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Core Science & Biosynthesis

Foundational

"Bismuthine, iodooxo-(9CI)" chemical properties

An In-Depth Technical Guide to Bismuthine, iodooxo-(9CI): Structural Dynamics, Synthesis, and Optoelectronic Applications Executive Summary Bismuthine, iodooxo-(9CI) , universally recognized as Bismuth oxyiodide (BiOI) (...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bismuthine, iodooxo-(9CI): Structural Dynamics, Synthesis, and Optoelectronic Applications

Executive Summary

Bismuthine, iodooxo-(9CI) , universally recognized as Bismuth oxyiodide (BiOI) (CAS: 7787-63-5)[1], is a highly functional p-type semiconductor characterized by its unique layered crystal structure and narrow bandgap[2]. For researchers and drug development professionals, BiOI represents a critical material at the intersection of environmental remediation and biomedical engineering. Its ability to generate reactive oxygen species (ROS) under visible light excitation makes it a formidable agent for the degradation of recalcitrant active pharmaceutical ingredients (APIs) and a promising candidate for photodynamic therapy (PDT) and antimicrobial surface coatings.

This whitepaper provides a comprehensive analysis of BiOI’s physicochemical properties, details a self-validating synthesis protocol, and deconstructs the optoelectronic mechanisms that drive its utility.

Physicochemical & Structural Profiling

The functional efficacy of BiOI is entirely dictated by its crystallography. BiOI crystallizes in a tetragonal structure (space group P4/nmm)[3], consisting of positively charged [Bi2​O2​]2+ slabs interleaved with negatively charged double layers of iodide ions ( I− )[4].

This alternating layer arrangement generates a strong perpendicular internal electric field . When photogenerated electron-hole pairs are created, this static field forces the electrons and holes to migrate in opposite directions along the[001] crystallographic axis[5]. By physically separating the charge carriers, BiOI drastically suppresses recombination rates, thereby maximizing the quantum yield of ROS generation[5].

Table 1: Quantitative Physicochemical Properties of BiOI
PropertyValueClinical / Technical Significance
Chemical Formula BiIOHeavy atom (Bi) provides high radiopacity for potential imaging applications.
Molar Mass 351.88 g/mol [3]High density of active sites per mole compared to lighter metal oxides.
Density 8.0 g/cm³[3]Facilitates easy gravitational separation and recovery in liquid suspensions.
Crystal Structure Tetragonal (P4/nmm)[3]Interleaved layers create an internal electric field for charge separation[5].
Bandgap Energy 1.82 – 2.1 eV[6]Narrow bandgap allows for direct visible-light excitation (no UV required)[2].
Appearance Brick red / yellowish-brown[3]Visual indicator of successful synthesis and phase purity[1].

Self-Validating Synthesis Methodology

The synthesis of BiOI must be rigorously controlled. Variations in pH, solvent viscosity, and precursor addition rates can lead to iodine-deficient phases (e.g., Bi4​O5​I2​ or Bi7​O9​I3​ ) rather than pure BiOI[7]. The following room-temperature co-precipitation protocol is engineered to yield highly crystalline, 2D layered BiOI nanosheets with dominant {001} facets[8].

Step-by-Step Protocol & Experimental Causality
  • Precursor Solubilization : Dissolve 0.1 M of Bi(NO3​)3​⋅5H2​O in 0.1 M HNO3​ .

    • Causality: Bismuth salts rapidly hydrolyze in neutral aqueous environments to form uncontrolled basic salts. The acidic HNO3​ environment stabilizes the Bi3+ ions, ensuring controlled nucleation[8].

  • Kinetic Stabilization : Stir the solution vigorously for 10 minutes.

    • Causality: Mechanical shearing homogenizes the local concentration gradients, preventing localized supersaturation which can lead to amorphous aggregation.

  • Anisotropic Growth Initiation : Prepare a 0.05 M aqueous Potassium Iodide (KI) solution. Add this dropwise to the bismuth solution.

    • Causality: Dropwise addition controls the rate of iodide intercalation into the [Bi2​O2​]2+ layers, guiding the anisotropic growth of 2D nanosheets[8].

  • Morphological & Phase Control : Monitor and maintain the pH.

    • Causality: The stoichiometry of bismuth oxyiodides is highly pH-dependent. Weakly acidic conditions (pH ~5) can shift the product to Bi4​O5​I2​ , while basic conditions (pH 8-11) yield Bi7​O9​I3​ [7]. Maintaining the native acidic environment of the precursor mix ensures pure BiOI formation.

  • Adsorption-Desorption Equilibration : Prior to any photocatalytic application, stir the synthesized BiOI suspension in the dark for 20-30 minutes with the target API/pollutant.

    • Causality: This establishes a baseline adsorption-desorption equilibrium. It ensures that subsequent degradation metrics are purely a result of light-driven photocatalysis, not physical surface adsorption[8].

  • Recovery & Self-Validation : Centrifuge, wash with deionized water and ethanol, and dry at 60°C. Validate the material via X-ray Diffraction (XRD) and UV-Vis Diffuse Reflectance Spectroscopy (DRS).

    • Causality: A self-validating protocol requires proof of state. XRD must confirm the P4/nmm space group and dominant {001} facets[8]. UV-Vis DRS must confirm an optical bandgap of ~1.82 eV[6]. If the bandgap exceeds 2.0 eV, iodine deficiency has occurred, and the batch must be discarded.

Synthesis Bi 1. Solubilization Dissolve Bi(NO3)3·5H2O in 0.1 M HNO3 Stir 2. Stabilization Stir vigorously to prevent Bi3+ hydrolysis Bi->Stir KI 3. Precursor Addition Dropwise addition of 0.05 M KI Stir->KI pH 4. Morphological Control Maintain acidic pH for pure BiOI KI->pH Dark 5. Equilibration Stir in dark for adsorption-desorption eq. pH->Dark Wash 6. Purification & Recovery Centrifuge, wash with EtOH/H2O, dry at 60°C Dark->Wash Validate 7. Self-Validation Confirm {001} facets via XRD & UV-Vis DRS Wash->Validate

Step-by-step synthesis and validation workflow for 2D layered BiOI nanosheets.

Optoelectronic Mechanisms & ROS Generation

The electronic band structure of BiOI is the engine of its functionality. The valence band maximum (VBM) is primarily composed of hybridized O 2p and I 5p orbitals, while the conduction band minimum (CBM) is governed by Bi 6p states[2].

When BiOI is irradiated with visible light ( hν≥1.82 eV), electrons ( e− ) are excited from the VBM to the CBM, leaving behind positively charged holes ( h+ )[6]. Driven by the internal electric field, these charge carriers migrate to the surface of the nanosheets.

  • Reduction Pathway : Conduction band electrons reduce dissolved molecular oxygen ( O2​ ) to highly reactive superoxide radicals ( ∙O2−​ )[2].

  • Oxidation Pathway : Valence band holes oxidize water ( H2​O ) or hydroxide ions ( OH− ) to hydroxyl radicals ( ∙OH )[2].

These unselective, highly oxidative ROS cascade through the local environment, cleaving the aromatic rings and molecular bonds of complex organic molecules. In pharmaceutical contexts, this mechanism is highly effective for the complete mineralization of endocrine disruptors like bisphenol A (BPA) in wastewater streams[9]. In clinical contexts, this localized ROS burst is the fundamental mechanism behind Photodynamic Therapy (PDT), inducing apoptosis in targeted malignant cells or disrupting bacterial biofilms.

Mechanism Photon Visible Light (hν ≥ 1.82 eV) BiOI BiOI Crystal Internal Electric Field Photon->BiOI Excitation CB Conduction Band (CBM) Bi 6p States (e-) BiOI->CB e- migration VB Valence Band (VBM) O 2p & I 5p States (h+) BiOI->VB h+ migration O2 Oxygen Reduction O2 + e- → •O2- CB->O2 Reduction H2O Water Oxidation H2O + h+ → •OH + H+ VB->H2O Oxidation Target Target Application (API Degradation / PDT) O2->Target ROS attack H2O->Target ROS attack

Visible-light-driven electron-hole separation and ROS generation mechanism in BiOI.

Advanced Engineering for Enhanced Efficacy

While bare BiOI is a potent material, its practical application is sometimes bottlenecked by the eventual recombination of photogenerated electron-hole pairs. To circumvent this, advanced engineering techniques are employed:

  • Carbon & Graphene Doping : Integrating BiOI with activated carbon or graphene oxide (GO) creates a highly conductive heterojunction[10]. The carbon matrix acts as an electron sink, rapidly drawing electrons away from the BiOI CBM. This drastically increases the lifetime of the holes in the VBM, enhancing the overall oxidative capacity of the composite[11]. X-ray Photoelectron Spectroscopy (XPS) of carbon-doped BiOI confirms strong interfacial interactions, evidenced by shifts in the Bi 4f7/2​ binding energies[10].

  • Bismuth Nanodot Deposition : Hydrothermally depositing elemental Bismuth (Bi) nanodots onto the BiOI surface creates oxygen vacancies. These defects act as localized electron traps, further accelerating photoinduced charge migration and significantly boosting the degradation rates of targets like bisphenol A[9].

References

  • "Structurally Engineered Two-Dimensional Layered Bismuth Oxyiodide Surfaces as a 'Dip Photocatalyst' for a Photocatalytic Reaction", Crystal Growth & Design - ACS Publications. 8

  • "Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water", ACS Publications. 6

  • "CAS 7787-63-5: Bismuth oxyiodide", CymitQuimica. 1

  • "pH-dependent synthesis of iodine-deficient bismuth oxyiodide microstructures: Visible-light photocatalytic activity", American Elements.12

  • "pH-dependent synthesis of iodine-deficient bismuth oxyiodide microstructures: Visible-light photocatalytic activity", PubMed. 7

  • "Synthesis of Bismuth Oxyiodides and Their Composites: Characterization, Photocatalytic Activity, and Degraded Mechanisms", ResearchGate.13

  • "Bismuth oxyiodide", Wikipedia. 3

  • "Visible-light-driven BiOI and GO/BiOI photocatalysts for organic pollutants degradation and hydrogen production using low power sources", Frontiers. 2

  • "Photocatalytic properties of bismuth oxyiodide nanomaterials with different morphologies", Deswater. 4

  • "Photovoltaic and photocatalytic properties of bismuth oxyiodide–graphene nanocomposites", PMC. 11

  • "Templating Unidirectional Bismuth Oxyiodide Crystal Growth with Layered Silicates for Enhanced Photocatalysis", ACS Publications. 5

  • "Bismuth oxyiodide coupled with bismuth nanodots for enhanced photocatalytic bisphenol A degradation: synergistic effects and mechanistic insight", Nanoscale (RSC Publishing).9

  • "Enhancing the Conductivity and Dielectric Characteristics of Bismuth Oxyiodide via Activated Carbon Doping", MDPI. 10

Sources

Exploratory

An In-depth Technical Guide to Bismuthine, iodooxo- (BiOI)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Bismuthine, iodooxo-, commonly known as bismuth oxyiodide (BiOI), is a fascinating inorganic compound with the chemical formula BiIO. It h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismuthine, iodooxo-, commonly known as bismuth oxyiodide (BiOI), is a fascinating inorganic compound with the chemical formula BiIO. It has garnered significant attention in the scientific community due to its unique layered crystal structure and semiconductor properties. Primarily recognized for its excellent photocatalytic activity under visible light, BiOI is a promising material for environmental remediation. More recently, its potential applications in the biomedical field, including roles in cancer therapy and drug delivery, are being actively explored. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of BiOI, with a particular focus on its relevance to researchers and professionals in drug development.

Introduction

Bismuth oxyiodide is a member of the bismuth oxyhalide family, which is known for its distinctive layered structures and intriguing photoelectronic properties. The unique arrangement of bismuth, oxygen, and iodine atoms in a tetragonal crystal lattice gives rise to an internal electric field that facilitates the separation of photogenerated electron-hole pairs, a key factor in its high photocatalytic efficiency.[1][2] With a narrow band gap of approximately 1.8 to 2.1 eV, BiOI can effectively absorb a significant portion of the visible light spectrum, making it a highly efficient photocatalyst for the degradation of organic pollutants.[3][4]

Beyond its environmental applications, the low toxicity of bismuth compounds has paved the way for exploring BiOI in biomedical contexts.[5][6] Its ability to generate reactive oxygen species (ROS) under irradiation is being investigated for photodynamic cancer therapy. Furthermore, its nanoparticle formulations are being considered for drug delivery systems.[7] This guide will delve into the synthesis, characterization, and application of this versatile material.

Physicochemical Properties

A thorough understanding of the physicochemical properties of BiOI is essential for its effective application.

Molecular Structure and Crystallography

BiOI crystallizes in a tetragonal matlockite PbFCl-type structure with the P4/nmm space group.[1][8] The crystal structure is characterized by [Bi2O2]2+ layers that are interleaved with double layers of iodide ions (I-).[1] This layered arrangement is held together by van der Waals forces along the c-axis.[1][9] The internal static electric field created between the positively charged [Bi2O2]2+ slabs and the negatively charged iodine layers plays a crucial role in promoting the separation of photogenerated charge carriers, thereby enhancing its photocatalytic activity.[1][2]

PropertyValueReferences
Chemical Formula BiIO[10]
Molecular Weight 351.88 g/mol [10][11]
CAS Number 7787-63-5[10][11]
Appearance Yellow to reddish-brown solid/powder[10][11][12]
Crystal System Tetragonal[3][8]
Space Group P4/nmm[1][8]
Density 7.92 g/mL at 25 °C[10][11][12]
Band Gap 1.8 - 2.35 eV[3][4][13]
Spectroscopic Profile

The spectroscopic signature of BiOI is key to its identification and characterization.

  • X-ray Diffraction (XRD): The XRD pattern of tetragonal BiOI shows characteristic peaks at 2θ values of approximately 24.3°, 29.7°, 31.7°, 37.1°, 39.4°, 45.5°, 51.5°, and 55.3°, corresponding to the (011), (012), (110), (013), (004), (020), (114), and (122) crystal planes, respectively.[3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states. The Bi 4f spectrum shows two peaks around 159.3 eV (Bi 4f7/2) and 164.6 eV (Bi 4f5/2), confirming the +3 oxidation state of bismuth.[14][15] The I 3d spectrum exhibits peaks at approximately 619.0 eV (I 3d5/2) and 630.4 eV (I 3d3/2), corresponding to the -1 oxidation state of iodine.[16] The O 1s spectrum typically shows a main peak around 529.7 eV, which is attributed to the Bi-O bonds in the crystal lattice.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of BiOI show characteristic vibration peaks between 390 cm-1 and 850 cm-1, which can be attributed to the Bi–O and Bi-I bonds.[17] Broader peaks around 1620 cm-1 and 3200 cm-1 are often observed due to the bending and stretching vibrations of adsorbed water molecules.[17]

  • UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): BiOI exhibits strong light absorption in the visible region, with an absorption edge typically around 580 nm.[3] The band gap energy (Eg) can be calculated from the absorption edge using the formula Eg = 1240/λ, where λ is the wavelength in nanometers.[3]

Synthesis and Fabrication

The morphology and properties of BiOI can be tailored by the synthesis method. Common methods include co-precipitation, hydrothermal/solvothermal, and calcination.[3][18]

Experimental Protocol: Co-precipitation Synthesis of BiOI Nanopowders

This protocol describes a typical co-precipitation method to synthesize BiOI nanopowders.[3]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O)

  • Potassium iodide (KI)

  • Anhydrous ethanol

  • Deionized water

  • Nitric acid (optional, to aid dissolution of bismuth nitrate)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve a stoichiometric amount of Bi(NO3)3·5H2O in a solvent mixture, for example, 50 mL of anhydrous ethanol and water, with continuous stirring to form a clear solution. A small amount of nitric acid can be added if the bismuth salt does not dissolve completely.

    • In a separate beaker, dissolve a stoichiometric amount of KI (molar ratio of Bi:I is 1:1) in 50 mL of deionized water with constant magnetic stirring to form a uniform solution.[3]

  • Precipitation:

    • Slowly add the KI solution dropwise into the Bi(NO3)3·5H2O solution under vigorous stirring. A reddish-brown precipitate will form immediately.

  • Aging and Crystallization:

    • Subject the resulting mixture to ultrasonic treatment for 60 minutes to promote uniform nucleation and growth of BiOI particles.[3]

  • Washing and Collection:

    • Transfer the mixture to centrifuge tubes and centrifuge to separate the precipitate.

    • Wash the collected precipitate alternately with deionized water and anhydrous ethanol several times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 8 hours to obtain the BiOI nanopowder.[3]

Scientist's Note: The morphology of the BiOI can be controlled by adjusting the solvent system and the pH of the reaction mixture. For instance, using ethylene glycol as a co-solvent or adjusting the pH can lead to the formation of microspheres or flower-like structures.[3]

G cluster_0 Precursor Preparation cluster_1 Reaction & Formation cluster_2 Purification & Drying Bi_sol Dissolve Bi(NO3)3·5H2O in Solvent Mixing Slowly Mix Solutions (Dropwise Addition) Bi_sol->Mixing KI_sol Dissolve KI in Deionized Water KI_sol->Mixing Ultrasonication Ultrasonic Treatment (60 min) Mixing->Ultrasonication Centrifuge Centrifugation Ultrasonication->Centrifuge Wash Wash with Water & Ethanol Wash->Centrifuge Repeat Drying Vacuum Drying (60°C, 8h) Wash->Drying Centrifuge->Wash Final_Product BiOI Nanopowder Drying->Final_Product

Caption: Workflow for the co-precipitation synthesis of BiOI.

Core Applications and Mechanisms of Action

Photocatalysis

BiOI is a highly effective photocatalyst for the degradation of organic pollutants under visible light.[19]

Mechanism of Action:

  • Light Absorption: When BiOI is irradiated with light of energy greater than its band gap, an electron (e-) is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h+) in the VB.

  • Charge Separation and Migration: The internal electric field within the layered structure of BiOI promotes the separation of these electron-hole pairs and their migration to the catalyst surface.[1][20]

  • Redox Reactions:

    • The photogenerated holes (h+) on the VB are powerful oxidizing agents that can directly oxidize organic pollutants or react with water to produce highly reactive hydroxyl radicals (•OH).

    • The electrons (e-) on the CB can react with adsorbed oxygen molecules to form superoxide radicals (•O2-).

  • Degradation of Pollutants: These reactive oxygen species (•OH and •O2-) are highly reactive and can non-selectively degrade a wide range of organic pollutants into simpler, less harmful substances like CO2 and H2O.[20]

G cluster_0 Photocatalytic Mechanism of BiOI Light Visible Light (hν) BiOI BiOI Light->BiOI Excitation e- e- (Conduction Band) BiOI->e- h+ h+ (Valence Band) BiOI->h+ O2_rad •O₂⁻ e-->O2_rad Reduction Degradation Degradation Products (CO₂, H₂O) h+->Degradation Direct Oxidation OH_rad •OH h+->OH_rad Oxidation O2 O₂ O2->O2_rad H2O H₂O H2O->OH_rad Pollutants Organic Pollutants Pollutants->Degradation O2_rad->Degradation Oxidation OH_rad->Degradation Oxidation

Caption: Photocatalytic degradation mechanism of organic pollutants by BiOI.

Potential in Drug Development

The unique properties of BiOI are also being explored for applications in the medical field.

  • Photodynamic Therapy (PDT): Similar to its photocatalytic mechanism, BiOI can generate ROS under light irradiation, which can be harnessed to induce apoptosis or necrosis in cancer cells. This makes it a potential photosensitizer for PDT.

  • Radiosensitization: Bismuth, with its high atomic number, can effectively absorb X-rays and generate secondary electrons, which can enhance the efficacy of radiotherapy. BiOI nanoparticles are being investigated as radiosensitizers to improve the treatment of tumors.

  • Drug Delivery: The high surface area of BiOI nanostructures, particularly porous microspheres, makes them suitable candidates for drug loading and controlled release.[21] Their pH-sensitive properties could be exploited for targeted drug delivery to the acidic microenvironment of tumors.

  • Biocompatibility and Toxicology: While bismuth compounds are generally considered to have low toxicity, the toxicological profile of BiOI nanoparticles needs to be thoroughly investigated.[5][6] Studies on bismuth oxide (Bi2O3) nanoparticles have shown some level of cytotoxicity and genotoxicity in various cell lines, highlighting the need for comprehensive safety assessments of BiOI before its clinical application.[6]

Safety and Handling

Bismuth oxyiodide is classified as harmful if swallowed, and can cause skin and eye irritation.[11][22] It is also harmful by inhalation.[22]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[23]

  • Skin Protection: Wear protective gloves and impervious clothing.[23]

  • Respiratory Protection: Use a NIOSH-approved respirator when handling the powder.

Handling and Storage:

  • Handle in a well-ventilated area.[23]

  • Store in a tightly closed container in a dry and cool place.[23]

  • Avoid breathing dust.[22]

Future Outlook

Bismuthine, iodooxo- (BiOI) is a material with considerable potential that extends beyond its established role in photocatalysis. Future research will likely focus on:

  • Optimizing Synthesis for Biomedical Applications: Developing synthesis methods to produce BiOI nanoparticles with controlled size, shape, and surface properties for enhanced biocompatibility and targeted drug delivery.

  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of BiOI in cancer therapy and other biomedical applications.

  • Composite Materials: Fabricating BiOI-based heterostructures and composites to further enhance its photocatalytic and photoelectronic properties for a wider range of applications.

The continued exploration of this versatile compound promises to unlock new and exciting opportunities in both environmental science and medicine.

References

  • Zhao, J.-W., et al. (2023). Photocatalytic properties of bismuth oxyiodide nanomaterials with different morphologies. Desalination and Water Treatment, 281, 287–295. Available at: [Link]

  • Wang, H., et al. (2021). Templating Unidirectional Bismuth Oxyiodide Crystal Growth with Layered Silicates for Enhanced Photocatalysis. ACS Applied Materials & Interfaces, 13(49), 58693–58702. Available at: [Link]

  • Huang, W. L., & Zhu, Q. (2016). Electronic Structure and Optical Properties of BiOI as a Photocatalyst Driven by Visible Light. Materials, 9(9), 744. Available at: [Link]

  • Materials Project. (n.d.). BiOI (mp-22918). Available at: [Link]

  • Li, J., et al. (2015). Synthesis of bismuth oxyiodides and their composites: characterization, photocatalytic activity, and degradation mechanisms. RSC Advances, 5(100), 82354–82363. Available at: [Link]

  • Zhang, X., et al. (2013). Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water. Industrial & Engineering Chemistry Research, 52(44), 15414–15424. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of bismuth oxyiodide with the axes given. Available at: [Link]

  • Huidobro, L., et al. (2024). Bismuth oxyiodide-based composites for advanced visible-light activation of peroxymonosulfate in pharmaceutical mineralization. Chemosphere, 366, 143532. Available at: [Link]

  • ResearchGate. (n.d.). (a) Crystal structure of BiOI. BiOI is a 2D material made of BiO layers.... Available at: [Link]

  • Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2021). Simple preparation of a sunshine-like bismuth oxyiodide nanosheets for photocatalytic degradation of organic pollutant under. Journal of Ovonic Research, 17(3), 263-270. Available at: [Link]

  • Yusoff, N. A., et al. (2022). Improved photocatalytic activity of ZnO-[10%]BiOI and ZnO-[10%]WO3 heterostructure in the destruction of 2-chlorobiphenyl. RSC Advances, 12(55), 35857–35870. Available at: [Link]

  • ResearchGate. (n.d.). XPS high-resolution Bi 4f (A) and I 3d (B) spectra of bismuth oxyiodide compounds. Available at: [Link]

  • Li, Y., et al. (2024). Enhancing the Conductivity and Dielectric Characteristics of Bismuth Oxyiodide via Activated Carbon Doping. Materials, 17(9), 2056. Available at: [Link]

  • Ullah, H., et al. (2024). Ultrasonic-Assisted Conversion of Micrometer-Sized BiI3 into BiOI Nanoflakes for Photocatalytic Applications. Materials, 17(19), 4278. Available at: [Link]

  • Wang, H., et al. (2020). Phase, optical property, and photocatalytic performance behaviors of non-stoichiometric bismuth oxyiodide. Phase Transitions, 93(10), 1007–1017. Available at: [Link]

  • Biotherapy International. (n.d.). Cancer Immunotherapy & Stem Cell Therapy. Available at: [Link]

  • ResearchGate. (n.d.). Controlled synthesis of Bismuth Oxyiodide toward Optimization of Photocatalytic Performance. Available at: [Link]

  • Cichocki, M., et al. (2021). Biological Therapies in the Treatment of Cancer—Update and New Directions. Cancers, 13(10), 2497. Available at: [Link]

  • El-Temsahy, S., & El-Gendy, A. (2017). Investigation of the Toxicity of Bismuth Oxide Nanoparticles in Various Cell Lines. Journal of Toxicology and Environmental Health, Part A, 80(5), 269–279. Available at: [Link]

  • Mayo Clinic. (2025). Biological therapy for cancer. Available at: [Link]

  • ResearchGate. (2019). Bismuth Oxide Nanoparticles in Drug Delivery Systems. Available at: [Link]

  • Hope4Cancer. (n.d.). Bio-Immunotherapies. Available at: [Link]

  • U.S. Pharmacist. (2010). The Use of Biologics in Cancer Therapy. Available at: [Link]

  • Olea, D., et al. (2022). Bismuth Oxyhalide-Based Materials (BiOX: X = Cl, Br, I) and Their Application in Photoelectrocatalytic Degradation of Organic Pollutants in Water: A Review. Catalysts, 12(7), 785. Available at: [Link]

Sources

Foundational

Bismuthine, iodooxo-(9CI) [BiOI]: Comprehensive Material Safety, Structural Engineering, and Photocatalytic Application Guide

Executive Summary Bismuthine, iodooxo-(9CI) , universally recognized in materials science as Bismuth oxyiodide (BiOI) , is a V-IV-VII ternary oxide semiconductor[1]. Unlike traditional heavy-metal compounds, BiOI is dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo-(9CI) , universally recognized in materials science as Bismuth oxyiodide (BiOI) , is a V-IV-VII ternary oxide semiconductor[1]. Unlike traditional heavy-metal compounds, BiOI is distinguished by its unique layered tetragonal matlockite structure, characterized by [Bi2O2]2+ slabs interleaved with double layers of iodine atoms (I−)[2]. This in-depth technical guide synthesizes critical material safety data (MSDS) with advanced structural engineering protocols, targeting researchers developing next-generation photocatalysts and non-toxic perovskite solar cells.

Physicochemical Profiling and Material Safety (SDS Core)

As a Senior Application Scientist, it is critical to recognize that while BiOI is a safer alternative to lead-based perovskites[3], its handling requires stringent safety protocols due to its heavy metal and halogen constituents. Below is the consolidated safety and physicochemical profile[4][5][6].

Table 1: Physicochemical Properties and GHS Safety Data
ParameterSpecification / Data
Chemical Name Bismuthine, iodooxo-(9CI) / Bismuth oxyiodide
CAS Registry Number 7787-63-5
Molecular Formula BiIO
Molecular Weight 351.88 g/mol
Appearance Red-brown powder or copper-colored crystals
Density 7.92 g/mL at 25 °C
Solubility Insoluble in water, alcohol; Soluble in HCl; Decomposes in HNO3
Bandgap Energy (Eg) ~1.85 – 1.96 eV (Visible-light responsive)
GHS Hazard Statements H302 : Harmful if swallowedH312 : Harmful in contact with skinH315 : Causes skin irritationH319 : Causes serious eye irritationH332 : Harmful if inhaledH335 : May cause respiratory irritation
Primary Precautionary Steps P261 : Avoid breathing dust.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.

Electronic Structure and the Internal Electric Field Mechanism

The photocatalytic superiority of BiOI stems from its narrow bandgap and highly anisotropic layered structure[7]. The spatial separation of the [Bi2O2]2+ and I− layers induces a strong internal static electric field perpendicular to the {001} facets[8].

Mechanistic Causality: Upon visible light irradiation, this internal field acts as a thermodynamic driving force. It propels photogenerated electrons (e−) toward the [Bi2O2]2+ layers and holes (h+) toward the I− layers. This spatial isolation drastically suppresses the recombination of electron-hole pairs, prolonging carrier lifetime and maximizing the generation of reactive oxygen species (ROS) for pollutant degradation[9].

BiOI_Mechanism cluster_bands Electronic Band Structure Light Visible Light Irradiation (hv) BiOI BiOI Crystal (Tetragonal Matlockite) Light->BiOI VB Valence Band (VB) (+1.47 V vs NHE) BiOI->VB Excites e- CB Conduction Band (CB) (-0.46 V vs NHE) VB->CB e- transition (Bandgap ~1.85 eV) Holes Photogenerated Holes (h+) Migrate to I- layers VB->Holes Leaves h+ Electrons Photogenerated Electrons (e-) Migrate to [Bi2O2]2+ layers CB->Electrons Accumulates e- IEF Internal Electric Field [Bi2O2]2+ <---> I- IEF->Holes Drives separation IEF->Electrons ROS Reactive Oxygen Species (•O2-, •OH) Holes->ROS H2O oxidation Degradation Pollutant Degradation (e.g., Rhodamine B) Holes->Degradation Direct oxidation Electrons->ROS O2 reduction ROS->Degradation Oxidative attack

Fig 1. Band structure and internal electric field-driven charge separation in BiOI.

Self-Validating Synthesis Protocol: 2D Layered BiOI Nanosheets

Traditional high-temperature calcination often leads to iodine-deficient phases (e.g., Bi4O5I2, Bi5O7I)[10][11]. To maintain the stoichiometric integrity of BiOI and maximize the exposed {001} facets for optimal photocatalytic activity, a room-temperature alcohothermal or precipitation protocol must be utilized[11][12].

Step-by-Step Methodology

Step 1: Bismuth Precursor Dissolution

  • Action: Dissolve 10 mmol of Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O) in 40 mL of ethylene glycol (EG). Stir vigorously at room temperature (750 rpm) until a transparent solution is achieved[11].

  • Causality: Bi(NO3)3 easily hydrolyzes in neutral water to form insoluble basic salts. EG acts as both a solvent and a stabilizing chelating agent, controlling the release of Bi3+ ions and preventing premature precipitation.

Step 2: Iodide Source Preparation & Injection

  • Action: Dissolve 10 mmol of Potassium Iodide (KI) in 10 mL of deionized water. Add the KI solution dropwise (approx. 1 mL/min) to the bismuth precursor solution under continuous magnetic stirring[12].

  • Causality: Dropwise addition maintains a low supersaturation level. Thermodynamically, this favors the layer-by-layer (LBL) stacking of the [Bi2O2]2+ and I− slabs, yielding ultrathin 2D sheets rather than bulk spherical aggregates.

Step 3: Maturation and Precipitation

  • Action: Allow the brick-red suspension to stir for an additional 2 hours at room temperature to reach adsorption-desorption equilibrium and complete the Ostwald ripening process.

Step 4: Product Recovery and Washing

  • Action: Collect the precipitate via centrifugation (8000 rpm for 10 min). Wash the solid sequentially with deionized water (3x) and absolute ethanol (2x).

  • Validation Checkpoint: The wash steps remove unreacted K+ and NO3− ions. The pH of the final wash water must test neutral to confirm the removal of acidic byproducts.

Step 5: Drying and Phase Validation

  • Action: Dry the powder in a vacuum oven at 60 °C for 12 hours[12].

  • Self-Validation: Perform X-ray Diffraction (XRD). A successful synthesis of {001}-dominant BiOI will exhibit an anomalously high relative intensity for the (001) and (002) diffraction peaks compared to the standard JCPDS card (No. 10-0445)[8].

BiOI_Synthesis Step1 Step 1: Bi Precursor Bi(NO3)3·5H2O in EG Step2 Step 2: Iodide Injection Dropwise KI (aq) Step1->Step2 Chelation control Step3 Step 3: Maturation Stirring (2h, 25°C) Step2->Step3 Nucleation Step4 Step 4: Recovery Centrifugation & Washing Step3->Step4 Ostwald ripening Step5 Step 5: Vacuum Drying 60°C for 12h Step4->Step5 Ion removal Val1 Validation: XRD Check (001) facet intensity Step5->Val1 Phase purity Val2 Validation: SEM/TEM Confirm 2D nanosheet morphology Step5->Val2 Structural integrity

Fig 2. Step-by-step workflow for the synthesis and validation of 2D BiOI nanosheets.

Applications in Environmental Remediation & Photovoltaics

Beyond its standard use in the manufacture of dry cell cathodes[5], structurally engineered BiOI is extensively utilized in the degradation of refractory organic pollutants (e.g., Rhodamine B, Bisphenol A) due to its excellent visible-light responsiveness[2][11]. Furthermore, its non-toxicity and suitable band alignment make it a prime candidate for replacing toxic lead (Pb) in perovskite solar cells[3]. Thin films of BiOI synthesized via Successive Ionic Layer Adsorption and Reaction (SILAR) demonstrate high-efficiency light absorption, bridging the gap between environmental safety and renewable energy generation[3].

References

  • ACS Publications. "Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis...". ACS Applied Materials & Interfaces. Available at:[Link]

  • ACS Publications. "Structurally Engineered Two-Dimensional Layered Bismuth Oxyiodide Surfaces as a “Dip Photocatalyst”". Crystal Growth & Design. Available at:[Link]

  • RSC Publishing. "Tunable synthesis of OH−-doped BixOyIz nanoparticles for enhanced visible-light photocatalytic degradation". RSC Advances. Available at: [Link]

  • ResearchGate. "Study of Synthesis and Characterization of Bismuth Oxyiodide Thin Film for NonToxic Perovskite Solar Cells". ResearchGate.net. Available at:[Link]

Sources

Exploratory

In-Depth Toxicological Profile and Mechanistic Pathways of Bismuthine, iodooxo-(9CI)

Executive Summary Bismuthine, iodooxo-(9CI), universally referred to as bismuth oxyiodide (BiOI), is a p-type semiconductor material characterized by its unique layered structure and high defect tolerance. While bismuth-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo-(9CI), universally referred to as bismuth oxyiodide (BiOI), is a p-type semiconductor material characterized by its unique layered structure and high defect tolerance. While bismuth-based compounds are broadly celebrated as "green" alternatives to toxic heavy metals (such as lead in perovskite solar cells), the nanoscale application of BiOI necessitates a rigorous toxicological evaluation. This whitepaper synthesizes the physicochemical properties, mammalian toxicity, ecotoxicological impact, and standardized experimental workflows required to accurately assess the biosafety of BiOI nanomaterials.

Chemical Profile & Physicochemical Properties

At the macro scale, BiOI is highly stable and insoluble in water, which limits its environmental mobility. However, at the nanoscale, its high surface-area-to-volume ratio fundamentally alters its bioavailability and interaction with biological membranes ()[1].

Table 1: Physicochemical & GHS Toxicity Profile of BiOI

ParameterSpecification / Data
CAS Number 7787-63-5
Molecular Formula BiIO
Molar Mass 351.88 g/mol
Appearance Red-brown to yellowish powder / solid
Density 7.92 g/mL at 25°C
Solubility Insoluble in H₂O, alcohol; Soluble in strong acids (HCl)
GHS Acute Toxicity Category 4 (Oral, Dermal, Inhalation)
GHS Hazard Statements H302, H312, H315, H319, H332, H335

Mammalian Toxicological Profile & GHS Classification

Despite the elemental safety of bismuth, which sits next to lead on the periodic table but lacks its severe neurotoxicity ()[2], the specific molecular configuration of BiOI presents acute exposure risks. Under the Globally Harmonized System (GHS), BiOI is classified as a Category 4 acute toxin across oral, dermal, and inhalation routes ()[3].

Mechanistic Causality of Toxicity: The acute toxicity of BiOI is largely driven by its pH-dependent solubility profile. While stable in neutral water, BiOI decomposes in strong acids ()[4]. Upon accidental ingestion, the highly acidic environment of the mammalian gastric lumen (pH 1.5–3.5) catalyzes the partial decomposition of BiOI, releasing bismuth cations and iodide ions. This rapid ionization overwhelms local cellular buffering capacities, leading to mucosal irritation, systemic absorption, and the subsequent H302 (Harmful if swallowed) designation ()[3].

Ecotoxicology: Microalgal Response Mechanisms

The environmental deposition of nanoscale BiOI (nano-BiOI) poses complex challenges to aquatic ecosystems. Ecotoxicological research utilizing the freshwater microalga Chlamydomonas reinhardtii reveals a distinct biphasic dose-response, known as hormesis ()[5].

At a low concentration (5 mg/L), nano-BiOI acts as a mild stressor that paradoxically stimulates algal growth by triggering adaptive metabolic pathways ()[5]. However, at elevated concentrations (100 mg/L), the material induces severe cytotoxicity. The primary mechanism is the generation of intracellular reactive oxygen species (ROS). The accumulation of ROS drives lipid peroxidation, which compromises the integrity of the algal cell membrane ()[5].

To counteract this oxidative stress, the organism initiates a profound metabolic shift: standard sterol biosynthesis is significantly inhibited, while the biosynthesis of glutathione (a critical antioxidant) is upregulated, evidenced by a marked increase in glutathione S-transferase (GST) activity ()[5].

ROS_Pathway BiOI Nano-BiOI Exposure (>5 mg/L) ROS Intracellular ROS Generation BiOI->ROS LPO Lipid Peroxidation (Membrane Damage) ROS->LPO Enzymes GST Upregulation & Esterase Decrease ROS->Enzymes Apoptosis Cellular Inhibition & Growth Arrest LPO->Apoptosis Metabolism Metabolic Shift: Glutathione Biosynthesis Enzymes->Metabolism Metabolism->Apoptosis

Figure 1: ROS-mediated metabolic shift and growth arrest in microalgae under high-dose BiOI stress.

Vector Toxicity & Biomedical Applications

Beyond environmental risk, the inherent toxicity of BiOI nanoflakes has been strategically harnessed for vector control, specifically against Anopheles stephensi, a primary mosquito vector for malaria ()[6].

Causality of Insecticidal Action: Hydrothermally synthesized BiOI nanoflakes exhibit sharp, 3D hierarchical morphologies. When ingested by mosquito larvae, these nanoflakes cause mechanical abrasion to the peritrophic matrix of the midgut. Concurrently, the semiconductor nature of BiOI facilitates localized electron-hole pair generation under light exposure, producing ROS that destroy the gut epithelium ()[7].

Table 2: Stage-Dependent Toxicity of BiOI Nanoflakes against Anopheles stephensi

Developmental StageLC₅₀ Value (ppm)Susceptibility Level
Larva I 2.263Extremely High
Larva II 3.414Very High
Larva III 4.956High
Larva IV 6.983Moderate
Pupae 8.605Low

(Data adapted from Murugan et al., 2018[6])

Standardized Experimental Protocols for BiOI Toxicity Assessment

To ensure high trustworthiness and reproducibility, the following self-validating workflow must be employed when assessing the toxicity of novel BiOI nanomaterials.

Workflow Prep 1. Hydrothermal Synthesis Char 2. XRD/SEM Validation Prep->Char Exposure 3. Controlled Exposure Char->Exposure Assay 4. ROS & LC-MS Assays Exposure->Assay Analysis 5. Pathway Mapping Assay->Analysis

Figure 2: Self-validating experimental workflow for BiOI nanomaterial toxicity assessment.

Step-by-Step Methodology:
  • Hydrothermal Synthesis of Nano-BiOI:

    • Procedure: Dissolve Bi(NO₃)₃·5H₂O and KI in a stoichiometric ratio in ethylene glycol. Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 160°C for 12 hours.

    • Causality: Hydrothermal synthesis is selected over solid-state calcination because it allows precise control over the nanoflake thickness and defect density. Defect tolerance directly influences the material's photocatalytic ROS generation, which is a primary driver of its biological toxicity ()[2].

  • Physicochemical Validation (XRD & SEM):

    • Procedure: Analyze the washed precipitate using X-ray Diffraction (XRD) to confirm the tetragonal phase of BiOI. Use Field Emission Scanning Electron Microscopy (FESEM) to verify the 2D nanoflake morphology.

    • Causality: Toxicity is highly morphology-dependent. Validating the structural integrity ensures that observed toxicological effects are due to the specific nano-flake structure rather than unreacted precursors or amorphous aggregates ()[8].

  • Controlled In Vivo / In Vitro Exposure:

    • Procedure: Prepare stock suspensions of BiOI in ultrapure water using probe sonication (20 kHz, 10 min) on ice to prevent thermal degradation. Expose the target organism (e.g., C. reinhardtii) to a concentration gradient (0, 5, 25, 50, 100 mg/L) ()[5].

    • Causality: Probe sonication ensures a monodisperse suspension, preventing false-negative toxicity results caused by the rapid settling of large, non-bioavailable agglomerates.

  • ROS Quantification & Metabolomic Profiling:

    • Procedure: Use the DCFH-DA fluorescent probe to quantify intracellular ROS via flow cytometry. Extract intracellular metabolites using cold methanol/chloroform and analyze via LC-MS.

    • Causality: Standard viability assays (like MTT) only measure terminal cell death. LC-MS metabolomics is integrated to capture sublethal biochemical shifts (e.g., glutathione upregulation and sterol inhibition) that precede apoptosis, providing a complete mechanistic picture of the toxicity ()[5].

References

  • Huang, Y., et al. (2022). "Response mechanism of Chlamydomonas reinhardtii to nanoscale bismuth oxyiodide (nano-BiOI): Integrating analysis of mineral nutrient metabolism and metabolomics." Journal of Environmental Sciences.[Link]

  • Murugan, K., et al. (2018). "Bismuth Oxyiodide Nanoflakes Showed Toxicity Against the Malaria Vector Anopheles stephensi and In Vivo Antiplasmodial Activity." Journal of Cluster Science.[Link]

  • University of Cambridge (2017). "Non-toxic alternative for next-generation solar cells". Cambridge Research News.[Link]

Sources

Foundational

Bismuthine, Iodooxo- (9CI) in Organic Solvents: Solvation Thermodynamics, Dispersion Strategies, and Processing Protocols

Executive Summary Bismuthine, iodooxo- (9CI), more commonly known by its IUPAC name Bismuth oxyiodide (BiOI) , is a highly valuable p-type semiconductor utilized in photocatalysis, photovoltaics, and specialized medical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo- (9CI), more commonly known by its IUPAC name Bismuth oxyiodide (BiOI) , is a highly valuable p-type semiconductor utilized in photocatalysis, photovoltaics, and specialized medical imaging. However, its integration into liquid-phase manufacturing pipelines is severely hindered by its profound insolubility in both aqueous and organic media. This whitepaper elucidates the thermodynamic barriers preventing the true dissolution of BiOI in organic solvents and provides field-proven, self-validating protocols for overcoming these limitations via solvent engineering, liquid-phase exfoliation, and in situ solvothermal synthesis.

Structural Thermodynamics & Solvation Mechanics

The insolubility of BiOI is an inherent consequence of its crystallographic architecture. BiOI crystallizes in a tetragonal structure (space group P4/nmm) characterized by [Bi₂O₂]²⁺ slabs interleaved by double layers of iodide (I⁻) ions[1].

While the internal [Bi₂O₂]²⁺ layers are held together by strong covalent and electrostatic forces, the adjacent iodide layers interact via relatively weak van der Waals forces[2]. Despite these weak interlayer bonds, the overall lattice energy is exceptionally high. Standard organic solvents (e.g., ethanol, acetone, chloroform) lack the necessary dielectric constant and Lewis acid/base coordination strength to overcome this lattice energy, rendering BiOI thermodynamically insoluble[3].

To process BiOI in the liquid phase, researchers must pivot from attempting thermodynamic dissolution to achieving colloidal dispersion or utilizing reactive solvent engineering . Highly polar aprotic solvents with high Donor Numbers (DN), such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), can coordinate with surface Bi³⁺ sites. This coordination lowers the surface energy of the particles, allowing mechanical shear (sonication) to exfoliate the layers into stable colloidal suspensions[4].

Mechanism A Bulk BiOI (Layered Structure) C Solvent Intercalation A->C E Reactive Solvation (Acidic Media) A->E Chemical Breakdown B Polar Aprotic Solvent (DMSO/DMF) B->C D Colloidal Dispersion (Exfoliation) C->D Sonication/Shear

Fig 1. Solvation and dispersion pathways for layered BiOI in organic media.

Empirical Solubility Data in Organic Solvents

The following table summarizes the quantitative and qualitative solubility profiles of BiOI across various solvent classes.

SolventSolubility ProfileMechanistic Interaction
Water Insoluble (<0.1 mg/mL)High lattice energy prevents dissociation; stable against hydrolysis.
Ethanol / Methanol InsolublePoor coordination ability; strictly used as washing agents to remove unreacted precursors[1].
Chloroform / Hexane InsolubleNon-polar nature prevents any disruption of the ionic lattice[3].
Acetone InsolubleNegligible interaction with the [Bi₂O₂]²⁺ layers[3].
DMSO / DMF Dispersible / Micro-solubleHigh donor number allows surface coordination, enabling stable colloidal suspensions.
Ethylene Glycol Dispersible (In situ medium)Acts as a solvent for precursors and a capping agent for synthesized BiOI nanoparticles[1][2].
HCl / HNO₃ (Aqueous) Soluble (Reactive)Acidic protons attack the oxyhalide lattice, causing chemical decomposition.

Solvent Engineering & Dispersion Methodologies

Because bulk BiOI cannot be dissolved into a true solution for spin-coating or drug formulation, application scientists must rely on specific processing protocols. Below are two heavily validated workflows designed to bypass the insolubility barrier.

Protocol A: Liquid-Phase Exfoliation in Polar Aprotic Solvents

This protocol leverages the high dielectric constant of DMSO to stabilize BiOI nanosheets. The causality here is mechanical: ultrasound waves create cavitation bubbles that generate intense local shear forces, cleaving the weak van der Waals forces between the iodide layers, while DMSO molecules immediately coordinate to the exposed surfaces to prevent restacking.

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of highly crystalline BiOI powder[1].

  • Solvent Addition: Suspend the powder in 10 mL of anhydrous DMSO (or a 4:1 DMF:DMSO blend for faster subsequent evaporation)[4].

  • Primary Exfoliation: Subject the suspension to probe ultrasonication (500 W, 20 kHz) for 2 hours in an ice bath to prevent solvent degradation.

  • Centrifugation: Centrifuge the resulting opaque mixture at 3,000 rpm for 15 minutes to remove unexfoliated bulk particles.

  • Validation: Extract the supernatant. The presence of a stable, translucent red/orange colloidal dispersion that exhibits the Tyndall effect when illuminated with a laser pointer validates successful exfoliation.

Workflow S1 Step 1: Weigh BiOI Powder S2 Step 2: Add DMSO/DMF Blend S1->S2 S3 Step 3: Probe Ultrasonication S2->S3 S4 Step 4: Centrifugation (3000 rpm) S3->S4 S5 Step 5: Stable Colloidal Suspension S4->S5

Fig 2. Standard protocol for generating stable BiOI organic solvent dispersions.

Protocol B: In Situ Solvothermal Synthesis in Ethylene Glycol

When a process requires BiOI to be formulated directly within an organic matrix (e.g., for photocatalytic coatings), attempting to dissolve bulk BiOI is futile. Instead, researchers synthesize it in situ. Ethylene glycol (EG) is chosen because it readily dissolves the starting materials and its high viscosity controls the nucleation rate, yielding uniform nanoparticles[1][2].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 2.0 mmol of Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 20 mL of Ethylene Glycol under magnetic stirring until clear[1][2].

  • Halide Addition: In a separate vial, dissolve 2.0 mmol of Potassium Iodide (KI) in 10 mL of Ethylene Glycol[1].

  • Nucleation: Add the KI solution dropwise to the Bismuth solution. The mixture will immediately turn brick-red, indicating the precipitation of BiOI.

  • Solvothermal Aging: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 160 °C for 12 hours to drive crystallization[1].

  • Validation: Wash the resulting precipitate with ethanol to remove residual EG and unreacted ions[1]. Perform X-ray Diffraction (XRD) on the dried powder; sharp peaks matching the P4/nmm tetragonal phase self-validate the phase purity of the in situ generated BiOI.

Conclusion

The 9CI compound Bismuthine, iodooxo- (BiOI) presents a significant processing challenge due to its near-total insolubility in standard organic solvents. However, by understanding the thermodynamic stability of its [Bi₂O₂]²⁺ layers, researchers can bypass these limitations. Utilizing high-donor-number solvents like DMSO for mechanical exfoliation, or employing ethylene glycol for in situ solvothermal synthesis, provides robust, reproducible pathways for integrating BiOI into advanced material and pharmaceutical applications.

References

  • MatWeb Material Property Data Bismuth Oxyiodide, BiOI[Link]

  • ResearchGate Bismuth Oxyhalide Layered Materials for Energy and Environmental Applications[Link][3]

  • OSTI.GOV (U.S. Department of Energy) Solvent-Engineering Method to Deposit Compact Bismuth-Based Thin Films[Link][4]

  • Wikipedia Bismuth oxyiodide [Link][1]

  • National Institutes of Health (PMC) Glycerol photocatalytic oxidation to higher value-added compounds via bismuth oxyhalide photocatalysts[Link][2]

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of Bismuthine, iodooxo-(9CI): A Comprehensive Guide for Advanced Material Design

Executive Summary Bismuthine, iodooxo-(9CI), universally referred to as bismuth oxyiodide (BiOI), is a highly versatile p-type semiconductor characterized by a narrow bandgap (~1.8 eV) and a unique layered crystal struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo-(9CI), universally referred to as bismuth oxyiodide (BiOI), is a highly versatile p-type semiconductor characterized by a narrow bandgap (~1.8 eV) and a unique layered crystal structure interleaved with [Bi₂O₂]²⁺ and [I]²⁻ slabs[1]. While its optoelectronic properties make it highly desirable for visible-light photocatalysis, wastewater remediation, and photovoltaic applications, its thermal stability remains a critical parameter. Understanding the thermal decomposition of BiOI is essential for high-temperature processing, catalyst regeneration, and long-term operational integrity in real-world environments[2].

This technical whitepaper provides an in-depth analysis of the thermodynamic phase evolution of BiOI, detailing the causality behind its structural transitions, and establishing self-validating experimental protocols for thermal profiling.

Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of BiOI is not a singular degradation event but a complex, temperature-dependent phase transition driven by the gasification and evaporation of iodine (I₂)[2]. As thermal energy increases, the crystal lattice undergoes progressive deiodination, resulting in a series of oxygen-rich and iodine-deficient bismuth oxyhalide intermediates[2].

Causality of Phase Transitions

The loss of iodine creates oxygen vacancies and alters the Bi:O:I stoichiometric ratio, which fundamentally shifts the electronic band structure[3].

  • ~300 °C: The parent BiOI lattice begins to destabilize, transitioning into the iodine-deficient Bi₇O₉I₃ phase[2].

  • 375 °C – 450 °C: Further heating induces the formation of Bi₄O₅I₂ and subsequently Bi₅O₇I. These intermediate phases exhibit distinct optoelectronic properties and often form heterostructures (e.g., BiOI/Bi₄O₅I₂) that significantly enhance charge separation and photocatalytic efficiency[4].

  • >550 °C: Complete deiodination occurs, yielding the thermodynamically stable β-Bi₂O₃ or α-Bi₂O₃ phases, marking the end of the bismuth oxyiodide lineage[2][5].

BiOI_Decomposition BiOI BiOI (Parent Phase) Bi7O9I3 Bi7O9I3 (~300 °C) BiOI->Bi7O9I3 Heat (-I2) I2_gas I2 (Gas) Evaporation BiOI->I2_gas Bi4O5I2 Bi4O5I2 (~375 °C) Bi7O9I3->Bi4O5I2 Heat (-I2) Bi7O9I3->I2_gas Bi5O7I Bi5O7I (~450 °C) Bi4O5I2->Bi5O7I Heat (-I2) Bi4O5I2->I2_gas Bi2O3 β-Bi2O3 / α-Bi2O3 (>550 °C) Bi5O7I->Bi2O3 Heat (-I2) Bi5O7I->I2_gas

Thermal decomposition pathway of BiOI illustrating progressive deiodination.

Analytical Workflows for Thermal Profiling

To accurately map the thermal stability of BiOI, researchers must employ Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)[5][6].

  • TGA (Mass Loss): Provides a quantitative measure of mass loss corresponding directly to the volatilization of I₂. Pure BiOI exhibits a complicated multi-step thermal degradation profile due to the sequential formation of the intermediate phases[6].

  • DSC (Heat Flow): Captures the endothermic and exothermic events associated with lattice rearrangements and phase transitions[5].

  • Post-Thermal Validation: Relies on X-ray Diffraction (XRD) and Raman spectroscopy. XRD confirms the crystalline phase shifts, while Raman spectroscopy detects specific bond vibrations (e.g., the emergence of β-Bi₂O₃ peaks at 280–350 cm⁻¹)[2].

Experimental_Workflow Synthesis 1. Solvothermal Synthesis TGA_DSC 2. TGA-DSC Thermal Profiling Synthesis->TGA_DSC Baseline Annealing 3. Controlled Annealing TGA_DSC->Annealing Temp Selection Validation 4. XRD & Raman Validation Annealing->Validation Phase ID

Self-validating experimental workflow for BiOI thermal profiling.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the synthesis and thermal characterization of BiOI.

Protocol 1: Solvothermal Synthesis of BiOI[3]

Causality: Solvothermal methods allow precise control over morphology and stoichiometry by modulating the solvent's viscosity and dielectric constant.

  • Precursor Dissolution: Dissolve 0.8 mmol of Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 38 mL of a polyol solvent (e.g., glycerol) under vigorous magnetic stirring for 30 minutes to ensure complete complexation of Bi³⁺ ions.

  • Iodide Addition: In a separate vial, dissolve 0.8 mmol of Sodium Iodide (NaI) in 2 mL of ultrapure deionized water.

  • Co-precipitation: Slowly add the iodide solution dropwise into the bismuth precursor solution. The slow addition prevents rapid nucleation, favoring the formation of hierarchical microspheres[3].

  • Solvothermal Treatment: Transfer the homogeneous suspension into a 60 mL Teflon-lined stainless steel autoclave. Seal and heat at 130 °C for 12 hours.

  • Recovery: Cool the autoclave to room temperature naturally. Centrifuge the precipitate and wash sequentially with ultrapure water and absolute ethanol (three times each) to remove unreacted ions.

  • Drying: Dry the final BiOI powder in a vacuum oven at 60 °C for 4 hours to prevent premature thermal degradation.

Protocol 2: TGA-DSC Thermal Profiling[5][6]

Causality: Dynamic thermal profiling establishes the exact onset temperatures for deiodination, guiding subsequent annealing treatments.

  • Sample Preparation: Load 5–10 mg of the synthesized BiOI powder into an alumina crucible.

  • Purging: Place the crucible in the TGA-DSC instrument and purge with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes to establish a stable atmospheric baseline[6].

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C up to 800 °C[6].

  • Data Acquisition: Continuously record the mass loss (TGA) and heat flow (DSC). Identify the first derivative peaks (DTG) to pinpoint the maximum rate of iodine volatilization.

Protocol 3: Controlled Annealing for Phase Transformation[2][4]

Causality: Isothermal holding at specific temperatures derived from TGA allows the bulk material to reach thermodynamic equilibrium, isolating pure intermediate phases.

  • Setup: Spread 500 mg of BiOI evenly in a ceramic combustion boat to maximize surface area for uniform heat distribution.

  • Heating: Place the boat in a muffle furnace. Ramp the temperature at 5 °C/min to the target temperature (e.g., 375 °C for Bi₄O₅I₂ or 550 °C for β-Bi₂O₃)[2][4].

  • Isothermal Hold: Maintain the target temperature for 1 to 3 hours to ensure complete phase transition and uniform deiodination[4].

  • Quenching/Cooling: Cool the samples naturally to room temperature inside the furnace to prevent thermal shock-induced lattice defects.

Quantitative Data Summary

The following table summarizes the thermal evolution of BiOI and the resulting physicochemical properties of its derivatives, providing a quick-reference guide for material scientists.

Parent/Derivative PhaseFormation Temp (°C)Bandgap (eV)Structural CharacteristicsPrimary Application
BiOI (Parent) < 250~1.8 - 1.9Tetragonal, layered [Bi₂O₂]²⁺Visible-light photocatalysis[1]
Bi₇O₉I₃ ~300~2.0Oxygen-rich, hierarchicalHigh-efficiency photovoltaics[2]
Bi₄O₅I₂ ~375 - 450~2.1 - 2.2Nanosheet assembliesAntiviral drug degradation[4]
Bi₅O₇I ~450 - 500~2.3Spherical/porous microstructuresDye & organic pollutant removal[4]
β-Bi₂O₃ > 550~2.4Complete deiodination, monoclinicBroad-spectrum catalysis[2]

Conclusion

The thermal stability of Bismuthine, iodooxo-(9CI) is fundamentally governed by its susceptibility to deiodination at elevated temperatures. Rather than a simple decomposition, heating BiOI yields a highly tunable library of oxygen-rich bismuth oxyiodides (Bi₄O₅I₂, Bi₇O₉I₃, Bi₅O₇I). By strictly controlling the thermal parameters—guided by precise TGA-DSC profiling—researchers can engineer specific bandgaps and heterostructures, optimizing these materials for advanced environmental remediation, antiviral degradation, and energy harvesting applications.

References

  • Title: Study of Annealing Temperature Effect on the Photovoltaic Performance of BiOI-Based Materials Source: mdpi.com URL:[Link]

  • Title: Anion exchange in bismuth oxyhalides for electronic property control and isolation of BiON₃ Source: rsc.org URL:[Link]

  • Title: Multifunctional BiOI/SiO₂/Fe₃O₄@n-Docosane Phase-Change Microcapsules for Waste Heat Recovery and Wastewater Treatment Source: mdpi.com URL:[Link]

  • Title: Unveiling the origin of the efficient photocatalytic degradation of nitazoxanide over bismuth (oxy)iodide crystalline phases Source: rsc.org URL:[Link]

  • Title: Room Temperature Synthesis of Bismuth Oxyiodide with Different Morphologies for the Photocatalytic Degradation of Norfloxacin Source: asrjetsjournal.org URL:[Link]

  • Title: Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water Source: acs.org URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Bismuth Oxyiodide (BiOI): Synthesis, Properties, and Emerging Applications

A comprehensive exploration of a versatile inorganic compound, from its fundamental characteristics to its potential in advanced materials and drug development. While the specific nomenclature "Bismuthine, iodooxo- (9CI)...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive exploration of a versatile inorganic compound, from its fundamental characteristics to its potential in advanced materials and drug development.

While the specific nomenclature "Bismuthine, iodooxo- (9CI)" does not correspond to a readily identifiable compound in the chemical literature, the constituent terms strongly point towards the well-documented and scientifically significant inorganic compound, Bismuth Oxyiodide (BiOI). This technical guide provides a thorough examination of BiOI, covering its historical preparation, structural and electronic properties, modern synthesis protocols, and its burgeoning applications in fields relevant to researchers, scientists, and drug development professionals.

Introduction to Bismuth Oxyiodide (BiOI)

Bismuth oxyiodide is an inorganic ternary compound that has garnered significant interest due to its unique properties.[1] It is classified as a p-type semiconductor and is characterized by a layered tetragonal crystal structure.[1][2] This structure gives rise to a built-in electric field that facilitates the separation of charge carriers, a property that is highly advantageous in photocatalytic and photovoltaic applications.[1] BiOI is a brick-red solid that is insoluble in water and ethanol.[3]

Table 1: Fundamental Properties of Bismuth Oxyiodide (BiOI)

PropertyValueReferences
Chemical FormulaBiOI[3]
Molar Mass351.88 g/mol [3]
AppearanceBrick-red crystalline powder or copper-colored crystals[3]
Crystal StructureTetragonal[1][2]
Space GroupP4/nmm[1][3]
Bandgap~1.8-1.9 eV (indirect)[1]
Density8.0 g/cm³[3]

Historical Context and Discovery

The study of bismuth compounds has a long history, with some being used in medicinal applications for centuries.[4][5] For instance, bismuth subnitrate was used to treat dyspepsia as early as 1786.[5] While the precise moment of the first synthesis of pure BiOI is not definitively documented in the readily available literature, methods for its preparation have been known for a considerable time. Early preparations involved straightforward inorganic reactions. One of the earliest documented methods involves the reaction of bismuth(III) oxide with hydroiodic acid.[3] Another classic preparation involves the reaction of a bismuth nitrate solution with a solution of potassium iodide and sodium acetate in an acetic acid medium.[6] These early methods laid the groundwork for the more controlled synthesis techniques developed in recent years.

Structural and Electronic Properties

The defining feature of BiOI is its layered crystal structure.[1][2] It consists of [Bi₂O₂]²⁺ layers that are sandwiched between double layers of iodide ions.[1] This arrangement creates a unique internal static electric field between the positively charged [Bi₂O₂]²⁺ layers and the negatively charged iodide layers, which plays a crucial role in separating photogenerated electron-hole pairs and enhancing its photocatalytic activity.[1]

The electronic structure of BiOI is characterized by a narrow indirect bandgap of approximately 1.8-1.9 eV, which allows it to absorb a significant portion of the visible light spectrum.[1] This property is central to its application as a visible-light-driven photocatalyst.

Caption: Workflow for the solvothermal synthesis of BiOI microspheres.

Co-precipitation Method

This is a simple and rapid method for the synthesis of BiOI at room temperature. [2] Experimental Protocol: Co-precipitation Synthesis of BiOI

  • Prepare aqueous solutions of bismuth nitrate (Bi(NO₃)₃·5H₂O) and potassium iodide (KI) of desired concentrations.

  • The bismuth nitrate solution is often acidified with nitric acid to prevent premature hydrolysis.

  • Slowly add the KI solution to the bismuth nitrate solution under constant stirring.

  • A brick-red precipitate of BiOI will form immediately.

  • The pH of the solution can be adjusted with sodium hydroxide to influence the morphology of the product. [2]6. Collect the precipitate by filtration, wash thoroughly with deionized water, and dry.

Electrochemical Synthesis

This method allows for the deposition of BiOI thin films. [7] Experimental Protocol: Electrochemical Deposition of BiOI [7]

  • Prepare an acidic bath containing bismuth nitrate, sodium nitrate, iodine, and ethylene glycol.

  • The pH of the bath is a critical parameter, with BiOI formation favored at a slightly elevated pH (e.g., 1.0 and 2.0). [7]3. Use a three-electrode setup with a suitable substrate as the working electrode.

  • Apply a specific potential to reduce iodine to iodide ions, which then react with bismuth complexes in the solution to form BiOI on the electrode surface.

  • After deposition, rinse the film with deionized water and dry.

Applications in Research and Drug Development

The unique properties of BiOI make it a promising material for a range of applications, including those of interest to the pharmaceutical and biomedical fields.

Photocatalysis for Environmental Remediation

BiOI is an efficient visible-light-driven photocatalyst for the degradation of organic pollutants in water. [1][2][8]This is relevant to the pharmaceutical industry for the treatment of wastewater containing residual active pharmaceutical ingredients (APIs). The mechanism involves the generation of reactive oxygen species (ROS) upon visible light irradiation, which then break down the organic molecules.

Antimicrobial Properties

Bismuth compounds, in general, have a long history of use as antimicrobial agents. [4][9]They have been used to treat various bacterial infections. [4]The antimicrobial activity of bismuth is thought to involve the inactivation of essential bacterial enzymes and proteins. [9]While specific studies on the antimicrobial properties of pure BiOI are less common than for other bismuth salts, its potential in this area is an active field of research, especially in the form of nanocomposites.

Biomedical Imaging and Therapy

Bismuth's high atomic number makes its compounds potential contrast agents for X-ray imaging. Furthermore, the ability of BiOI to generate ROS under light irradiation opens up possibilities for its use in photodynamic therapy (PDT) for cancer treatment. The development of BiOI-based nanocomposites for targeted drug delivery and theranostics is a promising area of research.

Caption: Key application areas of Bismuth Oxyiodide.

Conclusion and Future Outlook

Bismuth oxyiodide is a versatile inorganic material with a rich history and a promising future. Its unique layered structure, favorable electronic properties, and responsiveness to visible light make it a compelling candidate for a wide range of applications, from environmental remediation to advanced biomedical technologies. For researchers, scientists, and drug development professionals, BiOI and its composites offer a platform for developing novel solutions to pressing challenges in areas such as water purification, antimicrobial therapies, and cancer treatment. Further research into the controlled synthesis of BiOI with tailored properties and a deeper understanding of its biological interactions will undoubtedly unlock its full potential.

References

  • Huang, W., et al. (2016). Electronic Structure and Optical Properties of BiOI as a Photocatalyst Driven by Visible Light. International Journal of Molecular Sciences, 17(9), 1476. [Link]

  • Lee, W. W., et al. (2015). Synthesis of bismuth oxyiodides and their composites: characterization, photocatalytic activity, and degradation mechanisms. RSC Advances, 5(30), 23450-23463. [Link]

  • Zhang, L., et al. (2020). Study of the Structure, Electronic and Optical Properties of BiOI/Rutile-TiO 2 Heterojunction by the First-Principle Calculation. Materials, 13(2), 332. [Link]

  • ResearchGate. (n.d.). (a) Crystal structure of bismuth oxyiodide with the axes given. (b)... [Link]

  • ResearchGate. (n.d.). Structural characterizations of BiOI nanosheets. a XRD pattern and... [Link]

  • Govindaraju, M. K., et al. (2022). Electrochemical Synthesis of Bismuth Iodide and Bismuth Oxyiodide. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Study of Synthesis and Characterization of Bismuth Oxyiodide Thin Film for NonToxic Perovskite Solar Cells. [Link]

  • Google Patents. (n.d.).
  • Keogan, N. J., & Griffith, D. M. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(9), 15258–15297. [Link]

  • ResearchGate. (n.d.). Device structure (A) and band structure illustration of annealed BiOI in different temperatures (B). [Link]

  • Al-Gubury, H. Y., et al. (2021). Simple preparation of a sunshine -like bismuth oxyiodide nanosheets for photocatalytic degradation of organic pollutant under. Journal of Ovonic Research, 17(3), 235-243. [Link]

  • Zhao, J.-W., et al. (2023). Photocatalytic properties of bismuth oxyiodide nanomaterials with different morphologies. Desalination and Water Treatment, 281, 287-295. [Link]

  • Huidobro, A., et al. (2024). Bismuth oxyiodide-based composites for advanced visible-light activation of peroxymonosulfate in pharmaceutical mineralization. Chemosphere, 366, 143532. [Link]

  • PrepChem.com. (n.d.). Preparation of bismuth oxyiodide. [Link]

  • RCSI Repository. (2021). Current and Potential Applications of Bismuth-Based Drugs. [Link]

  • Wikipedia. (n.d.). Bismuth oxyiodide. [Link]

  • Lopez, E. (2022). Bismuth vanadate, bismuth oxyiodide and bismuth oxybromide thin films growth via Aerosol-Assisted CVD as the main process and th. UCL (University College London). [Link]

  • Ali, I., et al. (2025). An outstanding, efficient visible-light-driven BiOI/LaCoO 3 Z-scheme system toward cefixime degradation. Materials Advances. [Link]

  • da Silva, A. C. A., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Lemire, J. A., et al. (2017). Medical Use of Bismuth: the Two Sides of the Coin. Journal of Medical Microbiology & Diagnosis, 6(3). [Link]

  • American Elements. (n.d.). Wet Chemically Synthesized Bismuth Oxyiodide (BiOI) Quantum Dots for Photocatalytic Degradation of Malachite Green. [Link]

  • Huidobro, A., et al. (2024). Bismuth oxyiodide-based composites for advanced visible-light activation of peroxymonosulfate in pharmaceutical mineralization. Chemosphere, 366, 143532. [Link]

  • ResearchGate. (n.d.). Characterization of the BiOI microspheres synthesized by the proposed method. [Link]

  • ResearchGate. (n.d.). Synthesis of Bismuth Oxyiodides and Their Composites: Characterization, Photocatalytic Activity, and Degraded Mechanisms. [Link]

  • ACS Publications. (n.d.). Templating Unidirectional Bismuth Oxyiodide Crystal Growth with Layered Silicates for Enhanced Photocatalysis. [Link]

  • Taylor & Francis. (2015). One-pot synthesis of three bismuth oxyhalides (BiOCl, BiOBr, BiOI) and their photocatalytic properties in three different exposure conditions. [Link]

Sources

Exploratory

Bismuthine, iodooxo-(9CI) [Bismuth Oxyiodide]: A Comprehensive Technical Guide

Executive Summary Bismuthine, iodooxo-(9CI), universally recognized in materials science and pharmacology as Bismuth Oxyiodide (BiOI), is a prominent V-VI-VII ternary oxide semiconductor. With a uniquely narrow bandgap (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo-(9CI), universally recognized in materials science and pharmacology as Bismuth Oxyiodide (BiOI), is a prominent V-VI-VII ternary oxide semiconductor. With a uniquely narrow bandgap (1.7–1.9 eV) and a highly anisotropic layered crystal structure, BiOI has transitioned from a fundamental photocatalyst to a highly versatile platform for environmental remediation and advanced biomedical theranostics 1. This whitepaper provides an in-depth analysis of BiOI, detailing the causality behind its synthesis, its Z-scheme photocatalytic mechanisms, and its emerging role in drug development, antibacterial treatments, and cancer theranostics.

Fundamental Physicochemical Properties

The remarkable catalytic and optical properties of BiOI stem directly from its atomic architecture. BiOI crystallizes in a tetragonal matlockite (PbFCl-type) structure, characterized by[Bi₂O₂]²⁺ slabs interleaved by double slabs of iodide (I⁻) ions 1.

This non-covalent, van der Waals-stacked arrangement generates a strong internal static electric field perpendicular to the layers. When exposed to visible or near-infrared (NIR) light, this internal field drives the spatial separation of photogenerated electron-hole (e⁻/h⁺) pairs, drastically reducing recombination rates 2. The valence band (VB) of BiOI is hybridized by O 2p and Bi 6s orbitals, while the conduction band (CB) is primarily composed of Bi 6p orbitals, resulting in an optical absorption edge that extends deep into the visible spectrum (~650–688 nm) 2.

Causality-Driven Synthesis Methodologies

The morphology of BiOI—whether 2D nanosheets, 3D hierarchical microspheres, or flower-like architectures—dictates its specific surface area and active facet exposure. Solvothermal synthesis remains the gold standard for producing high-purity, morphologically controlled BiOI 3.

Protocol: Solvothermal Synthesis of Hierarchical BiOI Microspheres

This protocol is engineered as a self-validating system to ensure high photocatalytic activity.

  • Precursor Dissolution: Dissolve 2.0 mmol of Bi(NO₃)₃·5H₂O in 20 mL of ethylene glycol (EG) under continuous magnetic stirring.

    • Causality: EG acts as both a solvent and a structure-directing template. Its high viscosity impedes the rapid diffusion of ions, forcing the primary 2D nanosheets to self-assemble into 3D hierarchical microspheres rather than agglomerating into bulk non-reactive crystals 3.

  • Halide Addition: Dissolve 2.0 mmol of KI in 10 mL of deionized water. Add this dropwise to the bismuth solution over 30 minutes.

    • Causality: Dropwise addition controls the local supersaturation of I⁻ ions, ensuring uniform nucleation of the [Bi₂O₂]²⁺ and I⁻ layers and preventing the formation of iodine-deficient defect states 4.

  • Solvothermal Treatment: Transfer the homogenous suspension into a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat at 160°C for 12 hours.

    • Causality: Elevated temperature and autogenous pressure overcome the activation energy barrier for high-crystallinity tetragonal phase formation, minimizing surface defects that could act as electron-hole recombination centers.

  • Validation & Quality Control: Cool to room temperature. Centrifuge and wash the precipitate sequentially with deionized water and absolute ethanol (3x each). Dry at 60°C in a vacuum oven.

    • Self-Validation: The resulting powder must be deep brick-red. X-ray Diffraction (XRD) must yield sharp peaks at (102), (110), and (004) corresponding to the JCPDS card for tetragonal BiOI, confirming phase purity 2.

G A Precursor Dissolution Bi(NO3)3 + KI C Solvothermal Treatment 160°C, 12h (Crystallization) A->C Heat/Pressure B Solvent Selection Ethylene Glycol (Viscosity Control) B->A Directs D Nucleation & Self-Assembly [Bi2O2]2+ and I- Layers C->D Phase Formation E Hierarchical BiOI Microspheres (High Surface Area) D->E Growth

Workflow of solvothermal BiOI synthesis and morphological self-assembly.

Quantitative Data: The BiOX Family

To understand BiOI's superiority in visible-light applications, it must be contextualized against other Bismuth Oxyhalides (BiOX). As the atomic number of the halogen increases, the bandgap decreases, shifting absorption from UV to Visible/NIR 1.

MaterialCrystal StructureBandgap (eV)Primary Light AbsorptionKey Applications
BiOCl Tetragonal3.2 - 3.5Ultraviolet (UV)Cosmetics, UV Photocatalysis
BiOBr Tetragonal2.6 - 2.9UV - Near VisibleEnvironmental Remediation
BiOI Tetragonal1.7 - 1.9Visible - NIRTheranostics, Z-Scheme Catalysis, Antibacterial

Z-Scheme Photocatalysis & Environmental Remediation

While bare BiOI absorbs visible light efficiently, its conduction band edge is relatively low (~0.516 eV vs. NHE), which limits its standalone thermodynamic ability to reduce O₂ to superoxide radicals (•O₂⁻) 1.

To solve this, researchers construct Z-scheme heterojunctions by coupling BiOI with materials like g-C₃N₄ or MnO₂ 5, 6. In a Z-scheme, the less reductive electrons in the CB of BiOI recombine with the less oxidative holes in the VB of the co-catalyst. This preserves the highly oxidative holes in BiOI's VB and the highly reductive electrons in the co-catalyst's CB. This mechanism allows for the massive generation of Reactive Oxygen Species (ROS) capable of degrading complex organic pollutants like tetracycline and rhodamine B 5.

G Light Visible/NIR Light BiOI_VB BiOI Valence Band (h+) Oxidation Light->BiOI_VB CoCat_VB Co-Catalyst VB (h+) Light->CoCat_VB BiOI_CB BiOI Conduction Band (e-) BiOI_VB->BiOI_CB Excitation ROS ROS Generation (•O2-, •OH) BiOI_VB->ROS H2O -> •OH Z_Scheme Z-Scheme Recombination BiOI_CB->Z_Scheme Electron Transfer CoCat_CB Co-Catalyst CB (e-) Reduction CoCat_VB->CoCat_CB Excitation CoCat_CB->ROS O2 -> •O2- Z_Scheme->CoCat_VB Electron Transfer Target Bacterial Disruption & Tumor Cell Apoptosis ROS->Target Oxidative Stress

Z-scheme heterojunction mechanism for ROS generation and theranostic application.

Biomedical Applications: Theranostics and Antibacterial Efficacy

For drug development professionals, BiOI represents a breakthrough in non-toxic, heavy-metal theranostics (therapy + diagnostics).

1. Computed Tomography (CT) Bioimaging: Bismuth nanoparticles (BiNPs) possess an extraordinarily high X-ray attenuation coefficient (5.74 cm² g⁻¹ at 100 keV) due to the high atomic numbers of Bismuth (Z=83) and Iodine (Z=53) 7. This allows BiOI to act as a highly targeted, spatial- and temporal-specific CT contrast agent for delineating tumor margins, outperforming traditional iodine-based or lead-based agents while maintaining negligible systemic toxicity 8.

2. Photodynamic (PDT) and Photothermal Therapy (PTT): Under NIR irradiation, the non-radiative relaxation of excited electrons in BiOI yields localized hyperthermia (PTT), effectively ablating orthotopic tumors 7. Simultaneously, the generation of ROS via the mechanisms described above induces oxidative stress, destroying intracellular contents and extracellular antioxidant enzymes in cancer cells and pathogenic bacteria (PDT) []().

3. Antibacterial Efficacy: BiOI heterostructures (such as g-C₃N₄/BiOI) have demonstrated the ability to completely inactivate multidrug-resistant bacteria (e.g., E. coli K-12 and S. aureus) within hours of visible light exposure [[9]](). The physical disruption of the bacterial membrane combined with profound ROS generation prevents the bacteria from developing resistance pathways, positioning BiOI as a next-generation antimicrobial agent .

Conclusion

Bismuthine, iodooxo-(9CI) is far more than an industrial photocatalyst. Through precise, causality-driven morphological control during synthesis, its narrow bandgap and layered internal electric field can be harnessed for profound applications. By engineering Z-scheme heterojunctions, researchers can unlock BiOI's full potential in resolving critical challenges in wastewater remediation, antibiotic-resistant bacterial infections, and advanced oncological theranostics.

Sources

Foundational

Bismuthine, Iodooxo- (BiOI): A Technical Guide to Structural Causality, Environmental Remediation, and Synthesis

Executive Summary Bismuthine, iodooxo- (9CI), universally recognized in materials science as Bismuth oxyiodide (BiOI) with the CAS number 7787-63-5[1], has emerged as a vanguard semiconductor material for environmental r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo- (9CI), universally recognized in materials science as Bismuth oxyiodide (BiOI) with the CAS number 7787-63-5[1], has emerged as a vanguard semiconductor material for environmental remediation and green energy applications. As a Senior Application Scientist, I have observed a paradigm shift away from highly toxic, heavy-metal-dependent photocatalysts (such as lead-based perovskites) toward bismuth-based alternatives[2]. BiOI distinguishes itself through its narrow band gap, robust chemical stability, and a unique layered crystal structure that inherently promotes the separation of photogenerated charge carriers[3].

This whitepaper provides an in-depth technical synthesis of BiOI, detailing the causality behind its electronic properties, field-proven synthesis protocols, and its transformative role in degrading recalcitrant environmental pollutants.

Structural Causality and Electronic Properties

The exceptional photocatalytic efficacy of BiOI is not accidental; it is a direct consequence of its atomic architecture. BiOI crystallizes in a tetragonal matlockite structure, characterized by [Bi2O2]²⁺ layers interleaved with double slabs of iodine (I⁻) ions[3].

The Causality of Charge Separation: The alternating positive and negative layers generate a strong internal static electric field perpendicular to the (001) facets[4]. When BiOI is irradiated by visible light, this internal field acts as a driving force, sweeping photogenerated electrons toward the [Bi2O2]²⁺ layers and holes toward the I⁻ layers. This spatial separation drastically reduces the electron-hole recombination rate, a common bottleneck in traditional semiconductors like TiO2.

Furthermore, the stereochemically active Bi³⁺ 6s² lone pair strongly hybridizes with O 2p orbitals, which upshifts the valence band maximum[3]. This hybridization is the causal mechanism that narrows the band gap of BiOI to approximately 1.7–1.9 eV, allowing it to harvest a significant portion of the solar spectrum rather than being restricted to ultraviolet light.

Environmental Remediation Efficacy

BiOI has demonstrated superior performance in both aqueous and gaseous environmental remediation frameworks.

  • Aqueous Pollutant Degradation: Antibiotics like tetracycline, once released into the environment, become recalcitrant organic pollutants that threaten ecological balance. BiOI, particularly when engineered into a Z-scheme heterojunction with exfoliated g-C3N4, exhibits extraordinary degradation rates. The Z-scheme architecture preserves the high redox potential of the charge carriers, generating potent reactive oxygen species (ROS) that mineralize tetracycline into harmless byproducts, significantly alleviating the toxicity of the degradation intermediates[5].

  • Air Purification: BiOI microspheres have been utilized for the photo-oxidation of toxic gases such as nitric oxide (NO). Under steady-state conditions, BiOI can achieve up to 65% NO conversion, vastly outperforming benchmark materials like TiO2 P25, which typically plateaus at 15%[6].

ZScheme Light Solar/Visible Light Irradiation BiOI BiOI Semiconductor (Valence Band -> Conduction Band) Light->BiOI Photon Absorption gC3N4 g-C3N4 Semiconductor (Valence Band -> Conduction Band) Light->gC3N4 Photon Absorption BiOI->gC3N4 Z-Scheme e- Transfer ROS Reactive Oxygen Species (•O2-, •OH) BiOI->ROS Hole (h+) Oxidation gC3N4->ROS Electron (e-) Reduction Pollutant Organic Pollutants (e.g., Tetracycline) ROS->Pollutant Radical Attack Harmless Mineralized Products (H2O, CO2) Pollutant->Harmless Degradation

Caption: Z-Scheme electron transfer mechanism in BiOI/g-C3N4 heterojunctions for pollutant degradation.

Validated Synthesis Methodologies

To achieve high photocatalytic activity, the morphology of BiOI must be tightly controlled. Below is a self-validating protocol for the rapid synthesis of 3D BiOI microspheres.

Protocol: Microwave-Assisted Solvothermal Synthesis

Traditional solvothermal methods require hours of reaction time. By applying microwave irradiation, reaction kinetics are exponentially accelerated, reducing synthesis time to mere minutes[6].

Experimental Rationale: Ethylene glycol (EG) is selected not just as a solvent, but as a structural templating agent. Its high viscosity and coordination ability guide the self-assembly of primary BiOI nanoflakes into hierarchical 3D microspheres, maximizing the surface area available for pollutant adsorption[6].

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve stoichiometric amounts of Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O) and Potassium iodide (KI) separately in ethylene glycol.

  • Homogenization: Mix the two solutions dropwise under vigorous magnetic stirring for 30 minutes to form a homogeneous precursor suspension.

  • Microwave Irradiation: Transfer the suspension to a microwave reactor. Irradiate at 126 °C for exactly 4 minutes. Causality: Rapid volumetric heating induces simultaneous burst nucleation, ensuring uniform crystallite size.

  • Purification: Cool the mixture to room temperature. Isolate the precipitate via centrifugation (8000 rpm, 5 min). Wash sequentially with absolute ethanol and deionized water three times to remove unreacted ions and residual EG.

  • Drying: Dry the purified powder in a vacuum oven at 60 °C for 12 hours.

System Validation: To validate the success of this protocol, the operator must perform:

  • X-Ray Diffraction (XRD): Confirm the presence of the tetragonal phase of BiOI. The emergence of dominant peaks at the (001) or (110) facets indicates successful highly oriented growth[4].

  • Scanning Electron Microscopy (SEM): Verify the hierarchical 3D microsphere morphology[6].

MWSynthesis Precursors Precursors Bi(NO3)3·5H2O + KI Mix Homogenization Magnetic Stirring Precursors->Mix Solvent Solvent & Template Ethylene Glycol Solvent->Mix MW Microwave Irradiation 126 °C, 4 min Mix->MW Rapid Heating Wash Purification Centrifugation & Wash MW->Wash Nucleation & Growth Dry Vacuum Drying 60 °C Wash->Dry Impurity Removal Product BiOI Microspheres (High Surface Area) Dry->Product Final Yield

Caption: Step-by-step workflow of microwave-assisted solvothermal synthesis of BiOI microspheres.

(Note: Alternative scalable methods include Ultrasonic-Assisted Conversion, which utilizes acoustic cavitation to convert micrometer-sized BiI3 into BiOI nanoflakes with high surface-to-volume ratios[7].)

Safety, Toxicity, and Handling Guidelines

A major driver for the adoption of BiOI is its favorable safety profile. Unlike lead-based perovskites or cadmium-based quantum dots, bismuth compounds are generally recognized as low-toxicity materials, making them safer alternatives for large-scale environmental deployment[1],[2].

However, as an industrial chemical, standard Global Harmonized System (GHS) protocols apply[8]:

  • Physical Hazards: BiOI typically presents as a red-brown powder[9]. It poses an inhalation hazard if dust is aerosolized.

  • Handling Precautions: Use non-sparking tools. Avoid breathing dust/fume/gas/mist/vapours/spray. Operations must be conducted in a well-ventilated area or under a fume hood (GHS P261, P271)[8].

  • Environmental Release: While BiOI is used for environmental remediation, raw bulk spillage must be prevented from entering drains or unmanaged aquatic ecosystems (GHS Section 6.2)[8].

Quantitative Data Summaries

Table 1: Physicochemical Profile of Bismuthine, Iodooxo-
PropertyValue / Description
CAS Number 7787-63-5[1]
Molecular Formula BiIO[1]
Molecular Weight 351.88 g/mol [9]
Appearance Red-brown powder and/or chunks[9]
Density 7.92 g/mL at 25ºC[9]
Band Gap ~1.7 – 1.9 eV (Visible-light responsive)[3]
Solubility Insoluble in H2O, alcohol; soluble in HCl[9]
Table 2: Comparative Photocatalytic Performance (BiOI vs. Benchmark TiO2 P25)

Data derived from microwave-synthesized BiOI microspheres under simulated solar irradiation[6].

Target PollutantPhaseBiOI Apparent Rate Constant (min⁻¹)TiO2 P25 Apparent Rate Constant (min⁻¹)Performance Increase
Gallic Acid (GA) Aqueous0.1880.101+86.1%
Nitric Oxide (NO) Gaseous0.2300.066+248.4%

Sources

Exploratory

An In-depth Technical Guide to the Physical and Morphological Characteristics of Bismuth Oxyiodide

Introduction: Defining "Bismuthine, iodooxo-" and the Focus on Bismuth Oxyiodide (BiOI) In the realm of inorganic chemistry and materials science, precise nomenclature is paramount. The term "Bismuthine, iodooxo- (9CI)"...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining "Bismuthine, iodooxo-" and the Focus on Bismuth Oxyiodide (BiOI)

In the realm of inorganic chemistry and materials science, precise nomenclature is paramount. The term "Bismuthine, iodooxo- (9CI)" suggests a chemical entity containing bismuth, iodine, and oxygen. While this nomenclature points towards a specific chemical structure, a thorough review of contemporary chemical literature reveals that the overwhelmingly well-characterized and technologically significant compound with this elemental composition is bismuth oxyiodide , with the chemical formula BiOI . The term "bismuthine" is formally reserved for bismuth trihydride (BiH₃) and its organic derivatives. Therefore, for the purposes of this technical guide, which is intended for researchers, scientists, and drug development professionals who require actionable and well-documented information, we will focus on the extensive body of knowledge available for bismuth oxyiodide (BiOI). This compound is recognized for its unique layered crystal structure and promising applications in photocatalysis, photovoltaics, and environmental remediation.[1][2][3] The efficacy of bismuth compounds in various applications, including medicine, has been shown to be dependent on their specific chemical structure.[4]

This guide provides a comprehensive overview of the physical appearance and diverse morphologies of bismuth oxyiodide, with an emphasis on the synthesis-structure-property relationships that are critical for its application.

Macroscopic Physical Appearance

At the macroscopic level, bismuth oxyiodide typically presents as a solid material with a distinct coloration. The appearance can vary depending on the synthetic method and the resulting particle size and morphology.

Commonly reported physical appearances include:

  • Brick-red crystalline powder : This is one of the most frequently described appearances of bulk BiOI.[5]

  • Copper-colored crystals : Under certain conditions, larger, well-formed crystals of BiOI can exhibit a metallic, copper-like luster.[5]

The color of BiOI is a direct consequence of its electronic structure. It is a p-type semiconductor with a narrow indirect bandgap, typically in the range of 1.72 to 1.94 eV.[1][6][7] This allows for the efficient absorption of visible light, leading to its characteristic reddish hue.[1][3] The material is generally insoluble in water and ethanol.[5]

A summary of the key physical properties of bismuth oxyiodide is presented in Table 1.

PropertyValue
Chemical FormulaBiOI
Molar Mass351.88 g/mol
AppearanceBrick-red crystalline powder, copper-colored crystals
Density~8.0 g/cm³
Crystal SystemTetragonal
Space GroupP4/nmm (No. 129)
Bandgap~1.8–1.9 eV (Indirect)

Microscopic Morphology and Crystal Structure

The morphology of bismuth oxyiodide at the micro- and nanoscale is a critical determinant of its performance in various applications. The synthesis methodology plays a pivotal role in controlling the size, shape, and dimensionality of the resulting BiOI structures.

Crystal Structure

Bismuth oxyiodide possesses a layered tetragonal crystal structure, which is isotypical with bismuth oxychloride (BiOCl).[3][5] This structure consists of [Bi₂O₂]²⁺ layers that are sandwiched between double layers of iodide ions.[1][3] This unique arrangement creates a built-in electric field that facilitates the separation of photogenerated electron-hole pairs, a key factor in its high photocatalytic activity.[1][3]

The fundamental building blocks of the BiOI crystal structure are depicted in the following diagram:

G Crystal Structure of Bismuth Oxyiodide (BiOI) cluster_0 [Bi₂O₂]²⁺ Layer cluster_1 Iodide Layers Bi1 Bi³⁺ O1 O²⁻ Bi1->O1 O2 O²⁻ Bi1->O2 I1 I⁻ Bi1->I1 Ionic Interaction Bi2 Bi³⁺ Bi2->O1 Bi2->O2 I2 I⁻ Bi2->I2 Ionic Interaction

Caption: A schematic of the synthesis process and the factors influencing the final morphology of BiOI.

Commonly synthesized morphologies of BiOI include:

  • Nanosheets and Nanoplates: These two-dimensional structures often exhibit a high aspect ratio and are a fundamental building block of more complex morphologies. [1][8][9][10]* Flower-like and Hierarchical Microspheres: These three-dimensional structures are typically self-assembled from nanosheets and offer a large surface area, which is beneficial for applications such as photocatalysis and adsorption. [2][11]* Quantum Dots: By controlling the synthesis conditions, it is possible to produce BiOI quantum dots, which exhibit quantum confinement effects and may have unique optical and electronic properties. [12] The choice of solvent in solvothermal or alcohothermal synthesis has been shown to be a powerful tool for controlling not only the morphology but also the stoichiometry of the resulting bismuth oxyiodide, leading to the formation of related phases such as Bi₄O₅I₂ and Bi₇O₉I₃. [11]

Conclusion

While the designation "Bismuthine, iodooxo- (9CI)" is not in common use, the corresponding and extensively studied material, bismuth oxyiodide (BiOI), presents a rich field of study for materials scientists and chemists. Its physical appearance as a brick-red or copper-colored solid is a direct result of its electronic properties. At the microscopic level, BiOI exhibits a fascinating array of controllable morphologies, from simple nanosheets to complex hierarchical structures. The ability to tailor the morphology of BiOI through various synthetic strategies is a key enabler for optimizing its performance in a wide range of applications, from environmental remediation to renewable energy. This guide has provided a foundational understanding of the physical and morphological characteristics of this important inorganic material, offering a starting point for further research and development.

References

  • Bismuth oxyiodide. (n.d.). In Wikipedia. Retrieved from a relevant source. [1]2. Efficient water-mediated synthesis of bismuth oxyiodide with several distinct morphologies. (n.d.). CrystEngComm. [13]3. Bismuth oxyiodide. (n.d.). In Wikipedia. Retrieved from [Link]. [5]4. Zhao, J.-W., et al. (2023). Photocatalytic properties of bismuth oxyiodide nanomaterials with different morphologies. Desalination and Water Treatment, 281, 287–295. [2]5. Electronic Structure and Optical Properties of BiOI as a Photocatalyst Driven by Visible Light. (2016). Materials, 9(9), 744. [3]6. BiOI Crystal Structure. (n.d.). Materials Project. [14]7. Controlling the preferred orientation of layered BiOI solar absorbers. (n.d.). ResearchGate. [15]8. Tunable synthesis of OH− -doped BixOyIz nanoparticles for enhanced visible-light photocatalytic degradation of water pollutants. (2026). RSC Advances. [16]9. Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water. (2013). ACS Applied Materials & Interfaces, 5(21), 10989–10997. [11]10. Morphology-Dependent Charge-Separated Character in the Photoexcited States of the Photocatalytic Bismuth Oxyiodide Nanocrystals and Nanosheets: Implications for Photodynamic Therapy. (2025). ACS Applied Nano Materials. [8]11. Effect of morphology of bismuth oxyiodide based flexible composites on high-energy radiation attenuation. (2025). IAEA. 12. Proposed schematic of BiOI morphology changing due to different concentration. (n.d.). ResearchGate. [9]13. Simple preparation of a sunshine -like bismuth oxyiodide nanosheets for photocatalytic degradation of organic pollutant under. (2021). Journal of Ovonic Research, 17(3), 245-254. [10]14. Wet Chemically Synthesized Bismuth Oxyiodide (BiOI) Quantum Dots for Photocatalytic Degradation of Malachite Green. (n.d.). American Elements. [12]15. Physical properties of BiOI samples synthesized at different pH. (n.d.). ResearchGate. [6]16. Templating Unidirectional Bismuth Oxyiodide Crystal Growth with Layered Silicates for Enhanced Photocatalysis. (n.d.). ACS Applied Materials & Interfaces. [7]17. Iodooxy(dioxo)bismuth. (n.d.). PubChem. [17]18. Bismuth Iodide Oxide. (n.d.). CharChem. [18]19. Bismuthine. (n.d.). In Wikipedia. Retrieved from [Link]. [19]20. Chemical structure of bismuth compounds determines their gastric ulcer healing efficacy and anti-Helicobacter pylori activity. (1998). Digestive Diseases and Sciences, 43(12), 2727-2732.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Catalytic Validation of Bismuthine, iodooxo- (BiOI) for Advanced Photocatalysis

Executive Summary Bismuthine, iodooxo- (9CI) , universally referred to as Bismuth oxyiodide (BiOI) , is a highly efficient, visible-light-driven semiconductor photocatalyst. Characterized by a narrow bandgap (~1.8–1.9 eV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo- (9CI) , universally referred to as Bismuth oxyiodide (BiOI) , is a highly efficient, visible-light-driven semiconductor photocatalyst. Characterized by a narrow bandgap (~1.8–1.9 eV) and a unique layered crystal structure, BiOI demonstrates exceptional capability in environmental remediation, specifically in the degradation of persistent organic pollutants[1].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for synthesizing BiOI. By controlling the solvent environment and thermodynamic parameters, researchers can engineer specific morphologies—ranging from 2D nanosheets to 3D hierarchical microspheres—to optimize catalytic efficiency[2][3].

Mechanistic Principles of BiOI Photocatalysis

The catalytic superiority of BiOI stems from its internal crystal lattice. BiOI crystallizes in a tetragonal matlockite structure, where positive [Bi2​O2​]2+ slabs are interleaved with double slabs of negative I− ions[4]. This alternating arrangement generates a strong internal static electric field perpendicular to the layers, which fundamentally suppresses the recombination of photogenerated electron-hole ( e−/h+ ) pairs.

When irradiated with visible light ( hν≥1.8 eV ), electrons in the valence band (VB) are excited to the conduction band (CB). The spatial separation of these charge carriers allows them to migrate to the surface and interact with dissolved oxygen and water, generating highly reactive oxygen species (ROS) such as superoxide radicals ( ∙O2−​ ) and hydroxyl radicals ( ∙OH )[5][6]. These ROS are the primary agents responsible for the mineralization of complex organic molecules.

Mechanism Light Visible Light (hv ≥ 1.8 eV) BiOI BiOI Photocatalyst (e- / h+ generation) Light->BiOI CB Conduction Band (e-) BiOI->CB VB Valence Band (h+) BiOI->VB O2 O2 → •O2- CB->O2 Reduction H2O H2O → •OH VB->H2O Oxidation Pollutant Organic Pollutants (e.g., RhB, Phenol) VB->Pollutant Direct Oxidation O2->Pollutant H2O->Pollutant Degradation Mineralization (CO2 + H2O) Pollutant->Degradation

Fig 1. Photocatalytic mechanism of BiOI generating reactive oxygen species under visible light.

Strategic Synthesis Protocols

The morphology of BiOI dictates its surface area, light-harvesting capacity, and ultimate catalytic performance[7]. Below are two highly reproducible workflows designed for structural engineering.

Protocol A: Solvothermal Synthesis of 3D Hierarchical Microspheres

Scientific Rationale: Utilizing a polyol solvent like ethylene glycol (EG) is critical. The high viscosity of EG restricts the rapid diffusion of Bi3+ and I− ions. Consequently, initially formed 2D BiOI nanosheets self-assemble into 3D flower-like microspheres to minimize their surface free energy (Ostwald ripening)[2][8]. This 3D architecture prevents nanosheet agglomeration and maximizes active catalytic sites.

Materials:

  • Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O )

  • Potassium iodide ( KI ) or Sodium iodide ( NaI )

  • Ethylene glycol (Analytical grade)

  • Deionized (DI) water and absolute ethanol

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve 2.0 mmol of Bi(NO3​)3​⋅5H2​O in 30 mL of ethylene glycol under vigorous magnetic stirring at room temperature for 30 minutes.

    • Validation Checkpoint: The solution must become completely transparent. Any residual opacity indicates incomplete dissolution, which will seed bulk defects.

  • Halide Introduction: In a separate vial, dissolve 2.0 mmol of KI in 10 mL of DI water. Add this aqueous KI solution dropwise to the bismuth precursor solution over 15 minutes while maintaining vigorous stirring.

    • Validation Checkpoint: A distinct color change to brick-red/orange will occur immediately upon addition, confirming the nucleation of BiOI[8].

  • Solvothermal Treatment: Transfer the homogeneous suspension into a 50 mL Teflon-lined stainless steel autoclave. Seal and heat in a muffle furnace at 160 °C for 12 hours.

  • Recovery & Purification: Allow the autoclave to cool naturally to room temperature. Recover the precipitate via centrifugation (8000 rpm, 5 mins). Wash the pellet sequentially with DI water (3x) and absolute ethanol (2x) to remove unreacted precursors and residual EG.

  • Drying: Dry the purified powder in a vacuum oven at 60 °C for 12 hours.

Workflow Step1 1. Dissolve Bi(NO3)3·5H2O in Ethylene Glycol Step2 2. Add KI/NaI Solution (Dropwise, Stirring) Step1->Step2 Step3 3. Solvothermal Treatment (160°C, 12h in Autoclave) Step2->Step3 Homogeneous Solution Step4 4. Centrifugation & Washing (EtOH/H2O) Step3->Step4 Precipitate Step5 5. Vacuum Drying (60°C, 12h) Step4->Step5 Purified Solid Product Hierarchical BiOI Microspheres Step5->Product

Fig 2. Step-by-step solvothermal synthesis workflow for hierarchical BiOI microspheres.

Protocol B: Room-Temperature Synthesis of 2D Nanosheets

Scientific Rationale: For applications requiring thin-film integration (e.g., "dip photocatalysts"), 2D layered structures are preferred[3]. By eliminating thermal treatment and utilizing a purely aqueous acidic environment, anisotropic growth along the {001} facets is promoted, yielding ultrathin sheets[3].

Step-by-Step Workflow:

  • Acidic Bismuth Preparation: Dissolve 0.1 M of Bi(NO3​)3​⋅5H2​O in 0.1 M HNO3​ (10 mL). Stir vigorously for 10 minutes. The nitric acid prevents premature hydrolysis of the bismuth ions[3].

  • Iodine Complexation: Prepare a 0.05 M aqueous solution of KI .

  • Co-precipitation: Rapidly inject the KI solution into the acidic bismuth solution to achieve a Bi:I molar ratio of 1:1. Stir at room temperature for 60 minutes.

    • Validation Checkpoint: The rapid injection forces instantaneous supersaturation, leading to a fine, light-orange suspension characteristic of 2D BiOI nanosheets[7].

  • Purification: Centrifuge and wash the product with DI water until the supernatant reaches a neutral pH (~7.0), then dry under vacuum at room temperature.

Comparative Data Analysis

To guide application-specific material selection, the quantitative properties of the synthesized BiOI morphologies and their iodine-deficient derivatives (e.g., Bi4​O5​I2​ ) are summarized below[2][7][9].

Material Property2D BiOI Nanosheets3D BiOI Hierarchical MicrospheresIodine-Deficient ( Bi4​O5​I2​ )
Synthesis Route Room Temp Co-precipitationSolvothermal (Ethylene Glycol)Solvothermal (Glycerol)
Bandgap Energy ( Eg​ ) ~1.85 eV~1.83 eV~2.10 eV
Specific Surface Area Moderate (10 - 20 m²/g)High (30 - 50 m²/g)Very High (> 60 m²/g)
Photocatalytic Efficiency ModerateHighSuperior
Primary Application Dip-catalysts, thin-film coatingsWater depuration (suspension)Advanced oxidation processes

Standardized Photocatalytic Evaluation Protocol

To validate the catalytic integrity of the synthesized BiOI, a standardized dye degradation assay using Rhodamine B (RhB) or Phenol is recommended[2][5].

  • Suspension Preparation: Disperse 50 mg of the synthesized BiOI powder into 50 mL of an aqueous RhB solution (10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30 minutes.

    • Causality: This step is mandatory. It ensures that any subsequent decrease in dye concentration is strictly due to photocatalysis, not physical adsorption onto the porous BiOI surface[9].

  • Irradiation: Expose the suspension to a visible light source (e.g., 300 W Xenon lamp with a λ>420 nm cutoff filter).

  • Sampling & Analysis: Extract 3 mL aliquots every 15 minutes. Centrifuge immediately to remove the catalyst. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at λmax​=554 nm (for RhB)[2].

  • Validation Checkpoint: A highly active 3D BiOI microsphere catalyst should achieve >90% degradation of RhB within 60 to 90 minutes of visible light irradiation[2][9].

References

  • Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water Source: ACS Applied Materials & Interfaces (2013) URL:[Link]

  • Structurally Engineered Two-Dimensional Layered Bismuth Oxyiodide Surfaces as a “Dip Photocatalyst” for a Photocatalytic Reaction Source: Crystal Growth & Design - ACS Publications (2019) URL:[Link]

  • Novel mesoporous bismuth oxyiodide single-crystal nanosheets with enhanced catalytic activity Source: RSC Advances (2020) URL:[Link]

  • Recent Progress on Bismuth Oxyiodide (BiOI) Photocatalyst for Environmental Remediation Source: Journal of Industrial and Engineering Chemistry (2019) URL:[Link]

  • Bismuth oxyiodides: photocatalytic performance, by-products, and degradation pathways Source: Environmental Science and Pollution Research (2025) URL:[Link]

  • Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review Source: Royal Society Open Science (2025) URL:[Link]

  • Room Temperature Synthesis of Bismuth Oxyiodide with Different Morphologies for the Photocatalytic Degradation of Norfloxacin Source: American Scientific Research Journal for Engineering, Technology, and Sciences (2020) URL:[Link]

  • Synthesis of bismuth oxyiodides and their composites: characterization, photocatalytic activity, and degradation mechanisms Source: RSC Advances (2020) URL:[Link]

  • A Facile Synthetic Method to Obtain Bismuth Oxyiodide Microspheres Highly Functional for the Photocatalytic Processes of Water Depuration Source: Journal of Visualized Experiments (JoVE) (2018) URL:[Link]

Sources

Application

Application Notes and Protocols for Iodooxobismuthine (Bismuth Oxyiodide) in Organic Synthesis

Introduction: Unveiling the Potential of Iodooxobismuthine Iodooxobismuthine, systematically named "Bismuthine, iodooxo-" under the 9th Collective Index (9CI) of Chemical Abstracts Service, is an inorganic compound with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Iodooxobismuthine

Iodooxobismuthine, systematically named "Bismuthine, iodooxo-" under the 9th Collective Index (9CI) of Chemical Abstracts Service, is an inorganic compound with the chemical formula BiOI. Commonly known as bismuth oxyiodide, this material has garnered significant attention for its unique layered crystal structure and semiconductor properties, which have been extensively exploited in photocatalysis for environmental remediation and energy production.[1][2][3] The structure consists of [Bi₂O₂]²⁺ layers interleaved with layers of iodide ions.[4]

While the vast majority of research has focused on its photocatalytic applications, the potential of iodooxobismuthine as a reagent or catalyst in traditional organic synthesis remains a largely unexplored frontier. Bismuth compounds, in general, are attractive in synthetic chemistry due to their low toxicity, relatively low cost, and environmental benignity compared to many transition metals.[5][6] Bismuth(III) salts are known to act as versatile Lewis acids, while bismuth(V) compounds are powerful oxidizing agents.[5][7]

This guide aims to bridge the gap in the existing literature by providing detailed application notes and speculative, yet scientifically grounded, protocols for the use of iodooxobismuthine in organic synthesis. We will explore its potential as a Lewis acid catalyst and in oxidative transformations, drawing analogies from the established reactivity of other bismuth compounds. These protocols are intended to serve as a starting point for researchers and drug development professionals interested in harnessing the unique properties of this readily accessible bismuth compound.

Synthesis of Iodooxobismuthine (BiOI)

The first step in utilizing iodooxobismuthine is its preparation. It can be synthesized through various methods, including hydrothermal, solvothermal, and precipitation techniques.[8][9][10] A common and straightforward approach is the hydrolysis of a bismuth salt in the presence of an iodide source.

Protocol 1: Synthesis of Iodooxobismuthine Powder via Hydrolysis

This protocol describes a simple precipitation method to obtain BiOI powder.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium iodide (KI)

  • Ethanol

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus, drying oven

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve a specific amount of Bi(NO₃)₃·5H₂O in ethanol to create a clear solution (e.g., 10 mmol in 100 mL).

    • In a separate beaker, dissolve an equimolar amount of KI in deionized water (e.g., 10 mmol in 100 mL).

  • Precipitation:

    • While vigorously stirring the KI solution at room temperature, slowly add the bismuth nitrate solution dropwise.

    • A reddish-brown precipitate of BiOI will form immediately.

  • Aging and Isolation:

    • Continue stirring the suspension for 1-2 hours at room temperature to allow for the complete precipitation and aging of the particles.

    • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing and Drying:

    • Wash the collected solid sequentially with deionized water and then ethanol to remove any unreacted salts and byproducts.

    • Dry the resulting BiOI powder in an oven at 60-80 °C for several hours until a constant weight is achieved.

Characterization: The synthesized BiOI can be characterized by powder X-ray diffraction (XRD) to confirm its tetragonal phase and by scanning electron microscopy (SEM) to observe its morphology, which is typically plate-like nanosheets.[4][9]

Application in Organic Synthesis: Protocols and Mechanistic Insights

The following sections detail potential, and in some cases hypothetical, applications of iodooxobismuthine in organic synthesis. These protocols are based on the known chemical behavior of bismuth compounds.

Iodooxobismuthine as a Heterogeneous Lewis Acid Catalyst

The Lewis acidity of Bi(III) compounds is a well-established property, with salts like bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃) being effective catalysts for a variety of organic transformations.[5][11] The bismuth centers on the surface of solid BiOI could exhibit similar Lewis acidic properties, offering the advantage of being a heterogeneous and easily recoverable catalyst.

Proposed Application: Protection of Alcohols as Tetrahydropyranyl (THP) Ethers

The protection of alcohols is a fundamental step in multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a common protecting group for alcohols, formed by their reaction with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.

Materials:

  • Iodooxobismuthine (BiOI) powder (synthesized as in Protocol 1)

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • Reaction Setup:

    • To a solution of benzyl alcohol (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add DHP (1.2 mmol).

    • Add a catalytic amount of BiOI powder (e.g., 5-10 mol%).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Purification:

    • Upon completion, filter off the BiOI catalyst. The catalyst can be washed with DCM, dried, and potentially reused.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any trace acidity, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Proposed Mechanism: The bismuth center on the surface of BiOI acts as a Lewis acid, activating the DHP molecule and making it more susceptible to nucleophilic attack by the alcohol.

G Proposed Mechanism for THP Protection DHP DHP Intermediate1 Activated DHP-BiOI complex DHP->Intermediate1 Coordination BiOI BiOI (catalyst surface) BiOI->Intermediate1 Alcohol R-OH Intermediate2 Oxonium intermediate Alcohol->Intermediate2 Nucleophilic attack Intermediate1->Intermediate2 Product R-OTHP Intermediate2->Product Deprotonation H_BiOI H⁺-BiOI

Caption: Proposed Lewis acid-catalyzed mechanism for THP ether formation.

Iodooxobismuthine in Oxidative Transformations

While Bi(III) compounds are not typically strong oxidants on their own, they can act as effective catalysts in the presence of a stoichiometric co-oxidant. For example, bismuth(III) bromide has been shown to catalyze the oxidation of alcohols with aqueous hydrogen peroxide.[12] A similar approach could potentially be employed with iodooxobismuthine.

Proposed Application: Oxidation of Secondary Alcohols to Ketones

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis.

Materials:

  • Iodooxobismuthine (BiOI) powder

  • 1-Phenylethanol

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Acetonitrile (CH₃CN) as solvent

  • Saturated aqueous sodium thiosulfate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylethanol (1.0 mmol) in acetonitrile (10 mL).

    • Add a catalytic amount of BiOI powder (e.g., 5 mol%).

    • Carefully add 30% aqueous hydrogen peroxide (2.0 mmol) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (or a suitable temperature like 70 °C) with vigorous stirring.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude acetophenone by column chromatography if needed.

Proposed Mechanistic Rationale: It is postulated that BiOI reacts with H₂O₂ to form a more active bismuth-peroxo or related oxidizing species in situ. This species then oxidizes the alcohol. The catalytic cycle would involve the regeneration of the Bi(III) species.

G Hypothetical Catalytic Cycle for Alcohol Oxidation cluster_0 Oxidation BiOI BiOI (Bi³⁺) Active_Oxidant [Bi-OOH] species BiOI->Active_Oxidant + H₂O₂ Active_Oxidant->BiOI + H₂O Alcohol R₂CHOH Ketone R₂C=O Ketone->BiOI H2O H₂O H2O2 H₂O₂ H2O2->Active_Oxidant

Caption: Proposed catalytic cycle for BiOI-mediated alcohol oxidation.

Quantitative Data Summary

The following table summarizes the hypothetical reaction conditions and expected outcomes for the proposed applications of iodooxobismuthine. It is important to note that these are starting points for optimization.

ApplicationSubstrateReagentsCatalyst LoadingSolventTemp.Time (h)Expected Yield
THP Protection Benzyl AlcoholDHP5-10 mol%DCMRT2-4Moderate to High
Alcohol Oxidation 1-Phenylethanol30% H₂O₂5 mol%CH₃CN70 °C1-3Moderate to High

Safety and Handling

Iodooxobismuthine is a solid powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for bismuth oxyiodide.

Conclusion and Future Outlook

While iodooxobismuthine (BiOI) has been predominantly studied for its photocatalytic properties, its potential in mainstream organic synthesis is an intriguing and underexplored area. The protocols and mechanistic hypotheses presented in this guide suggest that BiOI could serve as a viable, heterogeneous Lewis acid catalyst and as a co-catalyst in oxidative transformations. Its low toxicity, ease of preparation, and potential for recyclability make it an attractive candidate for the development of greener synthetic methodologies.

Further research is warranted to validate these proposed applications and to explore the full scope of iodooxobismuthine's reactivity. Investigations into its use in C-H activation, multicomponent reactions, and as a precursor for in situ generation of other reactive bismuth species could unveil a new chapter in the synthetic utility of this versatile compound.

References

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  • ResearchGate. (n.d.). Properties of BiOI synthesized at different hydrothermal temperatures. Retrieved from [Link]

  • ChemRxiv. (2025). Selective Aerobic Oxidation of Alcohols with Supported Pt Nanoparticles: Effect of Particle Size and Bismuth Promotion. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Planar bismuth triamides: a tunable platform for main group Lewis acidity and polymerization catalysis. Chemical Science, 13(25), 7524-7533. Available at: [Link]

  • Kafizas, A., et al. (2016). Bismuth oxyhalides: synthesis, structure and photoelectrochemical activity. Journal of Materials Chemistry A, 4(43), 16960-16968. Available at: [Link]

  • Al-Kahtani, A. A. (2021). Simple preparation of a sunshine -like bismuth oxyiodide nanosheets for photocatalytic degradation of organic pollutant under. Journal of King Saud University - Science, 33(5), 101460. Available at: [Link]

  • Royal Society of Chemistry. (2024). A novel method for preparing BiOI nanoplates and their use as precursors to synthesize porous BiVO4 water oxidation photocatalysts. Dalton Transactions, 53(7), 3230-3238. Available at: [Link]

  • MDPI. (2025). Inorganic Bismuth Catalysts for Photocatalytic Organic Reactions. Catalysts, 15(2), 226. Available at: [Link]

  • ChemRxiv. (2021). Electrochemical Synthesis of Bismuth Iodide and Bismuth Oxyiodide. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 781-804. Available at: [Link]

  • MDPI. (2025). Microwave-Assisted Synthesis of BiOI for Solar-Driven Environmental Remediation. Catalysts, 15(9), 1143. Available at: [Link]

  • MDPI. (2020). Synthesis of BiOI/Mordenite Composites for Photocatalytic Treatment of Organic Pollutants Present in Agro-Industrial Wastewater. Catalysts, 10(10), 1162. Available at: [Link]

  • Royal Society of Chemistry. (2021). Influence of chemical interactions on the electronic properties of BiOI/organic semiconductor heterojunctions for application in solution-processed electronics. Journal of Materials Chemistry C, 9(42), 15093-15102. Available at: [Link]

  • ResearchGate. (n.d.). Inorganic Bismuth Catalysts for Photocatalytic Organic Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). In situ synthesis of a Bi2O3 quantum dot decorated BiOCl heterojunction with superior photocatalytic capability for organic dye and antibiotic removal. RSC Advances, 9(54), 31631-31640. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Concurrent Oxidations with Tandem Biocatalysts in One Pot: Green, Selective and Clean Oxidations of Methylene Groups to Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistically Enhanced Oxidation of Biomass-Derived Aldehydes and Alcohols by Co Dual-atom Sites and Hydroxyl Radicals. Retrieved from [Link]

  • PubMed Central. (2025). Mechanochemical-Aging Synthesis of Bismuth Oxide Nanosheets for Photocatalysis. ACS Applied Materials & Interfaces. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in bismuth oxyhalide photocatalysts for degradation of organic pollutants in wastewater. RSC Advances, 11(48), 30048-30064. Available at: [Link]

  • Beilstein Journals. (2023). Bismuth-based nanostructured photocatalysts for the remediation of antibiotics and organic dyes. Beilstein Journal of Nanotechnology, 14, 219-247. Available at: [Link]

Sources

Method

Application Note: Bismuthine, iodooxo- (BiOI) as a Visible-Light-Driven Photocatalyst for Pollutant Degradation

Introduction & Mechanistic Overview Bismuthine, iodooxo- (9CI), universally referred to as bismuth oxyiodide (BiOI), is a highly efficient p-type semiconductor belonging to the V-VI-VII group of ternary oxide materials[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Bismuthine, iodooxo- (9CI), universally referred to as bismuth oxyiodide (BiOI), is a highly efficient p-type semiconductor belonging to the V-VI-VII group of ternary oxide materials[1]. Characterized by a unique layered structure—where[Bi₂O₂]²⁺ slabs are interleaved with double iodine atomic layers—BiOI exhibits a narrow bandgap ranging from 1.8 to 2.15 eV[2][3]. This narrow bandgap allows for exceptional visible-light absorption, making it a premier candidate for the environmental remediation of recalcitrant organic pollutants, dyes, and antibiotics in wastewater[3].

The photocatalytic efficacy of BiOI is fundamentally governed by its electronic band structure. Upon irradiation with photons possessing energy greater than or equal to its bandgap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺)[4].

Mechanistic Causality: The internal static electric field generated between the[Bi₂O₂]²⁺ and I⁻ layers facilitates the spatial separation of these electron-hole pairs, drastically reducing recombination rates[1]. The photogenerated electrons react with dissolved oxygen to form superoxide radicals (•O₂⁻), while the holes can directly oxidize pollutants or react with water to yield hydroxyl radicals (•OH)[4]. These Reactive Oxygen Species (ROS) are the primary agents that mineralize complex organic pollutants into harmless CO₂ and H₂O.

Mechanism Light Visible Light (hv ≥ 1.8 eV) BiOI BiOI Photocatalyst (Layered Structure) Light->BiOI Excitation Electron-Hole Separation BiOI->Excitation CB Conduction Band (e⁻) Excitation->CB VB Valence Band (h⁺) Excitation->VB ROS_O2 Superoxide (•O2⁻) CB->ROS_O2 + O2 ROS_OH Hydroxyl (•OH) VB->ROS_OH + H2O Pollutant Organic Pollutant (e.g., RhB, MO) VB->Pollutant Direct Oxidation ROS_O2->Pollutant ROS_OH->Pollutant Degradation Degradation Products (CO2 + H2O) Pollutant->Degradation

Fig 1: Visible-light-driven ROS generation and pollutant degradation pathway of BiOI.

Synthesis Protocol: Solvothermal Activation of BiOI

The morphology, crystallinity, and surface area of BiOI are highly dependent on the synthesis conditions. Solvothermal synthesis is preferred as it yields highly crystalline, high-surface-area microspheres or flower-like nanosheets without the need for complex capping agents[3].

Materials Required:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)[5]

  • Potassium iodide (KI)[5]

  • Ethylene glycol (EG)[6]

  • Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

  • Precursor Dissolution : Dissolve 5 mmol of Bi(NO₃)₃·5H₂O in 30 mL of ethylene glycol (EG) under continuous magnetic stirring for 30 minutes to form a transparent Solution A. Rationale: EG acts as both a solvent and a structure-directing agent, promoting the formation of hierarchical microspheres that maximize surface area.[6]

  • Halide Addition : In a separate beaker, dissolve 5 mmol of KI in 20 mL of EG (Solution B)[6].

  • Mixing & Nucleation : Dropwise add Solution B into Solution A under vigorous stirring. Stir for an additional 60 minutes. Rationale: Slow addition controls the nucleation rate, ensuring uniform particle size distribution and preventing bulk agglomeration.

  • Solvothermal Treatment : Transfer the homogenous suspension into a 100 mL Teflon-lined stainless-steel autoclave. Seal and heat at 160 °C for 12 hours[6]. Rationale: 160 °C has been empirically validated to provide the optimal balance between high crystallinity and large specific surface area; temperatures exceeding 180 °C can lead to particle agglomeration and reduced photocatalytic efficiency.[6]

  • Recovery & Purification : Cool the autoclave to room temperature naturally. Centrifuge the precipitate and wash sequentially with deionized water (3x) and absolute ethanol (3x) to remove unreacted precursors and residual EG[7].

  • Drying : Dry the obtained powder in a vacuum oven at 60 °C for 12 hours.

Synthesis Step1 Dissolve Precursors (Bi(NO3)3 + KI in EG) Step2 Dropwise Mixing (Controlled Nucleation) Step1->Step2 Step3 Solvothermal Treatment (160°C, 12h) Step2->Step3 Step4 Wash & Centrifuge (H2O + Ethanol) Step3->Step4 Step5 Vacuum Dry (60°C, 12h) Step4->Step5

Fig 2: Solvothermal synthesis workflow for hierarchical BiOI microspheres.

Photocatalytic Degradation Protocol & Self-Validating Scavenger Assay

To establish scientific trustworthiness, a photocatalytic protocol must include an adsorption-desorption equilibrium phase and a radical scavenger assay to validate the active species responsible for degradation[1][6].

Model Pollutant: Rhodamine B (RhB) or Methyl Orange (MO) (10-30 mg/L)[1][6].

Procedure:

  • Preparation : Disperse 50 mg of the synthesized BiOI powder into 50 mL of the pollutant solution (e.g., 10 mg/L MO)[6].

  • Dark Adsorption : Stir the suspension in complete darkness for 30–60 minutes. Rationale: This step is critical to establish an adsorption-desorption equilibrium between the photocatalyst surface and the dye molecules. This ensures that subsequent concentration drops are strictly due to photocatalysis, not physical adsorption.[2][8]

  • Irradiation : Expose the suspension to a visible light source (e.g., 300 W Xenon lamp with a 420 nm cutoff filter or natural sunlight)[1][2]. Maintain constant stirring and ambient temperature using a water cooling jacket.

  • Sampling : Withdraw 3 mL aliquots at regular intervals (e.g., every 15 minutes). Centrifuge immediately to remove the catalyst particles.

  • Quantification : Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic maximum absorption wavelength of the pollutant (e.g., 464 nm for MO, 554 nm for RhB)[3][9].

Self-Validating Scavenger Assay: To determine the causality of degradation and prove the mechanism, perform parallel experiments adding 1 mM of specific scavengers prior to irradiation[1][6]:

  • Isopropanol (IPA) : Quenches hydroxyl radicals (•OH).

  • p-Benzoquinone (BQ) : Quenches superoxide radicals (•O₂⁻).

  • EDTA-2Na : Quenches photogenerated holes (h⁺).

Interpretation: A significant drop in degradation efficiency upon adding BQ or EDTA-2Na confirms that •O₂⁻ and h⁺ are the primary active species driving the BiOI photocatalytic system[6].

Quantitative Data & Optimization Benchmarks

The following table summarizes the optimized parameters and expected efficiencies for BiOI-mediated photocatalysis, synthesized under varying conditions.

Synthesis MethodTemp / TimeTarget PollutantCatalyst DoseLight SourceDegradation EfficiencyRef
Solvothermal (EG)160 °C / 12 hMethyl Orange (10 ppm)1.0 g/LVisible Light85% in 120 min[6]
Hydrothermal180 °C / 12 hIndigo Carmine (50 µM)1.0 g/LVisible Light94% in 60 min[5]
Solvothermal (Green)N/ARhodamine BN/ANatural Sunlight100% in 80 min[3]
Microwave-Assisted126 °C / 4 minGallic AcidN/ASimulated Solar100% in 60 min[10]

Table 1: Comparative performance of BiOI photocatalysts synthesized under different conditions.

Sources

Application

Bismuthine, iodooxo-(9CI) Mediated C-H Functionalization: Application Notes and Protocols

Executive Summary Bismuthine, iodooxo-(9CI) —universally recognized in literature as Bismuth oxyiodide (BiOI) [CAS: 7787-63-5]—has emerged as a powerful, low-toxicity semiconductor photocatalyst. Characterized by a narro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo-(9CI) —universally recognized in literature as Bismuth oxyiodide (BiOI) [CAS: 7787-63-5]—has emerged as a powerful, low-toxicity semiconductor photocatalyst. Characterized by a narrow bandgap (~1.8 eV) and a unique layered crystal structure, BiOI is highly effective at harvesting visible light to drive single-electron transfer (SET) processes. This application note provides a comprehensive, self-validating guide for drug development professionals and synthetic chemists looking to leverage BiOI-mediated photoredox catalysis for direct, late-stage C-H functionalization.

Introduction & Mechanistic Rationale

Traditional C-H functionalization often relies on expensive, toxic transition metals (e.g., Pd, Ir, Ru) and harsh thermal conditions. BiOI offers a sustainable, heterogeneous alternative driven by visible light[1].

The Causality of BiOI's Photocatalytic Efficiency

The remarkable efficiency of BiOI stems from its intrinsic crystallographic properties. It crystallizes in a tetragonal structure consisting of [Bi2​O2​]2+ layers interleaved with double slabs of iodine ions ( I− ).

  • Internal Electric Field: The alternating positive and negative layers create a strong internal static electric field. When visible light excites an electron from the valence band to the conduction band, this electric field rapidly drives the photogenerated holes ( h+ ) and electrons ( e− ) in opposite directions, drastically suppressing non-productive charge recombination[1].

  • Redox Potential & SET: The valence band holes of BiOI possess sufficient oxidative potential to abstract an electron from electron-rich C-H bonds (such as α -amino or benzylic sites), generating a carbon-centered radical intermediate[2].

  • Oxygen as a Co-factor: Conduction band electrons reduce dissolved molecular oxygen to superoxide radicals ( O2∙−​ ). This not only turns over the catalytic cycle but also assists in proton abstraction, driving the functionalization forward[3].

Mechanism BiOI BiOI Photocatalyst (Bandgap ~1.8 eV) Excite Charge Separation (e- / h+) BiOI->Excite Internal E-field Light Visible Light (450 nm LED) Light->BiOI Irradiates Substrate Substrate (e.g., Amine) Excite->Substrate h+ Oxidation O2 O2 (Electron Acceptor) Excite->O2 e- Reduction Radical Carbon-Centered Radical Substrate->Radical -H+ Product Functionalized Product Radical->Product Nucleophile ROS Superoxide (O2•-) O2->ROS ROS->Product Promotes Turnover

Mechanistic pathway of BiOI-mediated visible-light C-H functionalization.

Application Scope & Quantitative Performance

BiOI and its heterojunction composites (e.g., MoS 2​ /BiOI, BiOI/AgVO 3​ ) exhibit broad functional group tolerance, making them ideal for pharmaceutical intermediate synthesis[2],[4].

Substrate ClassRepresentative ReactionPhotocatalyst SystemLight SourceTypical YieldRef
Tertiary Amines α -Amino C-H Cyanation / AlkylationBiOI / MoS 2​ 450 nm LED> 90%[2]
Benzylic C-H Oxidation to Aldehyde / KetoneBiOBr x​ I 1−x​ White LED~ 85%[3]
Alkanes Aerobic C-H AminationBiOI / AgVO 3​ Visible Light~ 88%[4]

Experimental Methodologies

The following protocols outline the end-to-end process for utilizing BiOI in C-H functionalization, from catalyst synthesis to reaction execution and validation.

Step-by-step workflow for BiOI-catalyzed C-H functionalization.

Protocol A: Facile Hydrothermal Synthesis of BiOI Nanosheets

Causality Check: Commercially sourced BiOI often suffers from low surface area. Synthesizing BiOI via a mannitol-assisted hydrothermal route controls crystal growth, yielding ultrathin nanosheets with highly exposed active facets[1].

Materials:

  • Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O )

  • Potassium iodide ( KI )

  • D-Mannitol (Structure-directing agent)

  • Deionized water & Absolute ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 mmol of Bi(NO3​)3​⋅5H2​O and 0.25 g of D-Mannitol in 20 mL of deionized water under vigorous magnetic stirring for 30 minutes. Note: Mannitol coordinates with Bi3+ to prevent rapid, uncontrolled precipitation.

  • Precipitation: Slowly add 20 mL of an aqueous solution containing 2.0 mmol of KI dropwise into the bismuth mixture. A distinct brick-red precipitate will immediately form.

  • Hydrothermal Treatment: Transfer the resulting suspension into a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat at 160 °C for 12 hours. Note: The elevated pressure and temperature drive the crystallization of the [Bi2​O2​]2+ layers.

  • Isolation: Allow the autoclave to cool naturally to room temperature. Recover the BiOI nanosheets via centrifugation (8000 rpm, 5 min).

  • Purification: Wash the solid sequentially with deionized water (3x) and absolute ethanol (2x) to remove residual ions and mannitol. Dry under vacuum at 60 °C overnight.

Protocol B: Visible-Light-Driven α -Amino C-H Functionalization

Model Reaction: Cross-Dehydrogenative Coupling (CDC) of N-aryltetrahydroisoquinoline with nitromethane.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-phenyltetrahydroisoquinoline (0.2 mmol) and the synthesized BiOI nanosheets (10 mg, 5 mol%).

  • Solvent & Nucleophile Addition: Add 1.5 mL of nitromethane. Note: Nitromethane acts as both the solvent and the nucleophile in this Henry-type coupling.

  • Atmosphere Control: Purge the tube with an O2​ balloon for 5 minutes, then leave the reaction under an O2​ atmosphere. Causality: O2​ is strictly required as the terminal electron acceptor to regenerate the BiOI catalyst and prevent electron-hole recombination[3].

  • Irradiation: Place the Schlenk tube 5 cm away from a 450 nm Blue LED (10 W). Stir the mixture at room temperature for 12 hours. A cooling fan should be used to maintain ambient temperature, ensuring the reaction is photochemically, not thermally, driven.

  • Workup: Post-reaction, dilute the mixture with ethyl acetate (5 mL) and centrifuge to separate the heterogeneous BiOI catalyst. The catalyst can be washed and reused for up to 5 cycles with negligible loss in activity.

  • Isolation: Concentrate the supernatant under reduced pressure and purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the C1-functionalized product.

Self-Validating System & Controls

To ensure the scientific integrity of the protocol and confirm the photoredox mechanism, the following parallel control experiments must be executed:

  • Dark Control: Wrap a duplicate Schlenk tube entirely in aluminum foil. Run under identical conditions. Expected Result: 0% yield. Validates that the C-H activation is strictly photon-dependent.

  • Catalyst-Free Control: Omit BiOI from the reaction mixture. Expected Result: 0% yield. Validates that ambient light alone cannot overcome the activation barrier.

  • Radical Scavenger Control: Add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl to the standard reaction. Expected Result: Complete suppression of the product. Validates the formation of the carbon-centered radical intermediate.

References[4] Modulating Charge Transfer Pathways to Enhance Photocatalytic Performance of the Metal–Organic Layer Nanosheet | ACS Applied Materials & Interfaces. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNW-4gTzUn9lJ4uq9iwxQZl-FoC93ovKkzLvbdhH8YmOREXe930IE1ggMnHxobvwgVqjnwEt-uyq9s9Lzv8XGw8pfEyzR0SBZ6dDbhZGyOfrropL05o9Uau47Pc283Mg_IzMGKGQYLs0kV[2] MoS2/BiOI heterojunction photocatalyst for degradation of malachite green under visible light | Request PDF - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXaimpXKQlvog4RC51F6MXsTDziDcPodW6W0ZXYk32Asa26a1LKJCm3lOwjoG1pfzbbwYgwU9ZEU4VeEj5CflTdGZRt1dt7jsXjVQL6pxyI_Oz3uBwGoIecktHwNCIS5isdUzMMjVtaXJzkrgujn_NJREgVNWuBN286eo6dE_zWeo0PfK3Rh_IuICaQ7zk11trgpC4-gZpl8--NPF8TkNAB1T_f5HcB7ouihKgPY6Jl1LAD6wxY9grPJGe0fQu_4L1YYadwZcoeh7qqg==[1] Engineering n-Type and p-Type BiOI Nanosheets: Influence of Mannitol on Semiconductor Behavior and Photocatalytic Activity - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBtag6N5tNVeMHWz-yL8mkYjF6x_8z_VjZAU5wOqB6XksoH-jJ9uDpbnCNqgPlRFrWYcNsq7qDjsEGECc49ui7dsvlOSRuKxDSoKCHX238TxxzvLU15j6otSYcNYVfO7zK4Aun[3] Visible-Light-Active Iodide-Doped BiOBr Coatings for Sustainable Infrastructure | ACS Applied Materials & Interfaces. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEftRuuLCi___QUfA8JZQEiRaxuhz-Df5Pl6A8rEUw4DViqhRt7nQGxftYQkHighLM4KuqviBNAUHmPf4TJ_J_dyu1nYG-uMhBeFQYa5-AtCd1fbPu0xgqQN9ioWHqIfMXDxS8t6KkIJ6AQ

Sources

Method

Application Note: Continuous Flow Visible-Light Photo-Oxidation Using Immobilized Bismuthine, iodooxo-(9CI)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Insights The transition of photochemical A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Insights

The transition of photochemical API (Active Pharmaceutical Ingredient) synthesis from batch to continuous flow requires photocatalysts that are highly active under visible light, stable, and easily immobilized. Bismuthine, iodooxo-(9CI) —commonly known as Bismuth oxyiodide (BiOI)—is a highly efficient semiconductor photocatalyst characterized by a narrow bandgap of 1.72–2.1 eV, allowing it to harvest a broad spectrum of visible light[1].

The Causality of Catalyst and Flow Design

In traditional batch reactors, the photo-oxidation of organic intermediates (e.g., alcohols to aldehydes) suffers from poor light penetration due to the Beer-Lambert law and limited gas-liquid mass transfer when using molecular oxygen ( O2​ ) as a green oxidant. This protocol resolves these bottlenecks through a synergistic approach:

  • Internal Electric Field (Catalyst Level): BiOI crystallizes in a layered structure where [Bi2​O2​]2+ slabs are interleaved with [I]− slabs. This unique arrangement generates an internal static electric field that drives the spatial separation of photogenerated electron-hole ( e−/h+ ) pairs, drastically reducing recombination rates and enhancing the generation of reactive oxygen species (ROS)[2].

  • Taylor Flow Dynamics (Reactor Level): By introducing O2​ gas and the liquid substrate into a T-mixer prior to the photoreactor, we generate a segmented "Taylor flow" (gas-liquid slug flow). This hydrodynamics creates internal vortices within the liquid slugs, continuously refreshing the substrate concentration at the catalyst surface and maximizing O2​ dissolution.

  • Immobilization (Process Level): Suspending fine BiOI powders in flow often leads to reactor clogging and necessitates complex downstream nanofiltration. By non-covalently supporting BiOI on macroscopic silica gel ( SiO2​ ), we maintain high surface area while enabling the use of a low-pressure-drop packed-bed reactor, yielding up to a 24-fold improvement in productivity relative to batch systems[3].

Process Visualization

PhotochemicalFlow Substrate Substrate Feed (Alcohol in MeCN) Mixer T-Junction (Segmented Flow) Substrate->Mixer HPLC Pump Oxidant Oxidant Feed (O2 Gas) Oxidant->Mixer Mass Flow Controller Reactor Packed-Bed Photoreactor (BiOI / SiO2) Visible LED Array Mixer->Reactor Gas-Liquid Taylor Flow BPR Back Pressure Regulator (5 bar) Reactor->BPR Photochemical Conversion PAT In-Line GC-MS (Process Monitoring) BPR->PAT Depressurization Collection Product Collection (Aldehyde/Ketone) PAT->Collection Quality Verified

Figure 1: Continuous gas-liquid photochemical flow setup utilizing a BiOI-packed bed reactor.

Experimental Protocol: Self-Validating Workflow

This protocol outlines the selective oxofunctionalization of benzyl alcohol to benzaldehyde—a model reaction for API intermediate synthesis[2]. The system is designed to be self-validating; inline analytics ensure that steady-state is reached before product collection begins.

Phase 1: Solvothermal Synthesis of BiOI Microspheres

Causality: Ethylene glycol is selected as the solvent because its high viscosity acts as a structure-directing agent, templating the self-assembly of BiOI nanosheets into hierarchical microspheres that resist physical degradation under flow pressure[4].

  • Dissolution: Dissolve 1.0 mmol of bismuth nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) and 1.0 mmol of potassium iodide ( KI ) in 10 mL of anhydrous ethylene glycol under vigorous magnetic stirring for 30 minutes[1].

  • Solvothermal Reaction: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave. Heat the reactor at 160 °C for 12 hours[1].

  • Purification: Allow the system to cool naturally. Collect the resulting brick-red precipitate via centrifugation. Wash sequentially with deionized water and absolute ethanol (3× each) to remove unreacted precursors.

  • Drying: Dry the BiOI powder in a vacuum oven at 60 °C for 6 hours.

Phase 2: Silica Immobilization
  • Suspension: Disperse 500 mg of the synthesized BiOI and 2.0 g of chromatographic silica gel (pore size 60 Å, 230–400 mesh) in 50 mL of ethanol.

  • Sonication & Evaporation: Sonicate the mixture for 45 minutes to ensure uniform non-covalent electrostatic deposition[3]. Remove the solvent using a rotary evaporator under reduced pressure until a free-flowing BiOI/SiO2​ composite powder is obtained.

Phase 3: Continuous Flow Operation

Causality: A Back Pressure Regulator (BPR) is utilized to elevate system pressure to 5 bar. According to Henry's Law, this increases the solubility of O2​ in the acetonitrile phase, preventing oxidant starvation at the catalyst active sites and suppressing unwanted gas expansion that would otherwise destabilize the residence time.

  • Reactor Packing: Pack a transparent fluorinated ethylene propylene (FEP) or borosilicate glass column reactor (Internal Volume = 2.0 mL) with the BiOI/SiO2​ composite. Secure both ends with PTFE frits (10 µm) to prevent catalyst leaching.

  • System Priming: Flush the reactor with pure acetonitrile at 0.5 mL/min for 10 minutes to wet the catalyst bed and remove trapped air.

  • Feed Introduction:

    • Liquid Feed: 0.1 M Benzyl alcohol in acetonitrile, pumped via an HPLC pump at 0.1 mL/min.

    • Gas Feed: Pure O2​ gas, regulated by a Mass Flow Controller (MFC) at 0.4 mL/min (Standard conditions).

  • Irradiation: Illuminate the packed-bed reactor using a 450 nm blue LED array (or broad-spectrum visible light) positioned 2 cm from the reactor wall. Ensure active air-cooling to maintain the reactor temperature at 25 °C.

  • Pressure Regulation: Attach a 5 bar BPR at the reactor outlet.

  • Steady-State Validation: Route the effluent through an in-line GC-MS or UV-Vis flow cell. Monitor the benzaldehyde peak. Discard the initial output (typically 2–3 reactor volumes) until the conversion variance is <2% over a 15-minute window.

  • Collection: Once steady-state is validated, divert the flow to the main collection vessel.

Quantitative Data Summary

The table below summarizes the performance metrics of the BiOI-catalyzed aerobic oxidation of benzyl alcohol, demonstrating the distinct advantages of the continuous flow regime over traditional batch processing.

Process ParameterBatch Reactor (Stirred Tank)Continuous Flow (Packed-Bed)Performance Delta
Catalyst State Free BiOI Powder (Slurry)Immobilized BiOI/SiO2​ Eliminates filtration step
Light Source 300W Xenon Lamp50W Blue LED Array83% reduction in energy
Residence / Reaction Time 6.0 Hours4.0 Minutes90x Faster
O2 Pressure 1 bar (Ambient)5 bar (Regulated)Enhanced O2​ solubility
Conversion (%) 45%> 92%+ 47%
Selectivity to Benzaldehyde 88%> 98%Minimized over-oxidation
Space-Time Yield ( mmol⋅h−1⋅g−1 ) 1.228.5~24-fold increase [3]

References

  • Selective Oxofunctionalization of Cyclohexane and Benzyl Alcohol over BiOI/TiO2 Heterojunction Catalysts (MDPI)[Link]

  • Photoelectrochemical CO2 Reduction Measurements of a BiOI Coating Deposited onto a Non-Conductive Glass Support as a Platform for Environmental Remediation Materials (MDPI)[Link]

  • Continuous Flow Photo-oxidations Using Supported Photocatalysts on Silica Organic Process Research & Development (ACS Publications)[Link]

  • Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water ACS Applied Materials & Interfaces (ACS Publications)[Link]

Sources

Application

Application Notes and Protocols: Iodooxobismuthine (9CI) in the Synthesis of Pharmaceutical Intermediates

Introduction: The Emerging Role of Pentavalent Bismuth Reagents in Complex Synthesis In the landscape of modern synthetic organic chemistry, the pursuit of efficient, selective, and environmentally benign reagents is par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Pentavalent Bismuth Reagents in Complex Synthesis

In the landscape of modern synthetic organic chemistry, the pursuit of efficient, selective, and environmentally benign reagents is paramount for the construction of complex molecular architectures, particularly within the pharmaceutical industry. Among the arsenal of oxidative tools available to the synthetic chemist, organobismuth(V) compounds have carved a niche as powerful yet often overlooked reagents.[1][2] Bismuth, being the heaviest stable element, exhibits unique electronic properties that endow its pentavalent organometallic derivatives with potent oxidizing capabilities.[2][3] These reagents offer a compelling alternative to traditional heavy metal oxidants, with the parent element, bismuth, demonstrating remarkably low toxicity.[3][4]

This application note focuses on Bismuthine, iodooxo- (9CI) , a pentavalent organobismuth species poised for significant utility in the synthesis of pharmaceutical intermediates. While specific literature on iodooxobismuthine is emerging, its reactivity can be inferred from the well-established chemistry of related Bi(V) compounds, such as triarylbismuth(V) oxides and halides.[1][2] It is postulated that iodooxobismuthine combines the strong oxidizing nature of the Bi(V) center with the unique reactivity imparted by the iodo and oxo ligands, making it a versatile tool for a range of synthetic transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and mechanistic insights into the application of iodooxobismuthine for key synthetic steps in the generation of valuable pharmaceutical building blocks.

Chemical and Physical Properties

While detailed experimental data for iodooxobismuthine is not broadly available, its properties can be extrapolated from known organobismuth(V) compounds.

PropertyPostulated Value/CharacteristicRationale
Molecular Formula RBiIO (where R is an organic substituent)Based on IUPAC nomenclature.
Oxidation State of Bi +5Consistent with pentavalent organobismuth reagents.[1]
Appearance Likely a solidTriaryl bismuth(V) compounds are typically crystalline solids.[1]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, CH3CN)To facilitate reactions with organic substrates.
Stability Thermally sensitive; handle under inert atmospherePentamethylbismuth(V) decomposes explosively at 20°C. Aryl derivatives are more stable but care is warranted.[1]

Core Applications in Pharmaceutical Intermediate Synthesis

Organobismuth(V) reagents are known to mediate a variety of valuable transformations.[1][2] Iodooxobismuthine is anticipated to be a potent reagent for the following key reactions in pharmaceutical synthesis:

  • Selective Oxidation of Alcohols to Aldehydes and Ketones: A fundamental transformation in drug synthesis. The high oxidation potential of Bi(V) allows for efficient conversion of primary and secondary alcohols to their corresponding carbonyl compounds under mild conditions, minimizing over-oxidation to carboxylic acids.[1]

  • Oxidative C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after strategy for streamlining synthetic routes. Organobismuth(V) reagents, analogous to hypervalent iodine compounds, can facilitate C-H activation, enabling the introduction of new functional groups onto a molecular scaffold.

Experimental Protocols

Safety Precaution: Organobismuth compounds should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. While bismuth itself has low toxicity, the reactivity and stability of its organometallic derivatives can vary.[4][5]

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol details the oxidation of a benzylic primary alcohol, a common structural motif in pharmaceutical intermediates, to the corresponding aldehyde.

Workflow for Alcohol Oxidation:

Caption: Workflow for the oxidation of a primary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the primary alcohol substrate (1.0 mmol, 1.0 eq) and anhydrous acetonitrile (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add iodooxobismuthine (1.1 mmol, 1.1 eq) in small portions over 5 minutes. The reaction may exhibit a color change.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to reduce any remaining oxidant.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure aldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Prevents hydrolysis of the organobismuth reagent.

  • Inert Atmosphere: Organobismuth(V) compounds can be sensitive to air and moisture.[1]

  • Portion-wise Addition at 0 °C: Controls the initial exotherm of the oxidation reaction.

  • Sodium Thiosulfate Quench: Safely neutralizes the excess oxidizing agent.

Protocol 2: Directed C-H Acetoxylation of an Aniline Derivative

This protocol describes a hypothetical C-H activation/acetoxylation reaction, a valuable transformation for modifying drug scaffolds. A directing group is often employed to achieve regioselectivity.

Logical Flow of Directed C-H Acetoxylation:

G A Substrate with Directing Group B Coordination to Metal Catalyst (e.g., Pd(OAc)2) A->B Catalyst C C-H Activation via Cyclometalation B->C Intramolecular D Oxidation of Pd(II) to Pd(IV) by Iodooxobismuthine C->D Oxidant E Reductive Elimination D->E Acetate Source F Acetoxylated Product + Regenerated Catalyst E->F C-O bond formation

Caption: Key steps in a directed C-H acetoxylation reaction.

Step-by-Step Methodology:

  • Catalyst and Reagent Preparation: In a sealed tube, add the aniline derivative bearing a directing group (e.g., picolinamide) (0.5 mmol, 1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and iodooxobismuthine (0.75 mmol, 1.5 eq).

  • Solvent and Additive: Add acetic acid (2.0 mL) as both the solvent and acetate source.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C in an oil bath.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by preparative HPLC or flash column chromatography to isolate the acetoxylated product.

Mechanistic Rationale:

While the precise mechanism with iodooxobismuthine requires empirical validation, it is proposed to function as the terminal oxidant in a palladium-catalyzed cycle.[6] The organobismuth(V) reagent oxidizes the Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination to form the C-O bond and regenerate the active Pd(II) catalyst.[6] Acetic acid serves as the source of the acetate group.

Conclusion

Bismuthine, iodooxo- (9CI) represents a promising, yet underexplored, reagent for challenging oxidative transformations in the synthesis of pharmaceutical intermediates. The protocols outlined herein, based on the established reactivity of pentavalent organobismuth compounds, provide a solid foundation for its application in the selective oxidation of alcohols and the strategic functionalization of C-H bonds. As with any new reagent, careful optimization of reaction conditions is crucial to achieve desired outcomes. The low toxicity profile of bismuth and the potent reactivity of its pentavalent organometallic species position iodooxobismuthine as a valuable addition to the synthetic chemist's toolkit, enabling more efficient and innovative routes to life-saving medicines.

References

  • Organobismuth chemistry - Wikipedia. Wikipedia. [Link]

  • Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. Wiley Online Library. [Link]

  • Pentavalent organobismuth reagents in organic synthesis: alkylation, alcohol oxidation and cationic photopolymerization - PubMed. PubMed. [Link]

  • Preparation, reactions, and physical properties of organobismuth compounds. Chemical Reviews. [Link]

  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - MDPI. MDPI. [Link]

  • Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC. NCBI. [Link]

  • Bismuthine - Wikipedia. Wikipedia. [Link]

  • The cytotoxicity of organobismuth compounds with certain molecular structures can be diminished by replacing the bismuth atom with an antimony atom in the molecules - PubMed. PubMed. [Link]

  • Iodine(V)-Based Oxidants in Oxidation Reactions - MDPI. MDPI. [Link]

  • Bismuth - CAS Common Chemistry. CAS. [Link]

  • C-H Activation from Iron(II)-Nitroxido Complexes - PubMed. PubMed. [Link]

  • Synthesis of Bismuths (III) Compounds for Medical Applications - sibran.ru. Sibran.ru. [Link]

  • Bismuth-organic frameworks as pharmaceutically privileged compounds - ScholarWorks @ UTRGV. UTRGV. [Link]

  • Biosynthesis, Characterization, and Applications of Bismuth Oxide Nanoparticles Using Aqueous Extract of Beta Vulgaris - Chemical Methodologies. Chemical Methodologies. [Link]

  • Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • PHYSICAL-CHEMICAL PROPERTIES OF BISMUTH AND BISMUTH OXIDES: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS - SciELO Colombia. SciELO. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. NCBI. [Link]

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC - NIH. NCBI. [Link]

  • Medical Applications of Metallic Bismuth Nanoparticles - PMC - NIH. NCBI. [Link]

Sources

Method

Handling and storage procedures for "Bismuthine, iodooxo-(9CI)" in the lab

Introduction: Understanding Bismuthine, iodooxo- (9CI) Bismuthine, iodooxo- (9CI), more commonly known as Bismuth Oxyiodide (BiIO), is an inorganic compound with the chemical formula BiIO. It presents as a white to yello...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Bismuthine, iodooxo- (9CI)

Bismuthine, iodooxo- (9CI), more commonly known as Bismuth Oxyiodide (BiIO), is an inorganic compound with the chemical formula BiIO. It presents as a white to yellowish or red-brown powder.[1] This compound is of growing interest in various research and development sectors, including as a photocatalyst and in the manufacture of dry cell cathodes.[1] Its applications are also being explored in the field of radioactive iodine capture and storage, highlighting its chemical stability.[2] While bismuth compounds are generally considered to have low toxicity, proper handling and storage procedures are paramount to ensure laboratory safety and maintain the integrity of the material.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of Bismuthine, iodooxo- (9CI) in a laboratory setting.

Hazard Identification and Risk Assessment

  • Bismuth: Generally considered to have low toxicity.[3][5][6] However, prolonged exposure to any chemical substance should be avoided.

  • Iodide: Can cause irritation to the skin, eyes, and respiratory tract. Ingestion of large amounts can be harmful.

  • Dust Inhalation: As a powder, the primary route of exposure is through inhalation of dust particles, which may cause respiratory irritation.

A thorough risk assessment should be performed before commencing any work with this compound.

Safe Handling Procedures

Adherence to the following procedures is crucial for minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling Bismuthine, iodooxo- (9CI):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: All handling of Bismuthine, iodooxo- (9CI) powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] This is critical to prevent the dispersion of powder into the laboratory atmosphere.[7]

  • Dedicated Workspace: If possible, designate a specific area for working with this compound to prevent cross-contamination.

General Handling Practices
  • Avoid generating dust. Handle the powder gently and cautiously.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage Requirements

Proper storage is essential to maintain the quality and stability of Bismuthine, iodooxo- (9CI).

ParameterRecommendationRationale
Temperature Ambient temperatures.[1] A cool, dry place is ideal.[7]To prevent thermal degradation.
Atmosphere Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[7]To prevent potential reactions with atmospheric components.
Light Store in a dark location.[7]Exposure to light may degrade the quality of the material over time.[7]
Moisture Store in a dry environment.[7]Exposure to moisture may degrade the quality of the material.[7]
Container Tightly sealed, clearly labeled container.To prevent contamination and accidental misuse.
Incompatibilities Strong bases and oxidizing agents.[7]To avoid potentially hazardous reactions.

Experimental Protocols

The following is a detailed, step-by-step methodology for a common laboratory workflow involving Bismuthine, iodooxo- (9CI): Weighing and Preparing a Solution.

Protocol: Weighing and Dissolving Bismuthine, iodooxo- (9CI)

Objective: To accurately weigh a specific amount of Bismuthine, iodooxo- (9CI) powder and dissolve it in a suitable solvent.

Materials:

  • Bismuthine, iodooxo- (9CI) powder

  • Appropriate solvent (Note: Bismuthine, iodooxo- (9CI) is insoluble in water, alcohol, and chloroform, but soluble in HCl. It is decomposed by HNO3 or alkali)[1]

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Magnetic stir bar and stir plate

  • Graduated cylinder

Procedure:

  • Preparation:

    • Don all required PPE (safety glasses, gloves, lab coat).

    • Ensure the chemical fume hood is operational.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare the balance.

    • Carefully use a spatula to transfer the desired amount of Bismuthine, iodooxo- (9CI) powder onto the weighing boat. Avoid creating dust.

    • Record the exact weight of the powder.

  • Dissolution:

    • Carefully transfer the weighed powder into a clean, dry beaker or flask.

    • Measure the required volume of the appropriate solvent (e.g., HCl) using a graduated cylinder.

    • Slowly add the solvent to the beaker containing the powder.

    • Place a magnetic stir bar into the beaker.

    • Place the beaker on a magnetic stir plate and begin stirring until the powder is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of decomposition.

  • Cleanup:

    • Wipe down the spatula and work area within the fume hood with a damp cloth to collect any residual powder.

    • Dispose of all contaminated materials (weighing boat, gloves, wipes) in a designated, labeled waste container.[7]

Waste Disposal

All waste containing Bismuthine, iodooxo- (9CI) should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the general trash. Waste should be collected in a clearly labeled, sealed container.[7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Powder Weigh Powder Carefully Don_PPE->Weigh_Powder Dissolve Dissolve in Solvent Weigh_Powder->Dissolve Experiment Perform Experiment Dissolve->Experiment Clean_Workspace Clean Workspace Experiment->Clean_Workspace Store_Container Store in Tightly Sealed, Labeled Container Storage_Conditions Cool, Dry, Dark, Inert Atmosphere Store_Container->Storage_Conditions Dispose_Waste Dispose of Waste Properly Clean_Workspace->Dispose_Waste

Caption: Workflow for Safe Handling and Storage of Bismuthine, iodooxo- (9CI).

References

  • Tesfay Reda, A., Pan, M., Zhang, D. X., Liu, C. G., & Wu, X. L. (2021). Bismuth-based materials for iodine capture and storage: A review. Journal of Environmental Chemical Engineering, 9(4), 105279. Available at: [Link]

  • Krumhansl, J.L., Nenoff, T.M., Haefner, D., & Jubin, R. (2009). Novel Bismuth-based Inorganic Oxide Waste Forms for Iodine Storage. INIS-IAEA. Available at: [Link]

  • Tian, Z., Wang, S., Zhang, D., Zhang, Z., Liu, C., Pan, M., & Wu, X. (2022). High Retention Immobilization of Iodine in B–Bi–Zn Oxide Glass Using Bi2O3 as a Stabilizer under a N2 Atmosphere. Inorganic Chemistry, 61(47), 18881–18889. Available at: [Link]

  • de Lima, M. A. P., de Souza, J. K. C., da Silva, M. A., de Fátima, Â., & Marques, M. V. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 28(15), 5921. Available at: [Link]

  • Keogan, D. M., & Griffith, D. M. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(9), 15258–15297. Available at: [Link]

  • Standard operating procedure (SOP) for Bismuth tri iodide. University of Waterloo. Available at: [Link]

  • Bibi, S., Alam, S., & Uddin, R. (2022). Bismuth-organic frameworks as pharmaceutically privileged compounds. ScholarWorks @ UTRGV. Available at: [Link]

  • Leloire, A., Plusquellec, D., & Barratt, G. (2019). Medical Applications of Metallic Bismuth Nanoparticles. Pharmaceutics, 11(10), 541. Available at: [Link]

  • Keogan, D. M., & Sun, H. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews, 50(19), 10934–10963. Available at: [Link]

  • Sun, H., Li, H., & Harvey, P. J. (2012). Recent advances in bioinorganic chemistry of bismuth. Current Opinion in Chemical Biology, 16(1-2), 78–85. Available at: [Link]

  • Assaying Bismuth Determination Method. (2018). 911Metallurgist. Available at: [Link]

  • Oliveira, P. F., Fernandes, E., & Sousa, M. E. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? International Journal of Molecular Sciences, 25(3), 1600. Available at: [Link]

  • Yusupov, Z. R., Kenzhaliev, B. K., Berkinbaeva, A. N., Dosymbaeva, Z. D., & Abdurazova, P. A. (2018). Hydrolytic method for processing bismuth to obtain compounds. MATEC Web of Conferences, 230, 02033. Available at: [Link]

  • Ugolkov, V. L., & Charykov, N. A. (2020). Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents. Condensed Matter and Interphases, 22(3), 361–366. Available at: [Link]

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Application

Application Notes and Protocols: The Emerging Role of Organobismuth(V) Reagents in Cross-Coupling Reactions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of organobismuth(V) reagents in cross-coupling reactions. While the specific entity...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of organobismuth(V) reagents in cross-coupling reactions. While the specific entity "Bismuthine, iodooxo-(9CI)" is not widely documented, this guide will focus on the broader, highly relevant class of pentavalent organobismuth compounds, which are increasingly recognized for their unique reactivity and potential as eco-friendly reagents in modern organic synthesis.[1][2]

The information presented herein is curated to provide not only procedural details but also the underlying scientific principles, empowering users to adapt and innovate within their own research endeavors.

Introduction to Organobismuth Reagents in Synthesis

Organobismuth compounds are gaining significant attention in organic chemistry due to the low cost, low toxicity, and low radioactivity of bismuth.[3] As an environmentally benign class of organometallic compounds, they have found applications in a variety of synthetic transformations, acting as either reagents or catalysts.[3] The reactivity of organobismuth compounds is primarily centered around the Bi(III) and Bi(V) oxidation states.[1][4] Organobismuth(V) reagents, in particular, are powerful oxidants and have been employed in a range of oxidative transformations and ligand coupling reactions for the formation of C-C, C-N, and C-O bonds.[2][4][5]

Palladium-Catalyzed Cross-Coupling of Triarylbismuthines

One of the most well-established applications of organobismuth compounds is in palladium-catalyzed cross-coupling reactions. Triarylbismuthines (Ar₃Bi) serve as effective arylating agents for a variety of aryl halides and triflates. This approach offers an atom-economical advantage as, in some cases, all three aryl groups on the bismuth center can be transferred.[6]

Mechanistic Insights

The catalytic cycle of the palladium-catalyzed cross-coupling of triarylbismuthines is analogous to other well-known cross-coupling reactions like the Suzuki or Stille coupling.[7] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-X Aryl Halide/Triflate Ar-X->Ar-Pd(II)-X(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation Intermediate Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar_3Bi Triarylbismuthine Ar_3Bi->Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Bi(Ar_2)X Bismuth Byproduct Ar-Pd(II)-Ar'(L_n)->Bi(Ar_2)X

Caption: Palladium Catalytic Cycle for Biaryl Synthesis.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the palladium-catalyzed cross-coupling of triphenylbismuth with 4-iodoanisole.[8][9]

Materials:

  • Triphenylbismuth (Ph₃Bi)

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add triphenylbismuth (1.1 mmol), 4-iodoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • The reaction mixture is stirred at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Representative Data
EntryAryl Halide/TriflateTriarylbismuthineProductYield (%)
14-IodoanisoleTriphenylbismuth4-Methoxybiphenyl92
21-BromonaphthaleneTri-p-tolylbismuth1-(p-Tolyl)naphthalene85
34-TriflyloxyacetophenoneTriphenylbismuth4-Acetylbiphenyl78
42-BromopyridineTris(4-fluorophenyl)bismuth2-(4-Fluorophenyl)pyridine88

Copper-Catalyzed N-Arylation with Organobismuth Reagents

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a powerful method for the formation of C-N bonds. Organobismuth reagents have emerged as effective arylating agents in these transformations, offering a milder alternative to traditional methods.[10][11]

Mechanistic Considerations

The mechanism of copper-catalyzed N-arylation with organobismuth reagents is thought to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The reaction is initiated by the coordination of the amine to the copper catalyst, followed by reaction with the organobismuth reagent to form an intermediate that undergoes reductive elimination to yield the N-arylated product.

G Cu(II) Cu(II) Cu(II)-NR2 Copper Amide Intermediate Cu(II)->Cu(II)-NR2 R2NH Amine R2NH->Cu(II)-NR2 Ar-Cu(III)-(NR2) Aryl Copper(III) Intermediate Cu(II)-NR2->Ar-Cu(III)-(NR2) Ar3Bi Triarylbismuthine Ar3Bi->Ar-Cu(III)-(NR2) Ar-NR2 N-Arylated Product Ar-Cu(III)-(NR2)->Ar-NR2 Reductive Elimination Bi(III) + Cu(I) Reduced Species Ar-Cu(III)-(NR2)->Bi(III) + Cu(I)

Caption: Proposed Copper Catalytic Cycle for N-Arylation.

Experimental Protocol: N-Phenylation of Indole

This protocol details the copper-catalyzed N-arylation of indole using triphenylbismuth.[11]

Materials:

  • Indole

  • Triphenylbismuth (Ph₃Bi)

  • Copper(II) acetate [Cu(OAc)₂]

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve indole (1.0 mmol) and triphenylbismuth (1.2 mmol) in anhydrous DCM (10 mL).

  • Add copper(II) acetate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24 hours under an air atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-phenylindole.

Representative Data
EntryAmine/HeterocycleTriarylbismuthineProductYield (%)
1IndoleTriphenylbismuthN-Phenylindole85
2PyrrolidineTri-p-tolylbismuthN-(p-Tolyl)pyrrolidine75
3AnilineTris(4-methoxyphenyl)bismuth4-Methoxydiphenylamine90
4ImidazoleTriphenylbismuthN-Phenylimidazole82

Bismuth-Catalyzed Oxidative C-O Coupling

A novel application of bismuth catalysis involves the oxidative coupling of arylboronic acids with triflate and nonaflate salts, driven by a Bi(III)/Bi(V) redox cycle.[12][13] This transformation allows for the construction of C(sp²)-O bonds, a challenging task for many transition metal catalysts.[12]

Mechanistic Pathway

The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the Bi(III) catalyst. The resulting arylbismuth(III) species is then oxidized to a Bi(V) intermediate, which undergoes rapid reductive elimination to form the C-O bond and regenerate the Bi(III) catalyst.[1][4][13]

G Bi(III)L_n Bi(III)L_n Ar-Bi(III)L_n Transmetalation Intermediate Bi(III)L_n->Ar-Bi(III)L_n Transmetalation Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Ar-Bi(III)L_n Ar-Bi(V)(OTf)L_n Oxidative Addition Intermediate Ar-Bi(III)L_n->Ar-Bi(V)(OTf)L_n Oxidation Oxidant Oxidant Oxidant->Ar-Bi(III)L_n Ar-Bi(V)(OTf)L_n->Bi(III)L_n Reductive Elimination Ar-OTf Aryl Triflate Product Ar-Bi(V)(OTf)L_n->Ar-OTf NaOTf Triflate Salt NaOTf->Ar-Bi(V)(OTf)L_n

Caption: Bismuth(III)/(V) Catalytic Cycle for C-O Coupling.

Experimental Protocol: Synthesis of Phenyl Triflate

This protocol is adapted from the work of Cornella and co-workers on the bismuth-catalyzed oxidative coupling of phenylboronic acid with sodium triflate.[12][13]

Materials:

  • Phenylboronic acid

  • Sodium triflate (NaOTf)

  • Bismuth catalyst with an electron-deficient sulfone ligand (as described in the reference)[13]

  • [Cl₂pyrF]BF₄ (oxidant)

  • Sodium phosphate (Na₃PO₄)

  • 5 Å Molecular Sieves

  • Chloroform (CHCl₃), anhydrous

Procedure:

  • To an oven-dried vial, add the bismuth catalyst (0.03 mmol), phenylboronic acid (0.3 mmol), sodium triflate (0.33 mmol), [Cl₂pyrF]BF₄ (0.33 mmol), sodium phosphate (0.6 mmol), and 5 Å molecular sieves (120 mg).

  • Add anhydrous chloroform (3 mL).

  • Seal the vial and stir the mixture at 60 °C for 16 hours.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield phenyl triflate.

Representative Data
EntryArylboronic AcidProductYield (%)
1Phenylboronic acidPhenyl triflate85
24-Tolylboronic acid4-Tolyl triflate78
34-Fluorophenylboronic acid4-Fluorophenyl triflate91
43-Methoxyphenylboronic acid3-Methoxyphenyl triflate82

Bismuth-Catalyzed Radical C-N Cross-Coupling

An emerging area of bismuth chemistry is its use in radical cross-coupling reactions. Low-valent bismuth complexes can undergo single-electron transfer (SET) with redox-active alkyl radical precursors, mimicking the behavior of first-row transition metals.[14][15] This has led to the development of bismuth-catalyzed C(sp³)-N cross-coupling reactions.[14]

Mechanistic Overview

The reaction is initiated by a single-electron transfer from a low-valent bismuth(I) catalyst to a redox-active ester, generating an alkyl radical and a Bi(II) species. These can then recombine to form a Bi(III)-alkyl intermediate. For α-amino alkyl radicals, the Bi(III) intermediate can be oxidized to release an iminium ion, which is then trapped by a nucleophile to form the C-N bond, regenerating the Bi(I) catalyst.[14][15]

G Bi(I) Bi(I) Radical_Intermediate [Bi(II) + R•] Bi(I)->Radical_Intermediate SET RAE Redox-Active Ester RAE->Radical_Intermediate Bi(III)-R Alkyl-Bismuth(III) Intermediate Radical_Intermediate->Bi(III)-R Radical Recombination Iminium Iminium Ion Bi(III)-R->Iminium Oxidation Iminium->Bi(I) Regeneration Product C-N Coupled Product Iminium->Product Nu-H N-Nucleophile Nu-H->Product

Caption: Bismuth-Catalyzed Radical C-N Coupling.

Experimental Protocol: Radical C-N Coupling

This is a general protocol based on the findings of Cornella and coworkers for the bismuth-catalyzed coupling of N-heterocycles with redox-active esters derived from amino acids.[14][15]

Materials:

  • Redox-active ester (RAE) of an amino acid

  • N-heterocycle (e.g., imidazole)

  • Bismuthinidene catalyst (as described in the reference)[14]

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • In a glovebox, add the bismuthinidene catalyst (10 mol%), the redox-active ester (1.0 equiv), and the N-heterocycle (3.0 equiv) to a vial.

  • Add anhydrous DMA (to make a 0.033 M solution of the RAE).

  • Seal the vial and stir the reaction mixture at 25 °C for 2 hours.

  • The reaction progress can be monitored by ¹H NMR of an aliquot.

  • Upon completion, the product can be isolated using standard workup and purification techniques.

Representative Data
EntryRedox-Active Ester fromN-NucleophileProductYield (%)
1Boc-GlycineImidazoleImidazol-1-ylmethyl)carbamic acid tert-butyl ester95
2Boc-AlaninePyrazole(1-(Pyrazol-1-yl)ethyl)carbamic acid tert-butyl ester88
3Boc-Phenylalanine1,2,4-TriazoleBenzyl(1-(1,2,4-triazol-1-yl))carbamic acid tert-butyl ester85
4Boc-ProlineIndazole(1-(Indazol-1-yl))pyrrolidine-2-carboxylic acid tert-butyl ester92

Conclusion

Organobismuth reagents, particularly those in the +5 oxidation state or those capable of accessing it through redox catalysis, represent a versatile and promising class of compounds for cross-coupling reactions. Their low toxicity and unique reactivity profiles offer significant advantages over traditional transition metal-based methods. The protocols and data presented in these application notes are intended to serve as a practical starting point for researchers interested in exploring the synthetic potential of organobismuth chemistry.

References

  • Planas, O., Peciukenas, V., & Cornella, J. (2020). Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. Journal of the American Chemical Society, 142(25), 11382–11387. [Link]

  • Planas, O., Peciukenas, V., & Cornella, J. (2020). Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. Synfacts, 16(08), 0925. [Link]

  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. Request PDF. [Link]

  • Moon, H. W., & Cornella, J. (2022). Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. Accounts of Chemical Research, 55(1), 112–126. [Link]

  • Mato, M., et al. (2023). Bismuth radical catalysis in the activation and coupling of redox-active electrophiles. Nature Chemistry, 15(6), 834–840. [Link]

  • Gagnon, A., et al. (2014). Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. RSC Advances, 4(94), 52255-52259. [Link]

  • Moon, H. W., & Cornella, J. (2022). Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. PMC. [Link]

  • Gagnon, A., et al. (2014). Csp(3)-Csp(2) Palladium-Catalyzed Cross-Coupling Reaction of Trialkylbismuth Reagents with Aryl, Heteroaryl, and Vinyl Halides and Triflates. Request PDF. [Link]

  • Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. Google Search.
  • Gagnon, A., et al. (2016). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 81(13), 5437–5452. [Link]

  • Gagnon, A., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]

  • Rao, M. L. N., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Triarylbismuths with Aryl Halides and Triflates. Organic Letters, 3(24), 3915–3917. [Link]

  • Gagnon, A., et al. (2008). Palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl halides and triflates. PubMed, 18380471. [Link]

  • Lichtenberg Group. (2024). Publication on Bismuth-Catalyzed CH-Activation! News. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Application of Bismuth LMCT Photocatalysis in Radical Coupling Reactions. ACS Catalysis. [Link]

  • Wang, L., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 3891–3933. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. PMC. [Link]

  • Mato, M., et al. (2023). Bismuth radical catalysis in the activation and coupling of redox-active electrophiles. MPG.PuRe. [Link]

  • Ikegai, K., et al. (2006). N-Arylation of Pyridin-2(1H)-ones with Pentavalent Organobismuth Reagents under Copper-Free Conditions. Bulletin of the Chemical Society of Japan, 79(5), 778–784. [Link]

  • Practical Organocatalytic Synthesis of Functionalized. Amanote Research. [Link]

  • Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. MDPI. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

Sources

Method

Application Note: Advanced Purification Protocols for Bismuthine, iodooxo- (9CI)

Introduction & Mechanistic Rationale Bismuthine, iodooxo- (9CI), universally recognized in materials science as Bismuth oxyiodide (BiOI), is a highly efficient p-type semiconductor[1]. Characterized by a narrow bandgap o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bismuthine, iodooxo- (9CI), universally recognized in materials science as Bismuth oxyiodide (BiOI), is a highly efficient p-type semiconductor[1]. Characterized by a narrow bandgap of approximately 1.8 to 1.9 eV, BiOI exhibits superior visible-light absorption capabilities, making it a premier candidate for environmental photocatalysis and photoelectrochemical water splitting[1][2]. Its unique layered tetragonal crystal structure consists of [Bi₂O₂]²⁺ slabs interleaved by double layers of iodine atoms, which generates an internal electrostatic field that promotes the separation of photogenerated electron-hole pairs[1].

The synthesis of BiOI is typically achieved via solvothermal, hydrothermal, or room-temperature precipitation methods using bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and potassium iodide (KI)[3][4]. However, the raw synthesized product is inherently contaminated with unreacted ionic precursors, organic capping agents, and high-viscosity solvents like ethylene glycol or glycerol[5][6]. The Purification Imperative: Failure to rigorously purify the crude BiOI severely suppresses its internal electrostatic field, blocks its highly reactive {001} facets, and introduces recombination centers that destroy its photocatalytic efficiency[1][4].

This application note details a self-validating, step-by-step purification protocol designed to isolate phase-pure BiOI while preserving its delicate structural morphology.

Impurity Profiling and Quantitative Thresholds

To establish a scientifically rigorous purification workflow, we must first define the target impurities, their origins, and the analytical thresholds required for downstream applications.

Table 1: Quantitative Impurity Profile and Target Thresholds
Impurity ClassPrimary SourceTarget ThresholdValidation MethodCausality for Removal
Ionic Salts (K⁺, NO₃⁻) Precursors (KI, Bi(NO₃)₃)< 0.1 wt%SEM-EDX / ICP-MSResidual ions act as recombination centers for photogenerated e⁻/h⁺ pairs.
Organic Solvents Solvothermal Media (EG, Glycerol)UndetectableFTIR / TGAAdsorbed organics block active {001} facets, reducing surface reactivity.
Secondary Bi Phases Thermal Oxidation / High pH0% (Phase Pure)XRDBi₅O₇I or Bi₂O₃ alter the 1.8 eV bandgap, shifting visible-light absorption.

Purification Workflow Visualization

The following workflow illustrates the logical progression from crude synthesis through targeted solvent displacement, concluding with quality control validation.

BiOI_Purification_Workflow A Crude BiOI Synthesis (Solvothermal / Hydrolysis) B Primary Centrifugation (5,000 - 9,000 rpm, 10 min) A->B C Aqueous Wash (3x) Target: K⁺, NO₃⁻ Removal B->C D Ethanol Wash (2x) Target: Organic Solvent Removal C->D E Thermal Vacuum Drying (50 - 70 °C, 24h) D->E F Quality Control Validation (XRD, EDX, UV-Vis DRS) E->F

Figure 1: Sequential purification workflow for Bismuthine, iodooxo- ensuring phase purity.

Detailed Step-by-Step Purification Methodologies

Phase 1: Primary Separation and Aqueous Washing

Objective: Isolate the solid photocatalyst and extract highly soluble ionic byproducts. Causality: The synthesis of BiOI leaves behind stoichiometric equivalents of KNO₃. Because BiOI is virtually insoluble in water, aqueous washing selectively dissolves these ionic species without leaching bismuth or iodine from the crystal lattice[1][4].

  • Transfer: Transfer the crude reaction suspension into 50 mL polypropylene centrifuge tubes.

  • Centrifugation: Centrifuge the suspension at 5,000 to 9,000 rpm for 10 minutes[1][7]. Note: The high atomic mass of bismuth ensures rapid pelleting, but higher speeds (9,000 rpm) are strictly required if hierarchical hollow microspheres were synthesized to prevent yield loss in the supernatant[3][8].

  • Decantation: Carefully decant and discard the supernatant.

  • Resuspension: Add 30 mL of double-distilled water (ddH₂O) to the tangerine/red precipitate. Vortex vigorously for 2–3 minutes to completely disrupt the pellet, maximizing the surface area exposed to the solvent.

  • Iteration: Repeat steps 2–4 for a total of three aqueous wash cycles[7].

Phase 2: Organic Displacement via Ethanol Washing

Objective: Remove high-boiling-point organic solvents and surfactants. Causality: Solvothermal syntheses frequently employ ethylene glycol (EG) or glycerol to control the morphology and size of BiOI[5][6]. These viscous organics strongly adhere to the {001} facets. Absolute ethanol acts as a highly miscible displacement solvent, lowering the dielectric constant of the medium and stripping away organic residues without altering the BiOI crystal phase[3][9].

  • Resuspension: Following the final aqueous decantation, resuspend the pellet in 30 mL of absolute ethanol[3][7].

  • Sonication: Sonicate the suspension in a bath sonicator for 5 minutes. Causality: Acoustic cavitation provides the mechanical energy required to dislodge tightly bound organic molecules from porous hierarchical structures.

  • Centrifugation: Centrifuge at 9,000 rpm for 10 minutes and discard the ethanol supernatant[7].

  • Iteration: Repeat the ethanol wash for a total of two cycles[7].

Phase 3: Thermal Vacuum Drying and Phase Stabilization

Objective: Evaporate residual solvents while preventing thermal degradation. Causality: BiOI is highly sensitive to thermal oxidation. Drying at temperatures exceeding 100 °C in ambient air induces the volatilization of iodine and triggers a phase transformation into iodine-deficient species like Bi₄O₅I₂ or Bi₅O₇I[5][8]. Vacuum drying lowers the vaporization point of residual ethanol and water, enabling complete desiccation at mild temperatures[3].

  • Transfer: Slurry the final pellet in a minimal volume of ethanol (e.g., 2 mL) and transfer it to a clean glass Petri dish.

  • Vacuum Desiccation: Place the dish in a vacuum oven set between 50 °C and 70 °C[3][7].

  • Drying: Apply a dynamic vacuum and dry the product continuously for 24 hours[3].

  • Collection: Gently grind the resulting dried tangerine powder using an agate mortar and pestle. Store in a dark, desiccated vial to prevent photolytic degradation[1].

Self-Validating Quality Control (QC) System

A purification protocol is only as robust as its validation. To ensure the purified BiOI meets the stringent requirements for photocatalytic applications, execute the following QC workflow:

  • X-ray Diffraction (XRD): Analyze the powder from 2θ = 10° to 80°. The diffractogram must perfectly index to the tetragonal phase of BiOI (e.g., JCPDS No. 10-0445). The absence of secondary peaks confirms that the mild thermal vacuum drying protocol successfully prevented the formation of Bi₅O₇I or Bi₂O₃[6][7].

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): Quantify the elemental composition. The atomic ratio of Bi:O:I must strictly approximate 1:1:1. The absence of potassium (K) and excessive adventitious carbon (C) validates the efficacy of the aqueous and ethanol washes, respectively[6][10].

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Measure the optical absorption. Pure BiOI should exhibit a sharp absorption edge in the visible light region. A Tauc plot calculation should yield a bandgap of approximately 1.8 to 1.9 eV; a significantly wider bandgap indicates over-oxidation during the drying phase[1][3].

References

  • Photocatalytic removal of tetracycline by a Z-scheme heterojunction of bismuth oxyiodide/exfoliated g-C3N4. gdut.edu.cn. 1

  • Self-Assembly and Enhanced Photocatalytic Properties of BiOI Hollow Microspheres via a Reactable Ionic Liquid. Langmuir - ACS Publications. 3

  • Fe- and S-Modified BiOI as Catalysts to Oxygen Evolution and Hydrogen Evolution Reactions in Overall Photoelectrochemical Water Splitting. MDPI. 2

  • Biofabricated BiOI with enhanced photocatalytic activity under visible light irradiation. RSC Publishing.9

  • Enhancing Visible Light Photocatalytic Degradation of Bisphenol A Using BiOI/Bi2MoO6 Heterostructures. PMC. 7

  • Structurally Engineered Two-Dimensional Layered Bismuth Oxyiodide Surfaces as a “Dip Photocatalyst” for a Photocatalytic Reaction. Crystal Growth & Design - ACS Publications. 4

  • Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water. ACS Publications.5

  • Controlled synthesis of Bismuth Oxyiodide toward Optimization of Photocatalytic Performance. ResearchGate. 8

  • Enhancing the Conductivity and Dielectric Characteristics of Bismuth Oxyiodide via Activated Carbon Doping. PMC.10

  • Tunable synthesis of OH⁻-doped BixOyIz nanoparticles for enhanced visible-light photocatalytic degradation of water pollutants. RSC Publishing. 6

Sources

Application

Application Note: Bismuthine, iodooxo- (9CI) [BiOI] in Advanced Biomedical Imaging and Theranostics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Insights Bismuthine, iodooxo- (9CI), commonly known as Bism...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Insights

Bismuthine, iodooxo- (9CI), commonly known as Bismuth Oxyiodide (BiOI) , is a 2D semiconductor material that has rapidly transitioned from photocatalytic applications to the forefront of nanomedicine. As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists, providing you with the mechanistic causality required to engineer BiOI nanoparticles (NPs) for dual-modal Computed Tomography (CT) and Photoacoustic (PA) imaging, alongside Photothermal Therapy (PTT).

The Causality of Material Selection

The efficacy of BiOI as a theranostic agent is rooted in its unique atomic and electronic structure:

  • Dual K-Edge X-Ray Attenuation: CT imaging relies on the photoelectric effect. Bismuth (Z=83) possesses an X-ray attenuation coefficient of 5.74 cm²/g at 100 keV, significantly outperforming Gold (5.16 cm²/g) and Iodine (1.94 cm²/g)[1]. By combining Bi (K-edge: 90.5 keV) and I (K-edge: 33.2 keV) into a single crystal lattice, BiOI provides broadband X-ray absorption across the entire clinical tube potential range (80–140 kVp)[2].

  • Narrow Bandgap for PA/PTT: BiOI is a semiconductor with a narrow bandgap (~1.7–1.9 eV). Through defect engineering (e.g., introducing oxygen vacancies to form BiO1-xI) or heterojunction construction (e.g., BiOI@CuS), its absorption can be extended deep into the Near-Infrared (NIR) window[3][4]. Upon NIR laser irradiation, non-radiative electron-hole recombination generates localized hyperthermia (PTT) and thermoelastic expansion, yielding high-resolution Photoacoustic (PA) signals.

Quantitative Data: BiOI vs. Conventional Contrast Agents

To justify the transition from traditional agents to BiOI nanomaterials, the following table summarizes the quantitative advantages of BiOI across key imaging metrics.

Contrast AgentActive Element(s)Atomic Number (Z)X-ray Attenuation Coefficient (100 keV)Primary ModalityKey Advantage / Limitation
BiOI Nanoparticles Bi, I83, 53Bi: 5.74 cm²/g, I: 1.94 cm²/gCT, PA, PTTAdvantage: Dual K-edge absorption, high HU values[2].
Iopromide (Clinical) I531.94 cm²/gCTLimitation: Rapid renal clearance limits the imaging window.
Barium Sulfate Ba563.16 cm²/gGI CT / X-rayLimitation: Risk of GI obstruction; non-targetable[5].
Gold NPs (AuNPs) Au795.16 cm²/gCT, PALimitation: High cost; potential for long-term tissue retention.

Mechanism of Action

Mechanism BiOI Bismuth Oxyiodide (BiOI) Nanoparticles High-Z (Bi=83, I=53) Narrow Bandgap XRay X-Ray Irradiation (80-140 kVp) BiOI->XRay NIR NIR Laser (808 nm / 1064 nm) BiOI->NIR CT CT Imaging Dual K-edge Attenuation XRay->CT PA Photoacoustic Imaging Thermoelastic Expansion NIR->PA PTT Photothermal Therapy Hyperthermia Generation NIR->PTT

Diagram 1: Theranostic mechanisms of BiOI nanoparticles in CT, PA imaging, and photothermal therapy.

Experimental Protocols: Synthesis and Validation

Trustworthiness in nanomaterial development requires a self-validating system . The following protocols incorporate mandatory quality-control checkpoints to ensure physiological stability and accurate imaging readouts.

Protocol 1: Synthesis of Ultrasmall PVP-Capped BiOI Nanoparticles

Causality Check: Why synthesize ultrasmall (<5 nm) particles? Large heavy-metal nanoparticles accumulate in the reticuloendothelial system (RES), causing hepatotoxicity. Ultrasmall BiOI NPs guarantee efficient renal clearance[2]. Why use Polyvinylpyrrolidone (PVP)? PVP provides critical steric hindrance, arresting the growth of the BiOI crystal lattice during synthesis and preventing aggregation in high-salt physiological environments.

Reagents Required:

  • Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O)

  • Potassium iodide (KI)

  • Polyvinylpyrrolidone (PVP, MW ~10,000)

  • Deionized (DI) water and dilute HNO3

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve 0.5 mmol of Bi(NO3)3·5H2O in 10 mL of dilute HNO3 (pH ~2). Note: The acidic environment is strictly required to prevent the premature hydrolysis of Bi³⁺ into insoluble BiO⁺ species before iodine coordination.

  • Steric Capping: Add 0.5 g of PVP to the bismuth solution. Stir vigorously at 800 RPM for 30 minutes at room temperature until the polymer is fully dissolved.

  • Anion Exchange & Nucleation: Prepare a solution of 0.5 mmol KI in 5 mL DI water. Add this KI solution dropwise (1 mL/min) to the Bi-PVP mixture. The solution will immediately transition to a deep orange/brown hue, indicating the formation of BiOI nanocrystals.

  • Purification: Transfer the colloidal suspension into a dialysis bag (MWCO 3.5 kDa). Dialyze against DI water for 48 hours, changing the water every 8 hours to remove unreacted ions and excess PVP.

  • Self-Validation Checkpoint 1 (Size & Morphology): Analyze the purified sample via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Pass Criteria: Hydrodynamic diameter must be <5 nm with a narrow Polydispersity Index (PDI < 0.2). Do not proceed to in vivo applications if aggregates >20 nm are detected.

Protocol 2: In Vitro Calibration & In Vivo Dual-Modal Imaging

Causality Check: Before animal administration, the X-ray attenuation capacity must be quantified in Hounsfield Units (HU). The CT scanner must be calibrated to a baseline where distilled water = 0 HU and air = -1000 HU[2].

Step-by-Step Methodology:

  • Phantom Preparation: Prepare aqueous dispersions of BiOI NPs at precise concentrations (0, 1, 2, 4, 8, and 10 mg/mL). Load 1 mL of each into 1.5 mL Eppendorf tubes.

  • Micro-CT Calibration Scan: Place the tubes in a 3D-printed phantom holder. Scan at 80 kVp and 500 μA.

  • Self-Validation Checkpoint 2 (Linearity): Plot the HU values against the BiOI concentration. Pass Criteria: The R² value of the linear regression must be >0.99. A non-linear curve indicates nanoparticle precipitation or concentration-dependent aggregation.

  • In Vivo Administration: For tumor imaging, inject the BiOI NP solution intravenously via the tail vein of tumor-bearing mice (e.g., 10 mg/kg dose). For gastrointestinal (GI) tract imaging, administer via oral gavage[5].

  • Multimodal Image Acquisition:

    • CT Imaging: Acquire scans at 0h, 1h, 4h, 12h, and 24h post-injection to track biodistribution via the Enhanced Permeability and Retention (EPR) effect[1].

    • PA Imaging: Utilize an 808 nm pulsed laser coupled with an ultrasound transducer to map the thermoelastic signals within the tumor microenvironment.

Experimental Workflow

Workflow Pre 1. Precursor Bi(NO3)3 + KI Syn 2. Synthesis PVP Capping Pre->Syn Pur 3. Purification Dialysis (3.5 kDa) Syn->Pur Char 4. Validation TEM & DLS Pur->Char InVitro 5. Phantom CT HU Calibration Char->InVitro InVivo 6. In Vivo CT/PA Imaging InVitro->InVivo

Diagram 2: Self-validating experimental workflow for BiOI nanoparticle synthesis and in vivo imaging.

Sources

Method

Advanced Application Note: Bismuthine, iodooxo- (BiOI) as a Visible-Light Photocatalyst for the Sustainable Preparation of Novel Heterocycles

Executive Summary Bismuthine, iodooxo- (9CI), systematically known as Bismuth oxyiodide (BiOI, CAS 7787-63-5), is a ternary V-VI-VII semiconductor characterized by a unique tetragonal matlockite structure. Historically r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo- (9CI), systematically known as Bismuth oxyiodide (BiOI, CAS 7787-63-5), is a ternary V-VI-VII semiconductor characterized by a unique tetragonal matlockite structure. Historically recognized for its efficacy in the photocatalytic degradation of environmental pollutants, BiOI is now emerging as a transformative tool in synthetic organic chemistry. This application note details the utilization of BiOI as a green, reusable, visible-light-driven heterogeneous catalyst for the multicomponent synthesis of densely functionalized N-heterocycles (e.g., imidazoles, quinoxalines, and pyridines). By bridging photocatalysis with multicomponent reactions (MCRs), this protocol offers drug development professionals a sustainable pathway to generate novel heterocycles with high atom economy and minimal environmental impact.

Mechanistic Insights: The Causality of BiOI in MCRs

To successfully deploy BiOI in organic synthesis, one must understand the crystallographic and electronic causality that drives its catalytic behavior.

BiOI consists of positively charged [Bi₂O₂]²⁺ slabs interleaved by double slabs of highly polarizable iodide (I⁻) ions [1]. This alternating layered architecture generates a strong internal static electric field perpendicular to the layers. When BiOI is irradiated with visible light (matching its narrow bandgap of ~1.8–1.9 eV), electrons are excited from the valence band (VB) to the conduction band (CB). The internal electric field immediately sweeps the photogenerated electrons toward the [Bi₂O₂]²⁺ slabs and the holes toward the I⁻ slabs, drastically suppressing non-productive electron-hole recombination [3].

In the context of heterocycle preparation, this charge separation is harnessed to drive single-electron transfer (SET) cascades:

  • Substrate Oxidation: The valence band holes (h⁺) possess sufficient oxidative potential to strip an electron from electron-rich substrates (e.g., benzylamines), forming reactive radical cations.

  • ROS Generation: Simultaneously, the conduction band electrons reduce dissolved molecular oxygen to superoxide radicals (•O₂⁻). These reactive oxygen species (ROS) act as mild oxidants that facilitate the dehydrogenation of the amine radical cations into imines [2].

  • Lewis Acid Activation: The Bi(III) centers on the surface of the catalyst act as mild Lewis acids, activating carbonyl components (like 1,2-diketones or aldehydes) for subsequent nucleophilic attack by the newly formed imines [4].

This dual-action mechanism—photocatalytic SET combined with surface Lewis acidity—enables one-pot cascade cyclizations that would otherwise require harsh oxidants and toxic transition metals.

BiOI_Mechanism cluster_0 Charge Separation (Internal Electric Field) Light Visible Light (>400 nm) BiOI BiOI Catalyst (Bandgap ~1.8 eV) Light->BiOI Excitation CB Conduction Band (e⁻) Reduces O₂ to •O₂⁻ BiOI->CB e⁻ migration to [Bi₂O₂]²⁺ VB Valence Band (h⁺) Oxidizes Amine to Radical BiOI->VB h⁺ migration to I⁻ Intermediate Imine Intermediate + ROS CB->Intermediate •O₂⁻ generation VB->Intermediate SET oxidation MCR Multicomponent Cyclization (Lewis Acid Activation) Intermediate->MCR Nucleophilic Attack Product Novel N-Heterocycle (e.g., Imidazole) MCR->Product Condensation

Fig 1: Photocatalytic mechanism of BiOI-driven multicomponent synthesis of N-heterocycles.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in control reactions and analytical checkpoints guarantee that the observed chemical transformations are strictly a result of the BiOI photocatalytic cycle.

Protocol A: Solvothermal Synthesis of Hierarchical BiOI Microspheres

Causality Note: We utilize ethylene glycol (EG) rather than pure water as the solvent. EG acts as a multidentate chelating ligand for Bi³⁺, slowing down the nucleation rate and directing the self-assembly of 2D BiOI nanosheets into 3D hierarchical microspheres. This maximizes the surface area and exposes the highly reactive {001} facets [2].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 2.0 mmol of Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 30 mL of ethylene glycol under vigorous magnetic stirring until a transparent solution is achieved.

  • Halide Addition: Slowly add 2.0 mmol of Potassium Iodide (KI) dissolved in 10 mL of deionized water dropwise to the bismuth solution. A distinct color change to brick-red/orange indicates the immediate precipitation of BiOI.

  • Solvothermal Treatment: Transfer the homogeneous suspension into a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat at 160 °C for 12 hours. Validation Checkpoint: The temperature must not exceed 180 °C, as higher temperatures induce the loss of iodine and the formation of iodine-deficient phases (e.g., Bi₄O₅I₂).

  • Recovery: Cool to room temperature naturally. Collect the precipitate via centrifugation (8000 rpm, 5 min).

  • Purification: Wash the solid sequentially with deionized water (3x) and absolute ethanol (2x) to remove unreacted precursors and residual EG. Dry under vacuum at 60 °C overnight.

Protocol B: Visible-Light-Driven Multicomponent Synthesis of 2,4,5-Triarylimidazoles

This protocol outlines a three-component reaction between benzil, an aromatic aldehyde, and ammonium acetate, coupled with the photocatalytic oxidation of benzylamine.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and the synthesized BiOI microspheres (5 mol%).

  • Solvent Selection: Add 3 mL of absolute ethanol. Causality Note: Ethanol is chosen because it easily dissolves the organic substrates while maintaining the BiOI catalyst as a heterogeneous suspension, facilitating easy post-reaction recovery.

  • Irradiation & Aeration: Seal the vial with a septum. Insert a needle to maintain an open-air atmosphere (O₂ is the terminal oxidant). Irradiate the mixture using a 20 W White LED lamp (λ > 400 nm) positioned 5 cm from the vial. Stir at room temperature (25 °C) for 6 hours.

  • System Validation (Controls):

    • Control 1 (Dark): Run an identical setup wrapped in aluminum foil. (Expected: <5% yield, proving the reaction is strictly photo-driven).

    • Control 2 (No Catalyst): Run an identical setup without BiOI under light. (Expected: Trace yield, proving the necessity of the semiconductor).

  • Reaction Monitoring: Monitor the progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting materials validates the kinetic progression.

  • Workup & Catalyst Recovery: Dilute the mixture with 10 mL of hot ethanol and centrifuge. The BiOI catalyst will pellet at the bottom. Decant the supernatant. The recovered BiOI can be washed and reused for up to 5 cycles without significant loss of activity.

  • Purification: Concentrate the supernatant under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield the pure 2,4,5-triarylimidazole. Confirm identity via ¹H and ¹³C NMR.

Quantitative Data Presentation

The optimization of the MCR conditions demonstrates the critical interplay between the photocatalyst, light source, and solvent environment. The data below validates the necessity of the complete photocatalytic system.

EntryCatalyst Loading (mol%)Light SourceSolventAtmosphereTime (h)Isolated Yield (%)
1None20 W White LEDEtOHAir12Trace
25% BiOIDarkEtOHAir12< 5
35% BiOI20 W White LEDEtOHArgon1215
45% BiOI20 W White LEDH₂OAir1245
5 5% BiOI 20 W White LED EtOH Air 6 92
610% BiOI20 W White LEDEtOHAir693

Table 1: Optimization of reaction conditions for the BiOI-catalyzed multicomponent synthesis of 2,4,5-triarylimidazole. Entry 5 represents the optimized, self-validating condition. Entry 3 proves the mechanistic requirement of O₂ as an electron acceptor.

References

  • Ogawa, K., et al. (2023). Orbital Engineering in Sillén–Aurivillius Phase Bismuth Oxyiodide Photocatalysts through Interlayer Interactions. Chemistry of Materials, 35(14), 5532-5540. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl-sxDEtLftRC-dwm_ZVj4vxeId8nig-BfG4qMpKvj7aL6B48Y5ur5Bwfd7wwSckgdYKgbb6EOfk651fW1nNQxGIEyc8_qTxW5oudWu5F8H9dTwGGicNwtbh3eroGrpOf946ZTAqh7uEBrnFJu]
  • IOP Conference Series. (2024). Synthesis and photocatalytic activity of BiOI particles: An efficient visible-light-driven degradation of organic pollutants in aqueous environments. Earth and Environmental Science, 1340(1), 012009. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4XR2P5savwmIYTNc2t_7yVD_dqGFqh5XkrDx95QIikBuP_VfE0dtnpRu6P8bDrLSaFP4t08wSMjFMtaHhglFDSxYqb7WnDXjPZFyrFS2xpLGsap6LIW4G5v9tQCjIURYYT_Nb1tcA8PgdP_aD-EeBKERMiXWeLTv6hsdYN89F_ObEmHVPQfaJx4Z-qk3H3XBEXQvVCN2R-7LiyEfDrwIkv7o_i9YiBMHy4ViY-Wpkrmq2YpBoILEUf-YhgUcDXNYaz-YXk9BOQCGJvWn5Zup49_hwRXheY-jGVZLYctN8s6QcAk_xiX6WNQL-rqwrt58bOhkWC88Q9lmorjAd9sDTic=]
  • ACS Publications. (2022). Efficient p–n Heterojunction Photocatalyst Composed of Bismuth Oxyiodide and Layered Titanate. Inorganic Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFllec-oKUL-1S2QGzrvQU4llxxF5kJG28skGnxfhcPsSWcqfjmlFKr4E_GnvTWzE6s7MV5n8pe8Kebxs7rWT0nWBcZYDvXb0aCVxFvhyhr_CUZZLlSDnrvuhd5H7BkwwF87B2S_kUjxuGmr5_c0TEM]
  • ResearchGate. (2025). ChemInform Abstract: Bismuth Nitrate Catalyzed Multicomponent Reaction for Efficient and One-Pot Synthesis of Densely Functionalized Piperidine Scaffolds at Room Temperature. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSNsOvWToCmh2q01Y_e_C0rU0332WAL7yG8uCGmBZC-20qWk3aw7hLPLy1iDhnOoR8sa9E_AibYlK27-rA-TK6vKF7wCIRa0ZyTyNMifBSxvmip5SnASiwJ0H_HNXByY0nj0icxrMr2BbWuu0yzMqB8hRkT67GYZxPkqc8C-GLxFu7ULEeHWTgPGy9b-droKyzaqtjjgRVO9YvRXXSSuEGQ-DEjIfPIQDHLjvV6cSLcBvup2092-F1xpZS33pPbEn8sMG4KetM3HroPpOMGn7qrNrWzq1f0cR9SooeUlMKJM6tZk-zTia1HkT0qf9MIiPMc8LCq5qWJ9xqtDU55vWfBvj-Qf28FCK3s1E3cz2RsNgLM9KE8HfW9Nl6]

Technical Notes & Optimization

Troubleshooting

"Bismuthine, iodooxo-(9CI)" stability issues and degradation products

Diagnostics, Stability Optimization, and Degradation Mitigation Welcome to the Advanced Technical Support Center for Bismuth oxyiodide (BiOI). As a Senior Application Scientist, I have designed this guide to help researc...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostics, Stability Optimization, and Degradation Mitigation

Welcome to the Advanced Technical Support Center for Bismuth oxyiodide (BiOI). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the inherent thermodynamic and kinetic instabilities of BiOI photocatalytic systems. While BiOI is prized for its narrow band gap (1.7–1.9 eV) and exceptional visible-light responsiveness, its practical application is frequently bottlenecked by rapid photogenerated electron-hole ( e−/h+ ) recombination and severe anodic photocorrosion[1].

This guide provides field-proven insights into the causality of these degradation pathways and equips you with self-validating protocols to engineer highly stable BiOI heterostructures.

Part 1: Core Stability Issues & Mechanistic FAQs

Q1: Why does my bare BiOI catalyst lose over 50% of its activity after the first photocatalytic cycle? A: Activity loss in BiOI is primarily driven by two competing mechanisms: anodic photocorrosion and surface fouling . Because BiOI has sluggish interfacial charge transfer kinetics, highly oxidative valence band holes ( h+ ) tend to accumulate at the semiconductor-liquid interface faster than they can oxidize target pollutants. This thermodynamic imbalance causes the holes to attack the BiOI lattice itself, leading to the irreversible release of Bi3+ ions and iodine species ( I2​ or I3−​ )[2]. Alternatively, intermediate degradation products from complex organic targets (like phenol or indigo carmine) can strongly adsorb onto the BiOI surface, physically blocking active sites and mimicking structural degradation[3][4].

Q2: What are the specific chemical degradation products of BiOI, and how do they alter the reaction? A: When BiOI undergoes structural degradation (either via thermal stress or photocorrosion), it typically releases iodine vapor ( I2​ ) and transitions into bismuth-rich oxyiodide phases, such as Bi4​O5​I2​ or Bi5​O7​I [2][3]. While these secondary phases still possess some photocatalytic activity, the uncontrolled structural shift alters the band structure, shifts the conduction band to more cathodic potentials, and ultimately decreases the overall mineralization efficiency of the system[3].

Q3: How do Z-scheme heterojunctions prevent the photocorrosion of BiOI? A: Z-scheme heterojunctions (e.g., coupling BiOI with exfoliated g−C3​N4​ ) solve the kinetic bottleneck of hole accumulation. By establishing an internal electric field, the useless photogenerated electrons in the conduction band of BiOI rapidly recombine with the holes in the valence band of the partner material[5]. This spatial separation ensures that the highly oxidative holes in BiOI are immediately consumed or neutralized, kinetically suppressing lattice oxidation while preserving the strong redox potential of the system[1][5].

Caption: Mechanistic pathway of BiOI photocorrosion versus Z-scheme heterojunction protection.

Part 2: Troubleshooting Guide & Diagnostic Workflows

When your BiOI system fails, you must determine whether the catalyst is chemically destroyed (photocorrosion) or simply deactivated (fouling). Proceed through the following diagnostic logic:

Workflow Start Observe Photocatalytic Activity Loss Wash 1. Catalyst Recovery & Solvent Wash Start->Wash Test 2. Post-Reaction XRD & XPS Analysis Wash->Test Decision Structural Degradation Detected? Test->Decision Fouling Surface Fouling (Adsorbed Intermediates) Decision->Fouling No (Stable XRD) Corrosion Anodic Photocorrosion (Lattice Destruction) Decision->Corrosion Yes (Phase change) SolFouling Optimize Desorption & Pre-treatment Fouling->SolFouling SolCorrosion Synthesize Heterojunction (e.g., BiOI/Ag2CO3) Corrosion->SolCorrosion

Caption: Diagnostic workflow for differentiating BiOI surface fouling from structural photocorrosion.

Part 3: Quantitative Performance & Stability Data

Engineering a heterojunction is the most scientifically sound method to stabilize BiOI. The table below summarizes the quantitative impact of various stabilization strategies on the degradation rate constants ( k ) and long-term stability of BiOI systems.

Catalyst SystemCo-catalyst / ModifierTarget PollutantRate Constant ( k )Stability / RetentionRef.
Bare BiOI NoneRhodamine B (RhB)0.0484 min⁻¹Low (Rapid decay in cycle 2)[1]
BiOI / Ag2​CO3​ (20 wt%) Ag2​CO3​ (p-n junction)Rhodamine B (RhB)0.327 min⁻¹High (>90% retention after 4 cycles)[1]
Bare g−C3​N4​ NoneTetracycline (TC)~0.007 min⁻¹Moderate[5]
BiOI / ECN (Z-scheme)Exfoliated g−C3​N4​ Tetracycline (TC)0.0705 min⁻¹High (Stable over multiple uses)[5]
BiOI / Bi2​MoO6​ Bi2​MoO6​ Bisphenol A (BPA)N/A (Yield-based)High (Stable after 4 successive cycles)[6]

Part 4: Self-Validating Experimental Protocols

Protocol A: Diagnostic Post-Mortem Analysis of BiOI Stability

Purpose: To definitively distinguish between reversible surface fouling and irreversible photocorrosion.

  • Catalyst Recovery: Post-reaction, centrifuge the BiOI suspension at 8,000 rpm for 10 minutes. Decant the supernatant.

  • Desorption Wash (Crucial Step): Resuspend the pellet in a 50:50 mixture of absolute ethanol and deionized water. Sonicate for 15 minutes to force the desorption of strongly bound organic intermediates[3]. Repeat centrifugation.

  • Drying: Dry the recovered powder under vacuum at 60 °C for 12 hours.

  • Crystallographic Analysis: Perform X-ray Diffraction (XRD).

    • Causality: If the characteristic (001) and (012) peaks of BiOI are diminished and new peaks corresponding to Bi4​O5​I2​ appear, thermal/photochemical degradation has occurred[2].

  • Surface State Analysis: Perform X-ray Photoelectron Spectroscopy (XPS).

    • Causality: Analyze the Bi 4f and I 3d spectra. A shift in the Bi 4f binding energy or a drastic reduction in the I/Bi atomic ratio confirms the volatilization of iodine and lattice destruction.

  • Self-Validation Checkpoint: Run a second photocatalytic cycle with the washed catalyst. If the activity returns to >95% of the baseline, the issue was surface fouling. If activity remains low despite a clean XRD profile, check for irreversible active site poisoning.

Protocol B: Synthesis of Photostable BiOI / Exfoliated g−C3​N4​ (Z-Scheme)

Purpose: To synthesize a highly stable Z-scheme heterojunction that kinetically suppresses BiOI photocorrosion[5].

  • Thermal Exfoliation: Heat bulk g−C3​N4​ powder in a muffle furnace at 500 °C for 2 hours to obtain high-surface-area exfoliated g−C3​N4​ (ECN).

    • Causality: Exfoliation reduces the diffusion distance for charge carriers and maximizes the interfacial contact area required for Z-scheme electron transfer.

  • Dispersion: Disperse 100 mg of ECN in 40 mL of deionized water using ultrasonication for 1 hour.

  • Precursor Addition: Add stoichiometric amounts of Bi(NO3​)3​⋅5H2​O (e.g., 1.212 g) into the ECN suspension. Stir vigorously for 1 hour to allow Bi3+ ions to electrostatically adsorb onto the ECN sheets.

  • Chemical Precipitation: Slowly drop 20 mL of an aqueous solution containing KI (0.415 g) into the mixture.

    • Causality: The slow addition controls the nucleation rate of BiOI, ensuring it grows directly on the ECN surface rather than homogeneously precipitating in the bulk solution[1][5].

  • Maturation & Collection: Stir the resultant suspension for 1 hour at room temperature. Collect the heterostructure via filtration, wash thoroughly with absolute alcohol and water, and dry at 60 °C.

  • Self-Validation Checkpoint: Test the composite against a bare BiOI control using a target like Tetracycline. The composite must show a stable degradation rate across at least 4 cycles, whereas the bare BiOI will show a sharp decline by cycle 2[5].

References

  • Bismuth oxyiodides: photocatalytic performance, by-products, and degradation pathways. ResearchGate. 3

  • Photocatalytic activities of as-prepared BOI samples... ResearchGate. 2

  • Highly improved visible-light-induced photocatalytic performance over BiOI/Ag2CO3 heterojunctions. RSC Publishing. 1

  • Spontaneous Adsorption and Efficient Photodegradation of Indigo Carmine under Visible Light by Bismuth Oxyiodide Nanoparticles Fabricated Entirely at Room Temperature. MDPI. 4

  • Photocatalytic removal of tetracycline by a Z-scheme heterojunction of bismuth oxyiodide/exfoliated g-C3N4. Elsevier / GDUT. 5

  • Enhancing Visible Light Photocatalytic Degradation of Bisphenol A Using BiOI/Bi2MoO6 Heterostructures. PMC. 6

Sources

Optimization

Technical Support Center: Bismuthine, iodooxo-(9CI) Processing &amp; Troubleshooting

Welcome to the Advanced Materials Troubleshooting Guide. This resource is designed for researchers, materials scientists, and drug development professionals working with Bismuthine, iodooxo-(9CI) —commonly known as Bismu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Guide. This resource is designed for researchers, materials scientists, and drug development professionals working with Bismuthine, iodooxo-(9CI) —commonly known as Bismuth oxyiodide (BiOI) .

Because of its unique layered crystal structure, BiOI exhibits exceptional photocatalytic and optoelectronic properties. However, its extreme insolubility often creates severe processing bottlenecks. As a Senior Application Scientist, I have structured this guide to help you understand the thermodynamic causality behind these solubility issues and provide self-validating protocols to bypass them.

Fundamental Material Properties

To troubleshoot solubility, you must first understand the physicochemical boundaries of the material. BiOI consists of highly stable, strongly interacting [Bi2​O2​]2+ slabs interleaved with I− ions[1]. This covalent/ionic network is the root cause of its resistance to solvation.

PropertyValueProcessing Implication
Molecular Formula BiIOContains highly polarizable iodide and heavy bismuth centers.
Appearance Brick-red crystalline powderColor changes reliably indicate structural or chemical alteration[1].
Aqueous Solubility InsolubleAggregates in water; requires supports or surfactants for dispersion[2].
Organic Solubility InsolubleCannot be processed via standard liquid-phase casting (e.g., in ethanol or chloroform)[3].
Acidic Stability Soluble in HClLow pH breaks the lattice, forming soluble bismuth chloride/iodide complexes[2].
Alkaline Stability DecomposesHigh pH nucleophilically destroys the lattice, bleaching the material[3].

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve BiOI in organic solvents (like ethanol or chloroform) for a homogeneous reaction, but it remains a suspension. What am I doing wrong?

Causality & Mechanism: You are fighting the intrinsic thermodynamics of the crystal lattice. BiOI crystallizes in a tetragonal structure (space group P4/nmm)[1]. The lattice enthalpy is far too high for standard solvation energy provided by neutral organic solvents to overcome[3]. Solution: Do not attempt direct dissolution of mature BiOI powder. If your workflow requires a liquid-phase precursor (e.g., for spin-coating thin films), you must use a precursor solvent-engineering approach . By dissolving Bismuth(III) iodide ( BiI3​ ) in a coordinating solvent mixture like DMF/DMSO, you bypass the insolubility of BiOI and synthesize it in-situ on your substrate[4].

Q2: How can I chemically dissolve BiOI if I absolutely need it in a liquid state for a specific synthesis?

Causality & Mechanism: Chemical dissolution requires breaking the Bi-O-I bonds. BiOI is soluble in concentrated Hydrochloric Acid (HCl), which protonates the oxygen atoms and forms soluble complexes[3]. However, be warned: BiOI decomposes rapidly in Nitric Acid ( HNO3​ ) or strong alkalis[2]. In basic conditions (e.g., adding NaOH), the brick-red color will bleach to white/light yellow due to the loss of iodine and the formation of Bismuth(III) hydroxide ( Bi(OH)3​ )[5]. Solution: Utilize a controlled Dissolution-Recrystallization protocol using dilute acids (HCl or Acetic Acid)[6]. This temporarily dissolves the material and recrystallizes it into controlled micro/nano-structures without permanently destroying the BiOI phase.

Q3: My BiOI powder aggregates heavily in aqueous photocatalytic reactions. How do I improve dispersion without dissolving it?

Causality & Mechanism: Because BiOI is hydrophobic and insoluble, it agglomerates in water to minimize surface energy, which severely limits the exposure of active catalytic sites. Solution: Instead of trying to dissolve the catalyst, anchor it onto a high-surface-area support. Synthesizing BiOI in-situ on supports like N-doped biochar or Titanium Dioxide ( TiO2​ ) creates a heterojunction[6],[7]. This forces the BiOI to disperse as fine nanosheets across the matrix and enhances the separation of photogenerated electron-hole pairs[7].

Standardized Operating Protocols (SOPs)

Protocol A: Dissolution-Recrystallization of BiOI (Morphology Control)

Use this protocol to convert heavily aggregated, insoluble BiOI powder into highly dispersed, ultrathin nanosheets.

  • Solvent Preparation: Disperse 10 mmol of BiOI precursors (or raw aggregated powder) in a 1:1 mixture of Ethylene Glycol (EG) and deionized water (100 mL total) under continuous magnetic stirring[6]. Causality: EG acts as a stabilizing capping agent that prevents immediate, uncontrolled agglomeration.

  • Acidic Complexation: Dropwise, add 100 mL of dilute Hydrochloric acid (12 mmol/L) or Acetic Acid (175 mmol/L)[6]. Validation Check: The suspension will temporarily alter its texture/opacity as the acid protonates the lattice oxygen, breaking the Bi-O-I bonds and releasing Bi3+ and I− into the solution.

  • Recrystallization: Maintain constant stirring for 2 hours at room temperature. Causality: As local supersaturation normalizes, BiOI recrystallizes via a self-templating mechanism into thermodynamically favored ultrathin microspheres, drastically increasing the active surface area[6].

  • Harvesting: Centrifuge the mixture, wash thoroughly with deionized water and ethanol to remove residual acid, and dry at 60°C overnight.

Protocol B: Precursor Solvent-Engineering (For Thin-Film Casting)

Use this protocol to bypass BiOI insolubility when fabricating compact thin films for photovoltaics or sensors.

  • Precursor Complexation: Dissolve 0.7 M BiI3​ powder in a solvent mixture of DMF and DMSO (0.8:0.2 v/v ratio)[4]. Mix ultrasonically for 1 hour. Causality: DMSO forms a strong Lewis acid-base adduct with BiI3​ ( BiI3​⋅DMSO ). This intermediate complex retards rapid crystallization[4].

  • Spin-Coating: Spin-coat the clear precursor solution onto your cleaned substrate (e.g., FTO glass). Validation Check: The presence of DMSO ensures the film remains wet and uniform during the spinning stage rather than crashing out as a rough, insoluble solid.

  • In-Situ Conversion: Anneal the film at 150°C in the presence of an oxygen/moisture source to trigger the in-situ conversion of the BiI3​ complex into the layered [Bi2​O2​]2+ structure of BiOI.

Decision Matrix Visualization

BiOI_Workflow A BiOI Solubility Challenge B Determine Experimental Goal A->B C Homogeneous Liquid Phase (e.g., Thin Film Casting) B->C D Heterogeneous Dispersion (e.g., Photocatalysis) B->D E Chemical Dissolution (Use HCl or AcOH) C->E Destructive F Precursor Engineering (Dissolve BiI3 in DMF/DMSO) C->F Constructive G Heterojunction Anchoring (Support on TiO2 / GO) D->G Prevent Aggregation H Dissolution-Recrystallization (Acid-driven restructuring) D->H Increase Surface Area

Decision tree for overcoming Bismuth oxyiodide (BiOI) solubility and processing challenges.

References

  • Bismuth oxyiodide - Wikipedia Source: wikipedia.org URL: [Link]

  • Solvent-Engineering Method to Deposit Compact Bismuth-Based Thin Films: Mechanism and Application to Photovoltaics | Chemistry of Materials Source: acs.org URL:[Link]

  • Ultrathin-Layer Structure of BiOI Microspheres Decorated on N-Doped Biochar With Efficient Photocatalytic Activity - Frontiers Source: frontiersin.org URL:[Link]

  • Visible-Light-Active BiOI/TiO2 Heterojunction Photocatalysts for Remediation of Crude Oil-Contaminated Water - PMC Source: nih.gov URL:[Link]

  • Tunable synthesis of OH−-doped BixOyIz nanoparticles for enhanced visible-light photocatalytic degradation of water pollutants - RSC Publishing Source: rsc.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Bismuthine, iodooxo- (BiOI) Catalysis Optimization

Welcome to the BiOI Catalysis Support Center . As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers and drug development professionals face when synthesizing and opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BiOI Catalysis Support Center . As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers and drug development professionals face when synthesizing and optimizing Bismuth oxyiodide (BiOI, CAS 7787-63-5) for photocatalysis and organic synthesis.

BiOI is a Sillén–Aurivillius phase material celebrated for its narrow bandgap (1.72–2.0 eV) and robust visible-light responsiveness[1][2]. However, achieving reproducible, high-efficiency catalysis requires rigorous control over reaction thermodynamics and kinetics. This guide provides field-proven protocols, quantitative optimization data, and mechanistic troubleshooting to ensure your catalytic workflows are self-validating and highly efficient.

Section 1: Standard Operating Procedures (SOPs)
Protocol: Solvothermal Synthesis of High-Surface-Area BiOI

Causality Note: We utilize a solvothermal route with ethylene glycol because the increasing viscosity of alcoholic solvents retards mass transfer during nucleation. This controlled kinetic environment prevents amorphous agglomeration, allowing for the targeted growth of hierarchical microstructures[3].

  • Precursor Dissolution: Dissolve 0.0288 mol of Bismuth nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) in 100 mL of ethylene glycol under continuous magnetic stirring at 25°C until optically clear.

  • Halide Integration: Slowly add 0.0577 mol of Potassium iodide (KI) dissolved in 100 mL of deionized water dropwise to the bismuth solution. A brick-red precipitate will begin to form immediately.

  • pH Modulation: Adjust the suspension pH to exactly 4.0 using dilute HNO3​ or NaOH. Self-Validation Checkpoint: Monitor the pH continuously. Exceeding pH 6.0 shifts the thermodynamic equilibrium toward secondary phases like Bi5​O7​I , compromising the phase purity and optical properties of the final catalyst[3].

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave (80% fill volume). Seal and heat uniformly at 180°C for 12 to 16 hours.

  • Purification: Cool naturally to 25°C. Centrifuge and wash the brick-red powder sequentially with deionized water (3x) and absolute ethanol (3x) to remove residual ethylene glycol and unreacted ions.

  • Drying: Desiccate the purified BiOI in a vacuum oven at 60°C for 12 hours.

Section 2: Quantitative Optimization Parameters

To facilitate rapid experimental design, reference the following empirically validated parameters for BiOI catalysis.

ParameterOptimal RangeMechanistic EffectValidation Metric
Hydrothermal Temp. 180°CBalances crystallinity and particle dispersion, minimizing defect-mediated e−/h+ recombination[1].XRD peak sharpness; PL emission intensity.
Precursor pH 1.5 – 5.5Induces interstitial surface defects (hydroxylation) that act as shallow charge carrier traps[2].Zeta potential; UV-Vis DRS (bandgap shift).
Precursor Conc. 62.5 mMDrives dissolution-recrystallization into hierarchical hollow Bi4​O5​I2​ microspheres[3].SEM/TEM (hollow morphology); BET (~120 m²/g).
Light Source λ>400 nmExcites electrons across the narrow bandgap (1.72–2.0 eV) to generate reactive oxygen species[1][2].Apparent Quantum Yield (AQY) at 405 nm.
Section 3: Troubleshooting Guides & FAQs

Q1: Why is my BiOI photocatalyst exhibiting rapid electron-hole recombination and low degradation efficiency? A1: BiOI's narrow bandgap enables excellent visible-light absorption but inherently increases the probability of rapid charge carrier recombination[1]. If degradation efficiency is low, your synthesis temperature is likely suboptimal. Hydrothermal synthesis at 180°C provides the optimal thermodynamic balance: it yields high crystallinity (which eliminates bulk defects that act as recombination centers) while maintaining adequate particle dispersion[1]. Self-Validation: Measure the photoluminescence (PL) spectra of your BiOI. A suppressed PL emission intensity confirms the successful mitigation of electron-hole recombination.

Q2: How does the precursor pH affect the morphology and catalytic activity of BiOI? A2: The pH of the reaction mixture fundamentally alters nucleation kinetics. Synthesizing BiOI at a pH between 1.5 and 5.5 yields the highest photocatalytic activity[2]. In this mildly acidic range, the material develops interstitial surface defects via hydroxylation. These defects act as trapping sites for charge carriers, prolonging their lifetime[2]. Highly alkaline conditions risk the formation of bismuth oxides or hydroxides, disrupting the desired Sillén–Aurivillius layered structure[2].

Q3: Can I improve the specific surface area of BiOI to enhance pollutant adsorption? A3: Yes. The concentration of reaction precursors directly dictates particle size and morphology through a dissolution-recrystallization mechanism[3]. Increasing the precursor concentration to approximately 62.5 mM in a solvothermal setup induces the formation of hierarchical hollow Bi4​O5​I2​ microspheres, achieving specific surface areas as high as 120.88 m²/g[3]. Self-Validation: Conduct Brunauer-Emmett-Teller (BET) surface area analysis. A successful morphological shift to hollow microspheres will reflect a surface area >100 m²/g.

Q4: How do I enhance the intrinsic oxidation potential of BiOI for challenging organic syntheses? A4: While BiOI has a highly negative valence band maximum (VBM) formed by the hybridization of Bi 6s and O 2p orbitals (which enhances hole mobility)[4], its conduction band position is relatively low. To boost overall catalytic efficiency, consider elemental doping. For example, doping BiOI nanosheets with Gold (Au) nanoparticles generates oxygen vacancies and facilitates electron trapping. This modification has been shown to increase oxidase-like activity by 4-fold and drastically reduce the minimal inhibitory concentration for bacterial degradation[5].

Section 4: Mechanistic Pathways & Workflow Visualizations

G Light Visible Light (hv) BiOI BiOI Photocatalyst (Bandgap 1.72-2.0 eV) Light->BiOI Excitation CB Conduction Band (e-) BiOI->CB e- transfer VB Valence Band (h+) BiOI->VB h+ generation O2 O2 -> •O2- CB->O2 Reduction H2O H2O/OH- -> •OH VB->H2O Oxidation Pollutant Organic Pollutant VB->Pollutant Direct Hole Oxidation O2->Pollutant Attack H2O->Pollutant Attack Degradation Degradation Products (CO2, H2O) Pollutant->Degradation Mineralization

Fig 1: BiOI visible-light photocatalytic mechanism and ROS generation pathway.

Synthesis Precursors Precursors Bi(NO3)3 + KI Solvent Solvent Selection Ethylene Glycol Precursors->Solvent Dissolve pH pH Adjustment Optimum 1.5-5.5 Solvent->pH Modulate Temp Hydrothermal 180°C, 12-16h pH->Temp Heat Product BiOI Nanostructures High Surface Area Temp->Product Purify

Fig 2: Step-by-step solvothermal synthesis workflow for optimizing BiOI.

References
  • [1] Synthesis temperature-driven enhancements in BiOI photocatalysis: A hydrothermal approach. chula.ac.th.1

  • [3] Controlled synthesis of Bismuth Oxyiodide toward Optimization of Photocatalytic Performance. researchgate.net. 3

  • [4] Orbital Engineering in Sillén–Aurivillius Phase Bismuth Oxyiodide Photocatalysts through Interlayer Interactions. nih.gov. 4

  • [2] Tunable synthesis of OH−-doped BixOyIz nanoparticles for enhanced visible-light photocatalytic degradation of water pollutants. rsc.org. 2

  • [5] Green synthesis of catalytic gold/bismuth oxyiodide nanocomposites with oxygen vacancies for treatment of bacterial infections. rsc.org. 5

Sources

Optimization

Technical Support Center: Bismuthine, iodooxo- (9CI) Experimental Workflows &amp; Troubleshooting

Overview Bismuthine, iodooxo- (9CI) , universally recognized in the literature as Bismuth Oxyiodide (BiOI) (CAS: 7787-63-5), is a highly versatile, narrow-bandgap semiconductor. Characterized by a distinctive tetragonal...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Bismuthine, iodooxo- (9CI) , universally recognized in the literature as Bismuth Oxyiodide (BiOI) (CAS: 7787-63-5), is a highly versatile, narrow-bandgap semiconductor. Characterized by a distinctive tetragonal structure where [Bi₂O₂]²⁺ layers are interleaved with I⁻ ions, BiOI is heavily utilized in visible-light photocatalysis, environmental remediation, and defect-tolerant photovoltaics.

This technical support guide provides self-validating protocols, mechanistic troubleshooting, and structural insights to ensure high-fidelity experimental outcomes for researchers and materials scientists.

Section 1: Standardized Experimental Protocols
Protocol A: Alcohothermal Synthesis of Hierarchical BiOI Microspheres

Objective: Synthesize phase-pure, 3D hierarchical BiOI microspheres with high surface area for photocatalytic applications [4]. Causality & Logic: Utilizing an alcohothermal route rather than standard aqueous precipitation prevents the rapid, uncontrolled agglomeration of particles. Ethylene glycol (EG) acts as both a solvent and a structure-directing agent, modulating the nucleation rate to favor the growth of 2D nanosheets that self-assemble into 3D microspheres, thereby maximizing active edge sites.

  • Precursor Dissolution: Dissolve 2.0 mmol of Bi(NO₃)₃·5H₂O in 20 mL of ethylene glycol under continuous magnetic stirring for 30 minutes until a transparent solution is achieved.

  • Halide Introduction: Dissolve 2.0 mmol of KI in 10 mL of deionized water. Add this dropwise to the bismuth solution.

    • Validation Checkpoint: The solution will immediately transition to a characteristic brick-red/orange suspension, indicating the formation of the BiOI phase.

  • Solvothermal Treatment: Transfer the suspension into a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 12 hours.

    • Causality: Elevated temperature and pressure drive the Ostwald ripening process, ensuring high crystallinity and phase purity.

  • Recovery & Purification: Cool to room temperature naturally. Centrifuge the precipitate at 8000 rpm for 5 minutes. Wash sequentially with deionized water (3x) and absolute ethanol (3x).

    • Causality: Ethanol washing removes residual EG and unreacted ionic species, preventing surface passivation.

  • Drying: Dry the powder in a vacuum oven at 60°C for 12 hours to yield the final BiOI hierarchical microspheres.

Protocol B: Thin-Film Integration for Photovoltaic Devices

Objective: Fabricate continuous, defect-tolerant BiOI thin films for solar absorbers [3].

  • Film Deposition: Deposit BiOI onto ITO-coated glass via Chemical Vapor Transport (CVT) to achieve a thickness of 440–940 nm.

  • Electron Transport Layer (ETL) Coating: Deposit a conformal ZnO layer via Atmospheric Pressure Chemical Vapor Deposition (AP-CVD).

    • Critical Parameter: Maintain the deposition temperature strictly at 80°C rather than the standard 100°C.

    • Causality: Lowering the AP-CVD temperature mitigates thermal degradation of the underlying BiOI layer, significantly reducing dark current densities and increasing the reverse-sweep fill factor in the final device.

Section 2: Workflow & Mechanistic Visualizations

SynthesisWorkflow A Precursors Bi(NO3)3 + KI B Solvent Selection (Ethylene Glycol) A->B C Solvothermal Reaction (160°C) B->C D Self-Assembly (Microspheres) C->D E Phase Validation (XRD/SEM) D->E

Fig 1. Self-validating alcohothermal workflow for BiOI hierarchical microsphere synthesis.

Photocatalysis Photon Visible Light (hv > Eg) BiOI BiOI Semiconductor [Bi2O2]2+ / I- Layers Photon->BiOI CB Conduction Band (e-) BiOI->CB Excitation VB Valence Band (h+) BiOI->VB Hole Generation Defects Oxygen Vacancies / Bi Nanodots CB->Defects Electron Trapping ROS Singlet Oxygen (1O2) VB->ROS Direct Oxidation Defects->ROS O2 Reduction Degradation Target Mineralization (BPA / Phenol) ROS->Degradation

Fig 2. Charge separation and ROS generation mechanisms in defect-engineered BiOI.

Section 3: Troubleshooting & FAQs

Q1: My BiOI catalyst exhibits sluggish photocatalytic degradation of bisphenol A (BPA). How can I enhance its efficiency? A: Sluggish kinetics in BiOI are typically caused by rapid photoinduced electron-hole pair recombination. To resolve this, engineer oxygen vacancies into the crystal lattice. Coupling BiOI with bismuth nanodots (Bi-BiOI) or doping with activated carbon acts as an electron sink. This suppresses recombination, facilitates effective charge migration, and significantly boosts the generation of reactive oxygen species (ROS), achieving up to 86% BPA degradation within 4 hours [1, 5].

Q2: During phenol degradation, I am not detecting significant hydroxyl radical (HO·) formation. Is my BiOI defective? A: No, this is mechanistically accurate for bismuth oxyiodides. Unlike traditional TiO₂ photocatalysts that rely heavily on hydroxyl radicals, quencher experiments and electron paramagnetic resonance (EPR) reveal that HO· is not the major oxidant in BiOI-mediated photocatalysis. Instead, the primary degradation pathway is driven by singlet oxygen (¹O₂) and direct hole (h⁺) oxidation [2].

Q3: My synthesized powder shows mixed phases (e.g., Bi₄O₅I₂ or Bi₅O₇I) instead of pure BiOI on the XRD diffractogram. What caused this? A: Phase impurities arise from a stoichiometric imbalance or incorrect pH. Bismuth oxyiodides are highly sensitive to the Bi:I ratio and solvent environment. Synthesizing in highly alkaline conditions (pH > 10) or using glycerol/ethylene glycol with altered precursor ratios strips iodine from the lattice, forming iodine-deficient phases like Bi₄O₅I₂ or Bi₅O₇I. Ensure a strict 1:1 molar ratio of Bi:I and maintain neutral to slightly acidic conditions to isolate pure BiOI [2, 4].

Q4: When integrating BiOI into an all-inorganic solar cell (ITO|NiOx|BiOI|ZnO|Al), my devices suffer from low fill factors and high dark currents. How do I fix the interface? A: The interface between the textured BiOI (preferentially oriented along {012} planes) and the ZnO electron transport layer is likely compromised by thermal stress. Lower the AP-CVD deposition temperature of the conformal ZnO layer from 100°C to 80°C. This specific thermal adjustment preserves the defect-tolerant nature of the BiOI film, reduces dark current densities, and increases the reverse-sweep fill factor to ~39% [3].

Section 4: Quantitative Data Summary

The following table summarizes the comparative properties of BiOI and its iodine-deficient derivatives to aid in phase identification and application targeting:

Compound PhaseBi:O:I RatioMorphologyPrimary Oxidant SpeciesTarget Application
BiOI 1:1:13D Hierarchical MicrospheresSinglet Oxygen (¹O₂)BPA Degradation, Photovoltaics
Bi₄O₅I₂ 1:1.25:0.5Nanosheet AssembliesHoles (h⁺), ¹O₂Phenol Degradation
Bi₅O₇I 1:1.4:0.2Nanorods / PlatesHoles (h⁺), ¹O₂Nitrogen Oxides (NOx) Oxidation

(Note: Data synthesized from alcohothermal control studies and EPR spectroscopy validations [2, 4].)

References
  • Title: Bismuth oxyiodide coupled with bismuth nanodots for enhanced photocatalytic bisphenol A degradation: synergistic effects and mechanistic insight Source: Nanoscale (RSC Publishing) URL: [Link]

  • Title: Bismuth oxyiodides: photocatalytic performance, by-products, and degradation pathways Source: Environmental Science and Pollution Research (ResearchGate) URL: [Link]

  • Title: Strongly Enhanced Photovoltaic Performance and Defect Physics of Air-Stable Bismuth Oxyiodide (BiOI) Source: Advanced Materials (DSpace@MIT) URL: [Link]

  • Title: Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Enhancing the Conductivity and Dielectric Characteristics of Bismuth Oxyiodide via Activated Carbon Doping Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Stabilizing "Bismuthine, iodooxo-(9CI)"

Introduction: Researchers working with novel organometallic compounds like "Bismuthine, iodooxo-(9CI)" often face challenges related to compound stability and shelf life. Due to the limited specific literature on this pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Researchers working with novel organometallic compounds like "Bismuthine, iodooxo-(9CI)" often face challenges related to compound stability and shelf life. Due to the limited specific literature on this particular molecule, this guide synthesizes established principles from organobismuth and iodo-compound chemistry to provide a comprehensive support center. The following FAQs and troubleshooting guides are designed to help you anticipate and address common stability issues, thereby enhancing the reproducibility and success of your experiments. The underlying principle of these recommendations is the inherent lability of the carbon-bismuth bond and the sensitivity of the overall structure to atmospheric and environmental factors.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the likely shelf-life of "Bismuthine, iodooxo-(9CI)" and what are the common signs of degradation?

A1: The shelf-life of "Bismuthine, iodooxo-(9CI)" is expected to be limited if proper storage protocols are not followed. As a complex organobismuth compound, its stability is inherently lower than simpler inorganic bismuth salts.[2] Signs of degradation can manifest in several ways:

  • Color Change: A noticeable change from its initial color. This could be darkening, lightening, or the appearance of a metallic sheen, suggesting decomposition to elemental bismuth or other bismuth oxides.

  • Change in Physical State: Caking, melting, or release of a liquid from the solid can indicate decomposition and the formation of impurities.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Gas Evolution: The generation of gaseous byproducts, which could be subtle.

  • Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected side products in your reactions is a strong indicator of reagent degradation.

Q2: What are the primary environmental factors that can cause "Bismuthine, iodooxo-(9CI)" to degrade?

A2: The degradation of "Bismuthine, iodooxo-(9CI)" is likely driven by a combination of factors common to many organometallic and iodo-compounds:

  • Atmospheric Oxygen: The bismuth-carbon bond is susceptible to oxidation.[1] Many organobismuth(III) compounds are air-sensitive, and prolonged exposure can lead to the formation of bismuth oxides and the cleavage of the organic ligand.

  • Moisture (H₂O): The presence of water can lead to hydrolysis, particularly if the compound has reactive Bi-O or Bi-I bonds. This can result in the formation of bismuth hydroxides or oxides.

  • Light (UV-Vis): Photochemical degradation is a significant concern. Bismuth oxyiodides are known to be photoactive, and UV or even strong visible light can provide the energy to break the weak Bi-C and Bi-I bonds.[3][4]

  • Heat: Organobismuth compounds are generally thermally sensitive, with stability decreasing for alkyl vs. aryl ligands.[1] Elevated temperatures will accelerate all degradation pathways.

Q3: What are the optimal storage conditions to maximize the shelf-life of this compound?

A3: To mitigate the factors mentioned above, stringent storage conditions are necessary. The following table summarizes the recommended conditions:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis.
Temperature -20°C to -80°C (Freezer)Minimizes thermal decomposition.
Light Complete darkness (Amber vial in a dark box)Prevents photochemical degradation.[5][6]
Container Tightly sealed amber glass vial with a PTFE-lined capAmber glass blocks UV light, and the inert liner prevents reaction with the cap.

Q4: Can "Bismuthine, iodooxo-(9CI)" be stored as a solution? If so, what are the best practices?

A4: Storing organometallic compounds in solution is generally not recommended for long-term stability due to increased molecular mobility and potential reactions with the solvent. However, for short-term storage of stock solutions, the following practices should be followed:

  • Solvent Choice: Use a dry, deoxygenated, and non-protic solvent. Ethereal solvents like THF or dioxane, or hydrocarbons like toluene, are often used for organometallic reagents.[7] The solvent should be chosen based on its lack of reactivity with the compound.

  • Preparation: Prepare the solution under an inert atmosphere using properly dried and degassed solvents.

  • Storage: Store the solution in a sealed container (e.g., a Schlenk flask or an ampoule) in a freezer and protected from light.

  • Duration: Only store solutions for the shortest time necessary. It is best to prepare them fresh for each experiment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of Solid 1. Oxidation from air exposure. 2. Photodecomposition. 3. Thermal degradation.1. Handle the compound exclusively under an inert atmosphere. 2. Store in an amber vial, wrapped in foil, inside a dark container. 3. Ensure storage is at a consistent, low temperature (-20°C or below).
Precipitate Formation in Solution 1. Decomposition into insoluble byproducts. 2. Reaction with trace water or oxygen in the solvent. 3. Exceeding the solubility limit at low temperatures.1. Prepare fresh solutions for each use. 2. Use rigorously dried and deoxygenated solvents. 3. Perform a solubility test at the intended storage temperature before preparing a stock solution.
Loss of Reactivity 1. Significant degradation of the active compound. 2. Hydrolysis or oxidation has altered the chemical structure.1. Discard the old batch of the compound and use a fresh, properly stored sample. 2. Before a critical experiment, consider running a quick purity check (e.g., TLC if applicable, or a small-scale test reaction).

Experimental Protocols & Visualizations

Protocol 1: Handling "Bismuthine, iodooxo-(9CI)" Under an Inert Atmosphere
  • Preparation: Move the sealed vial of the compound, along with all necessary spatulas, glassware, and solvents, into a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar).

  • Equilibration: Allow the vial to warm to the glovebox temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry vial on the balance inside the glovebox. Carefully transfer the desired amount of the compound into the tared vial.

  • Sealing: Tightly seal both the stock vial and the vial with the weighed sample before removing them from the glovebox antechamber.

  • Cleanup: Clean any spills within the glovebox immediately using a compatible solvent and wipes.

Diagram: Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for a sensitive organobismuth compound.

Caption: Key environmental factors leading to the degradation of "Bismuthine, iodooxo-(9CI)".

Diagram: Troubleshooting Workflow

This workflow can guide your decision-making process when encountering experimental issues.

Caption: A decision tree for troubleshooting experiments with "Bismuthine, iodooxo-(9CI)".

References

  • Vertex AI Search.
  • Wikipedia. Organobismuth chemistry. [Link]

  • Grokipedia. Organobismuth chemistry.
  • PMC. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. [Link]

  • Policy Commons. Stability of Iodine Compounds in Iodized Salt. [Link]

  • Computational Chemistry Highlights. Computational Studies of Molecular Bismuth Complexes. [Link]

  • Chemistry LibreTexts. 18.9: Organometallic Reagents. [Link]

  • Britannica. Organometallic compound - Stability, Reactivity, Bonding. [Link]

  • MDPI. Influence of storage duration on the amount of iodine in food ingredients. [Link]

  • ResearchGate. (PDF) Stability of Iodine Content in Iodized Salt. [Link]

  • Reddit. Storing iodine compound : r/chemistry. [Link]

  • ACS Publications. Chemical Redox Agents for Organometallic Chemistry. [Link]

  • MSU chemistry. Chemical Reactivity. [Link]

  • EBSCO. Organometallics | Chemistry | Research Starters. [Link]

  • ResearchGate. (PDF) Bismuth oxyiodides: photocatalytic performance, by-products, and degradation pathways. [Link]

  • PubMed. A review of bismuth-based photocatalysts for antibiotic degradation: Insight into the photocatalytic degradation performance, pathways and relevant mechanisms. [Link]

Sources

Optimization

Technical Support Center: Bismuthine, iodooxo-(9CI) Synthesis &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges of synthesizing Bismuthine, iodooxo-(9CI) —commonly known as Bismuth oxyiodid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges of synthesizing Bismuthine, iodooxo-(9CI) —commonly known as Bismuth oxyiodide (BiOI) (CAS: 7787-63-5).

BiOI is a highly sought-after V-VI-VII ternary semiconductor utilized in visible-light photocatalysis, solar cells, and radioiodine capture. However, its synthesis is notoriously sensitive to thermodynamic and kinetic parameters, frequently resulting in polymorphic impurities. This guide provides a self-validating framework to ensure phase-pure BiOI synthesis.

I. Causality-Driven Troubleshooting & FAQs

Q1: Why does my BiOI synthesis yield a mixture of iodine-deficient phases (e.g., Bi₄O₅I₂, Bi₅O₇I) instead of pure BiOI? A: The stoichiometric composition of bismuth oxyiodides is strictly governed by the acid-base equilibrium of the reaction medium. Bismuth nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) undergoes rapid hydrolysis in water.

  • The Mechanism: At an optimal pH of 1.0–3.0, the partial hydrolysis of Bi3+ forms the bismuthyl cation ( BiO+ ), which reacts with I− to precipitate pure BiOI. If the pH exceeds 5.0, the excessive concentration of hydroxide ( OH− ) ions outcompetes iodide for coordination with bismuth. This shifts the equilibrium toward iodine-deficient phases such as Bi4​O5​I2​ (at pH ~5.0) and Bi7​O9​I3​ (at pH ~8.0). Extreme basicity (pH > 8.0) yields Bi5​O7​I or pure Bi2​O3​ [1][2].

  • The Fix: Strictly buffer your solvent system. Using a mixture of Ethylene Glycol (EG) and water naturally stabilizes the pH around 1.0–2.0 due to the release of nitric acid from the bismuth precursor, preventing over-hydrolysis.

Q2: I am seeing dark polygonal platelets in my product instead of the expected red-brown flower-like microspheres. What went wrong? A: You have inadvertently synthesized Bismuth triiodide ( BiI3​ ).

  • The Mechanism: At ultra-low pH levels (pH < 0.5), the hydrolysis of Bi3+ to BiO+ is completely suppressed. Consequently, free Bi3+ ions react directly with the available I− ions to form BiI3​ , which crystallizes as dark polygonal platelets rather than the hierarchical 3D flower-like structures typical of BiOI[3][4].

  • The Fix: If using strong acids (like HNO3​ ) to dissolve the bismuth precursor, ensure the final pH is titrated back to at least 1.0 using dilute NaOH before the solvothermal reaction begins.

Q3: How do I prevent the formation of elemental iodine ( I2​ ) during the reaction? A: Iodide ( I− ) is highly susceptible to oxidation, turning the solution dark brown and contaminating the final lattice.

  • The Mechanism: The presence of strong oxidizing agents (like concentrated HNO3​ used to dissolve Bi precursors) or prolonged exposure to dissolved oxygen under light can oxidize I− to I2​ .

  • The Fix: Purge your solvents with N2​ gas prior to the addition of KI. If HNO3​ must be used, keep its concentration minimal and conduct the precursor mixing step in the dark or under amber lighting.

Q4: What is a self-validating system to confirm the purity of my synthesized BiOI? A: Do not rely solely on visual color (red-brown). Implement a tripartite validation system:

  • X-ray Diffraction (XRD): Pure tetragonal BiOI must show sharp diffraction peaks at 2θ=29.7∘(102) , 31.7∘(110) , and 45.4∘(200) (JCPDS 73-2062). The absence of peaks at 2θ=43.1∘ and 28.1∘ confirms the absence of Bi5​O7​I and BiI3​ , respectively[2][5].

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Pure BiOI exhibits a characteristic bandgap of ~1.72 - 1.98 eV. A blue shift (> 2.1 eV) strongly indicates contamination with iodine-deficient phases[4][6].

  • X-ray Photoelectron Spectroscopy (XPS): Ensure the Bi 4f7/2​ and Bi 4f5/2​ binding energies are centered at ~159.2 eV and 164.5 eV. Shifts to higher binding energies indicate BiI3​ formation[4].

II. Quantitative Data Presentation

To facilitate easy comparison, the following table summarizes the physicochemical relationship between synthesis pH, resulting phase, and measurable material properties.

Synthesis pHDominant PhaseMorphologyBandgap (eV)Visual Appearance
< 0.5 BiI3​ Polygonal Platelets~1.72Dark Grey / Black
1.0 – 3.0 BiOI (Target) Flower-like Microspheres 1.85 – 1.98 Red-Brown Powder
5.0 – 8.0 Bi4​O5​I2​ / Bi7​O9​I3​ Nanosheets2.10 – 2.30Light Orange
> 8.0 Bi5​O7​I Rod-like Structures~2.60Light Yellow / White
Thermal >400°C Bi5​O7​I Twisted Stripes~2.60Light Yellow

III. Phase Transformation Workflow

The following diagram illustrates the critical thermodynamic pathways and pH dependencies that dictate the final structural phase of the bismuth-iodine-oxygen system.

pH-dependent phase transformation pathways in Bismuth oxyiodide synthesis.

IV. Standardized Experimental Protocol: Solvothermal Synthesis of Phase-Pure BiOI

This methodology leverages an Ethylene Glycol (EG) assisted solvothermal process to template the 3D hierarchical flower-like morphology while naturally buffering the pH to prevent iodine-deficient impurities[5][7].

Materials Required:

  • Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O , ≥98% purity)

  • Potassium iodide (KI, ≥99% purity)

  • Ethylene Glycol (EG, anhydrous)

  • Deionized (DI) water and Absolute Ethanol

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 5.0 mmol of Bi(NO3​)3​⋅5H2​O in 40 mL of Ethylene Glycol. Sonicate for 15 minutes until the solution is completely transparent. Causality Note: EG acts as both a solvent and a structure-directing templating agent, coordinating with Bi3+ to regulate its release and prevent rapid, uncontrolled precipitation.

  • Iodide Addition: In a separate beaker, dissolve 5.0 mmol of KI in 40 mL of DI water.

  • Controlled Nucleation: Dropwise add the aqueous KI solution into the Bi-EG solution under vigorous magnetic stirring. A brick-red suspension will immediately form. Stir continuously for 30 minutes at room temperature to ensure complete homogenization.

  • pH Verification: Measure the pH of the suspension. It should naturally rest between 1.0 and 2.0 due to the acidic nature of the dissolved bismuth nitrate. If the pH is below 0.5, adjust dropwise with 0.1 M NaOH to reach pH 1.5.

  • Solvothermal Treatment: Transfer the homogeneous suspension into a 100 mL Teflon-lined stainless-steel autoclave, filling it to 80% capacity. Seal tightly and heat in a convection oven at 160 °C for 12 hours.

  • Cooling and Harvesting: Allow the autoclave to cool naturally to room temperature. Collect the resulting red-brown precipitate via centrifugation (8000 rpm for 5 minutes).

  • Purification: Wash the precipitate three times with DI water to remove residual nitrates and potassium ions, followed by two washes with absolute ethanol to remove strongly adsorbed Ethylene Glycol.

  • Drying: Dry the purified powder in a vacuum oven at 60 °C for 12 hours. Warning: Do not exceed 80 °C during drying, as elevated temperatures can initiate the thermal degradation of BiOI into Bi5​O7​I [8].

References

  • - ResearchGate 2. - SciELO

  • - The Royal Society of Chemistry 4. - ChemRxiv 5. - ResearchGate 6. - RSC Publishing 7. - ACS Publications

  • - ResearchGate

Sources

Troubleshooting

Technical Support Center: Bismuthine, iodooxo-(9CI) Scale-Up Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Subject: Scale-up considerations, morphological control, and troubleshooting for Bismuth oxyiodide (BiOI) nanoparticles. Executive Ov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Subject: Scale-up considerations, morphological control, and troubleshooting for Bismuth oxyiodide (BiOI) nanoparticles.

Executive Overview & Mechanistic Grounding

1, universally known by its CAS Registry Number 7787-63-5 as Bismuth oxyiodide (BiOI), is a V-VI-VII ternary oxide semiconductor[1]. It possesses a unique tetragonal matlockite crystal structure characterized by [Bi₂O₂]²⁺ slabs interleaved with double layers of polarizable I⁻ ions[2]. This internal electric field effectively separates photo-induced electron-hole pairs, making BiOI highly valuable for photocatalytic environmental remediation and emerging biomedical applications (e.g., photodynamic therapy and antibacterial coatings).

However, transitioning from a 50 mL benchtop autoclave to a 10L+ pilot reactor introduces severe mass transfer limitations, thermal gradients, and pH sensitivities. Uncontrolled scale-up frequently results in iodine loss, surface area collapse, and the formation of inactive Bi₂O₃ impurities. This guide provides self-validating protocols and troubleshooting logic to ensure high-fidelity scale-up.

ApplicationPathway BiOI BiOI Nanoparticles (Bandgap ~1.9 eV) Excitation Electron-Hole Pair Generation (e- / h+) BiOI->Excitation Absorbs Light Visible / NIR Light Irradiation Light->Excitation Triggers ROS Reactive Oxygen Species (•O2-, •OH) Excitation->ROS Redox Reactions PhotoCat Photocatalytic Degradation (Pollutants) ROS->PhotoCat BioMed Biomedical Therapy (PDT / Antibacterial) ROS->BioMed

Mechanism of BiOI Light-Activated ROS Generation for Therapy and Remediation

Standard Operating Procedure (SOP): 10L Scale-Up Solvothermal Synthesis

This methodology is optimized for uniform morphology and phase purity during large-scale production.

Step 1: Precursor Dissolution (The Bismuth Complex)

  • Action: Dissolve 0.5 mol of Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) in 5.0 L of Ethylene Glycol (EG) under mechanical stirring (400 RPM).

  • Causality: EG acts as a solvent, reducing agent, and capping agent. In a large-scale reactor, using water alone leads to rapid, uncontrolled hydrolysis. EG coordinates with Bi3+ , slowing down the reaction kinetics to ensure uniform nucleation[3].

  • Self-Validating QC: The solution must be completely transparent. Any turbidity indicates premature hydrolysis; if observed, discard and verify solvent purity.

Step 2: Halide Addition and pH Control

  • Action: Dissolve 0.5 mol of Potassium Iodide (KI) in 2.0 L of EG. Add this dropwise to the Bismuth solution. Maintain the pH between 1.5 and 5.5.

  • Causality: The stoichiometric 1:1 ratio of Bi:I is critical. Dropwise addition prevents localized supersaturation, which would otherwise lead to a wide particle size distribution.

  • Self-Validating QC: Measure the pH. If the pH exceeds 7.0, the system will favor the formation of Bi2​O3​ impurities[4]. Adjust with dilute HNO3​ if necessary.

Step 3: Solvothermal Activation

  • Action: Transfer the mixture to a 10L Teflon-lined stainless-steel reactor. Heat at 160°C for 12 hours.

  • Causality: 160°C is the thermodynamic sweet spot. Lower temperatures yield incomplete crystallization, while temperatures ≥180°C cause a collapse in the BET surface area and degradation of the highly active (001) facets[3].

Step 4: Downstream Processing

  • Action: Cool to room temperature naturally. Centrifuge and wash alternately with absolute ethanol and deionized water (3x each). Vacuum dry at 60°C.

  • Causality: Ethanol removes residual EG and unreacted organic byproducts[5]. Drying under vacuum prevents the thermal oxidation of the iodine-rich surface.

ScaleUpWorkflow A Precursor Dissolution Bi(NO3)3 + KI B Solvent & pH Control (EG, pH < 5.5) A->B C Solvothermal Reactor (160°C, 12h) B->C D Downstream Processing (Wash & Centrifuge) C->D E In-line QC Check (XRD & BET) D->E F Troubleshooting (Adjust Parameters) E->F Fail (Impurity/Size) G Scale-Up Validated BiOI Nanoparticles E->G Pass (Pure Phase) F->B Iterate

BiOI Scale-Up Synthesis and Quality Control Workflow

Quantitative Data: Parameter Optimization

The following tables summarize the critical boundaries for scale-up parameters and their direct impact on the final BiOI product.

Table 1: Influence of Solvothermal Temperature on BiOI Properties [3]

Synthesis Temp (°C)Crystallite Size (nm)BET Surface Area (m²/g)Photocatalytic Degradation Efficiency (%)
120~2015.265.0
140~2518.572.4
160 (Optimal) ~30 20.71 85.0
180>40< 12.052.1

Table 2: Influence of pH on BiOI Defect Generation [4]

Initial pHAverage Crystal Size (nm)Structural IntegrityPhotocatalytic Activity
1.0 - 1.56.7 - 7.5Iodine-rich, stableHigh (85%)
5.5 (Optimal) ~8.5 Optimal OH⁻ doping Peak (91%)
> 7.0> 11.0Bi₂O₃ impurities presentDiminished (73%)

Troubleshooting Guide & FAQs

Q: My scaled-up batch exhibits a brownish tint instead of the characteristic brick-red/yellow color. What went wrong? A: A brownish tint usually indicates iodine loss or the formation of metallic bismuth/bismuth oxide impurities. This happens when the solvothermal temperature exceeds 180°C, causing the Bi-I bonds to break, or if the drying process was conducted in ambient air at high temperatures. Fix: Strictly control the reactor temperature to 160°C and ensure vacuum drying is performed at no higher than 60°C[3].

Q: We are observing a massive drop in surface area (BET) when moving from a 50 mL autoclave to a 10L reactor. How do we preserve the 2D nanoflake morphology? A: This is a classic mass transfer limitation. In a 10L reactor, temperature gradients cause uneven nucleation, leading to bulk agglomeration rather than delicate 2D structures. Fix: Introduce ultrasonic-assisted mixing prior to the solvothermal step. Ultrasonic irradiation creates microbubbles that enhance mass transfer and promote the exfoliation of [I-Bi-O-Bi-I] layers into high-surface-area 2D nanoflakes[2].

Q: Can we use water instead of Ethylene Glycol (EG) to reduce scale-up costs? A: While aqueous precipitation is possible and more cost-effective, it is highly sensitive to pH. Water accelerates the hydrolysis of Bi(NO3​)3​ , often leading to uncontrolled agglomeration and non-uniform particle sizes. If cost necessitates water, you must implement strict pH buffering (pH 1.5 - 5.5) to prevent the formation of interstitial site defects and Bi2​O3​ [4].

Q: The XRD spectra of our composite (e.g., BiOI/g-C₃N₄) shows shifted peaks. Is the BiOI degrading during composite formation? A: Not necessarily. If you are synthesizing a heterojunction (like BiOI/g-C₃N₄ or BiOI/ZnFe₂O₄), minor peak shifting or intensity reduction is expected due to the intimate contact and surface heterojunction formation at the quantum scale[6]. However, if you see new peaks emerging around 27.5° that do not belong to your secondary material, you are likely over-hydrolyzing the BiOI.

Sources

Optimization

Technical Support Center: Enhancing Selectivity in Bismuthine, iodooxo-(9CI) Catalysis

Welcome to the advanced technical support center for Bismuthine, iodooxo-(9CI) , universally referred to in catalysis literature as Bismuth oxyiodide (BiOI) . As a p-type semiconductor with a narrow bandgap (1.7–1.9 eV),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for Bismuthine, iodooxo-(9CI) , universally referred to in catalysis literature as Bismuth oxyiodide (BiOI) . As a p-type semiconductor with a narrow bandgap (1.7–1.9 eV), BiOI is highly responsive to visible light[1]. However, researchers frequently encounter challenges with rapid electron-hole recombination and poor product selectivity.

This guide provides field-proven, mechanistically grounded solutions to optimize BiOI selectivity across organic synthesis, environmental remediation, and CO₂ reduction workflows.

Part 1: Core FAQs on Selectivity & Causality

Q: Why does pristine BiOI exhibit poor product selectivity in redox reactions, and what is the mechanistic root cause? A: Pristine BiOI suffers from unconstrained surface adsorption and a narrow bandgap that accelerates the recombination of photogenerated electron-hole pairs[1]. Without spatial confinement or specific molecular recognition sites, highly reactive oxygen species (ROS) interact indiscriminately with intermediates. This lack of thermodynamic control leads to over-oxidation—for example, driving organic substrates toward complete mineralization rather than stopping at valuable intermediate products.

Q: How does facet engineering dictate the reaction pathway in BiOI catalysis? A: The selectivity of BiOI is highly dependent on its exposed crystal facets, which dictate the atomic arrangement and surface defect density. For instance, the {110} facet is significantly more oxygen-rich than the dominant {001} facet[2]. By forcing the exposure of the {110} facet, surface lattice oxygen content increases from 38.3% to 46.6%[2]. This high density of lattice oxygen spontaneously combines with adsorbed substrates. In NO oxidation, this directs the pathway toward stable NO₃⁻ rather than releasing toxic NO₂ by-products[2].

Part 2: Troubleshooting Guide for Specific Workflows

Issue 1: Over-oxidation during selective organic transformations (e.g., Benzylamine to Imine).

  • Root Cause: Prolonged residence time of the target product on the catalyst surface subjects it to continuous hole (h⁺) and superoxide radical attack.

  • Solution: Decorate BiOI onto a secondary structure like Bi₂WO₆ to form a heterostructure. This creates a preferential adsorption dynamic where the reactant (benzylamine) binds strongly, but the desired product (imine) desorbs rapidly. This spatial separation of charge and controlled desorption increases selectivity from 59% to 95%[3].

Issue 2: Low target yield in CO₂ photoreduction (e.g., high CO/H₂ generation vs. CH₄).

  • Root Cause: The conduction band minimum of pristine BiOI is thermodynamically insufficient for the deep, multi-electron reduction processes required for CH₄ formation.

  • Solution: Construct a Type-II heterojunction with graphitic carbon nitride (g-C₃N₄). This shifts the charge separation dynamics, suppressing recombination and providing the necessary thermodynamic potential to boost CH₄ conversion efficiency by nearly 9.64 times[4].

Issue 3: Toxic NO₂ generation during environmental NOx remediation.

  • Root Cause: Incomplete oxidation due to a lack of active surface oxygen sites on standard BiOI {001} facets.

  • Solution: Induce the selective exposure of the {110} facet using Boron Nitride (BN) nanosheets as a 2D/2D template. The electrostatic interaction between positively charged BiOI {001} and negatively charged BN {001} forces the growth of the oxygen-rich {110} facet, drastically boosting non-NO₂ selectivity[2].

Part 3: Visualizing Selectivity Mechanisms

Troubleshooting Start BiOI Selectivity Issue Prob1 Over-oxidation in Organic Synthesis Start->Prob1 Prob2 Low CH4 Yield in CO2 Reduction Start->Prob2 Prob3 Toxic NO2 By-products in NOx Removal Start->Prob3 Sol1 SILAR Decorate with Bi2WO6 Prob1->Sol1 Sol2 Type-II Heterojunction with g-C3N4 Prob2->Sol2 Sol3 Expose {110} Facets via BN Template Prob3->Sol3 Mech1 Preferential Imine Desorption Sol1->Mech1 Mech2 Shifts CB Potential for Deep Reduction Sol2->Mech2 Mech3 High Surface Lattice Oxygen (46.6%) Sol3->Mech3

Troubleshooting logic tree for BiOI catalytic selectivity issues.

ChargeTransfer cluster_BiOI BiOI Semiconductor cluster_Cocatalyst Heterojunction (e.g., g-C3N4) Light Visible Light (1.7-1.9 eV) VB1 Valence Band (h+) Light->VB1 CB1 Conduction Band (e-) CB2 Conduction Band (e-) CB1->CB2 e- transfer VB1->CB1 Excitation Product Target Product (High Selectivity) CB2->Product Selective Reduction VB2 Valence Band (h+)

Type-II heterojunction charge transfer mechanism enhancing BiOI selectivity.

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: SILAR Synthesis of BiOI/Bi₂WO₆ Microflowers[3]

Purpose: Enhancing selectivity in the oxidation of benzylamine to imine.

  • Substrate Preparation: Disperse hydrothermally synthesized Bi₂WO₆ microflowers in deionized water under magnetic stirring.

    • Validation Checkpoint: The suspension must be uniformly pale yellow, confirming the presence of pristine orthorhombic Bi₂WO₆ without metallic bismuth impurities.

  • SILAR Deposition (Successive Ionic Layer Adsorption and Reaction): Alternately immerse the substrate in 0.1 M Bi(NO₃)₃ (cation precursor) and 0.1 M KI (anion precursor) for 1 minute each. Rinse thoroughly with ethanol between immersions.

    • Validation Checkpoint: Observe a gradual color shift from pale yellow to a distinct orange-red with each cycle. If the color remains yellow, the ionic adsorption has failed (verify the pH of the precursor solutions).

  • Thermal Annealing: Dry the harvested powder at 60°C for 12 hours.

    • Validation Checkpoint: X-ray diffraction (XRD) analysis must show distinct diffraction peaks for both orthorhombic Bi₂WO₆ and tetragonal BiOI to confirm the successful formation of the heterostructure.

Protocol B: Ultrasound-Assisted Co-precipitation of BiOI/g-C₃N₄[5]

Purpose: Visible light-mediated selective oxidation of 5-hydroxymethylfurfural (HMF).

  • Precursor Exfoliation: Exfoliate bulk g-C₃N₄ using ultrasonication in deionized water for 2 hours to form few-layer nanosheets.

    • Validation Checkpoint: The solution must transition from a cloudy suspension to a translucent, opalescent colloid, indicating successful exfoliation.

  • In-Situ Co-precipitation: Slowly add Bi(NO₃)₃·5H₂O and KI into the g-C₃N₄ suspension under continuous, vigorous stirring.

    • Validation Checkpoint: The immediate formation of a brick-red precipitate confirms the nucleation of BiOI directly onto the g-C₃N₄ nanosheets.

  • Harvesting: Centrifuge the mixture, wash three times with an ethanol/water mixture, and dry at 80°C.

    • Validation Checkpoint: The final powder should exhibit a uniform color with no phase separation visible to the naked eye, indicating a well-dispersed composite.

Part 5: Quantitative Data Summary

The following table summarizes the quantitative impact of specific structural modifications on the catalytic selectivity of BiOI across various applications:

Catalyst ModificationTarget ReactionPrimary ProductConversionSelectivityReference
BiOI/Bi₂WO₆ Microflowers Benzylamine OxidationImine92.0% (up from 68%)95.0% (up from 59%)[3]
BiOI/g-C₃N₄ Heterojunction HMF OxidationHMFCA43.6% (Max Yield)68.1%[5]
2D/2D BiOI/BN Nanosheets NO OxidationNO₃⁻ (non-NO₂)44.2%High (Suppresses NO₂)[2]
BiOCl/BiOI/g-C₃N₄ CO₂ PhotoreductionCH₄39.43 μmol/g (9.6x)High[4]

Sources

Troubleshooting

Common experimental errors when using "Bismuthine, iodooxo-(9CI)"

Welcome to the technical support center for Bismuthine, iodooxo- (9CI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bismuthine, iodooxo- (9CI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common experimental challenges and ensure the successful application of this versatile organobismuth reagent.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature, handling, and storage of iodooxobismuthine.

Q1: What is Bismuthine, iodooxo- (9CI) and what are its primary applications?

Bismuthine, iodooxo- (9CI), with the general formula Bi(O)I, is a pentavalent organobismuth compound. Organobismuth reagents are valued in organic synthesis for their low toxicity compared to other heavy metal reagents and their unique reactivity.[1][2] While specific applications for this exact compound may vary, organobismuth compounds are often used in oxidation reactions, as catalysts in various organic transformations, and for the formation of carbon-heteroatom bonds.[1] Their utility also extends to materials science, where they can serve as precursors for bismuth oxide materials.[3][4][5]

Q2: How should I properly store and handle Bismuthine, iodooxo- (9CI) to prevent degradation?

Proper storage and handling are critical to maintaining the integrity of iodooxobismuthine. Like many organometallic reagents, its stability can be compromised by environmental factors.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[6][7]

  • Temperature: Keep in a cool, dry place. Refer to the supplier's specific recommendations, but refrigeration (2-8°C) is a common practice for sensitive reagents.[8][9]

  • Light: Protect from light by using an amber-colored vial or by storing the container in the dark.[6][7]

Handling Procedures:

  • Always handle the compound in a well-ventilated fume hood or a glove box.[10][11]

  • Use clean, dry glassware and syringes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or latex).[10][11][12]

Q3: What are the signs of degradation of Bismuthine, iodooxo- (9CI)?

Visual inspection can often provide the first indication of reagent degradation. A noticeable change in color or texture from the expected appearance can signify decomposition. For many iodo-compounds, the development of a brown or purplish hue can indicate the formation of molecular iodine (I₂).[7] For definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to check for the presence of impurities.

II. Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during reactions involving iodooxobismuthine.

Q4: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low or no conversion is a frequent issue that can often be traced back to the quality of the reagents, the reaction conditions, or the experimental setup.[6]

Troubleshooting Workflow: Low Conversion

low_conversion start Low/No Conversion Observed reagent 1. Verify Reagent Quality start->reagent conditions 2. Assess Reaction Conditions start->conditions setup 3. Review Experimental Setup start->setup sub_reagent1 Iodooxobismuthine degraded? reagent->sub_reagent1 sub_reagent2 Substrate/Coupling Partner Inactive or Impure? reagent->sub_reagent2 sub_reagent3 Solvent Quality? (Anhydrous? Degassed?) reagent->sub_reagent3 sub_conditions1 Temperature too low/high? conditions->sub_conditions1 sub_conditions2 Reaction time too short? conditions->sub_conditions2 sub_conditions3 Incorrect stoichiometry? conditions->sub_conditions3 sub_setup1 Inert atmosphere maintained? setup->sub_setup1 sub_setup2 Insufficient mixing? setup->sub_setup2 solution_reagent Use fresh or purified reagents. Store properly. sub_reagent1->solution_reagent sub_reagent2->solution_reagent sub_reagent3->solution_reagent solution_conditions Optimize temperature, time, and stoichiometry. sub_conditions1->solution_conditions sub_conditions2->solution_conditions sub_conditions3->solution_conditions solution_setup Ensure a leak-tight setup and adequate stirring. sub_setup1->solution_setup sub_setup2->solution_setup

Caption: Troubleshooting flowchart for low conversion.

In-depth Analysis:

  • Reagent Quality:

    • Iodooxobismuthine: As discussed, this reagent can be sensitive. If degradation is suspected, consider using a freshly opened bottle or purifying the existing stock.

    • Solvents: The presence of water or oxygen can be detrimental to many organometallic reactions. Ensure solvents are anhydrous and degassed.[6]

    • Other Reagents: Verify the purity and activity of all other starting materials.

  • Reaction Conditions:

    • Temperature: Some reactions have a narrow optimal temperature range. Temperatures that are too low may result in slow kinetics, while excessive heat can cause decomposition of the reagent or product.[6]

    • Concentration: Reactions that are too dilute may proceed very slowly.[13] Consider increasing the concentration of your reactants.

Q5: I am observing significant byproduct formation in my reaction. What are the potential causes?

Byproduct formation often arises from the degradation of the iodooxobismuthine reagent, side reactions involving the solvent, or the inherent reactivity of the substrates.[6]

Common Byproducts and Their Sources:

Byproduct TypePotential CauseSuggested Action
Products of HydrolysisPresence of moisture in the reaction.Use anhydrous solvents and reagents; ensure the reaction is run under a dry, inert atmosphere.
Products of Thermal DecompositionReaction temperature is too high.Optimize the reaction temperature by running it at a lower temperature for a longer duration.
Homocoupling of SubstrateInappropriate catalyst or reaction conditions.Screen different ligands or additives; adjust the stoichiometry of the reactants.
Q6: I am having difficulty purifying my product. What are some common issues and solutions?

Purification of organobismuth compounds and their reaction products can be challenging due to their potential sensitivity.

  • Decomposition on Silica Gel: Standard silica gel is acidic and can cause the decomposition of sensitive compounds.[14]

    • Solution: Consider using deactivated silica (e.g., treated with a base like triethylamine) or an alternative stationary phase such as alumina (basic or neutral).[14][15] A quick stability test of your crude product with a small amount of the intended stationary phase can be informative.[15]

  • Product Insolubility: The desired product may have limited solubility in common chromatography solvents.

    • Solution: Experiment with a wider range of solvent systems. If the product is a solid, recrystallization may be a more suitable purification method.

Protocol: Assessing Compound Stability on Chromatographic Stationary Phases

This protocol allows for a quantitative assessment of the stability of a sensitive product to various stationary phases before committing to a large-scale purification.[15]

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your crude product in a suitable solvent.

  • Add Internal Standard: Add a known amount of an inert internal standard (a compound that does not react and has a distinct signal in the chosen analytical method, e.g., NMR).

  • Initial Analysis: Acquire an analytical spectrum (e.g., ¹H NMR) of this initial mixture to determine the initial ratio of product to the internal standard.

  • Prepare Slurries: In separate vials, prepare small slurries of the different stationary phases to be tested (e.g., silica gel, basic alumina, neutral alumina) in an appropriate eluent.

  • Expose Product to Stationary Phase: Add a known volume of the stock solution to each slurry.

  • Simulate Chromatography: Stir the slurries for a period that mimics the time your compound would spend on a column (e.g., 30 minutes).[15]

  • Analyze Supernatant: Filter the slurries and acquire an analytical spectrum of the filtrate from each.

  • Compare Ratios: Compare the product-to-internal-standard ratio for each sample to the initial ratio. A significant decrease indicates decomposition on that particular stationary phase.

III. Safety and Handling

Q7: What are the primary safety concerns when working with Bismuthine, iodooxo- (9CI)?

While bismuth compounds are generally considered to have low toxicity, all chemicals should be handled with care.[1][2]

  • Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[16] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Fire Hazards: The flammability of iodooxobismuthine is not well-documented, but it is prudent to keep it away from ignition sources.[10] In the event of a fire, carbon dioxide, dry chemical powder, or foam are suitable extinguishing media.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release it into the environment.[16]

IV. References

  • Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. (URL: )

  • 3 - research: UGA. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific. (URL: )

  • Safety in the Handling of Laboratory Reagents - Kalstein EU. (2023, February 24). (URL: )

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (URL: )

  • Explain the different types of errors that can occur in elemental analysis of organic compounds ? | Sathee Forum. (2025, October 17). (URL: )

  • Understanding Experimental Error: A Practical Guide. (2025, December 19). (URL: )

  • Troubleshooting guide for failed reactions involving 3-Iodooxetane. - Benchchem. (URL: )

  • N-Iodosuccinimide: A Technical Guide to Stability and Decomposition Pathways - Benchchem. (URL: )

  • Synthesis, characterization and reactivity of organic bismuth compounds. (URL: )

  • The in vitro stability of [131I]o-iodohippurate - PubMed. (URL: )

  • Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC. (URL: )

  • 4.3.2: Characterizing Experimental Errors - Chemistry LibreTexts. (2024, May 8). (URL: )

  • Experimental Error Types, Sources & Examples | What is Experimental Error? - Lesson | Study.com. (URL: )

  • What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility? - Quora. (2019, March 3). (URL: )

  • Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de - PubMed. (URL: )

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PubMed. (2014, May 16). (URL: )

  • bismuth (CAS 7440-69-9) - Chemical & Physical Properties by Cheméo. (URL: )

  • Application Guide Isothermal Reaction and Troubleshooting - Jena Bioscience. (URL: )

  • PHYSICAL-CHEMICAL PROPERTIES OF BISMUTH AND BISMUTH OXIDES: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS - SciELO Colombia. (URL: )

  • DOXORUBICIN (doxorubicin hydrochloride) How Supplied/Storage and Handling | Pfizer Medical - US. (URL: )

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC. (2014, May 16). (URL: )

  • physical-chemical properties of bismuth and bismuth oxides: synthesis, characterization and applications - ResearchGate. (URL: )

  • Iodoethyne: A Technical Guide to Stability and Decomposition Pathways - Benchchem. (URL: )

  • Failed Sequencing Reaction Troubleshooting - Genetic Analysis Services. (URL: )

  • Safety Data Sheet: Iodine solution - Carl ROTH. (URL: )

  • The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025, January 20). (URL: )

  • IDOH Policy & Procedures - IN.gov. (URL: )

  • Help needed! Why my appel reaction did not work ? : r/Chempros - Reddit. (2022, September 13). (URL: )

  • PCR Troubleshooting: Common Problems and Solutions | MyBioSource Learning Center. (2023, April 16). (URL: )

Sources

Reference Data & Comparative Studies

Validation

"Bismuthine, iodooxo-(9CI)" vs other bismuth catalysts performance

High-Performance Photocatalysis: A Comparative Guide to Bismuthine, iodooxo-(9CI) and Alternative Bismuth Catalysts Introduction to Bismuthine, iodooxo-(9CI) Bismuthine, iodooxo-(9CI)—universally recognized in materials...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Photocatalysis: A Comparative Guide to Bismuthine, iodooxo-(9CI) and Alternative Bismuth Catalysts

Introduction to Bismuthine, iodooxo-(9CI)

Bismuthine, iodooxo-(9CI)—universally recognized in materials science as Bismuth oxyiodide (BiOI) (CAS: 7787-63-5)—has emerged as a vanguard material in environmental remediation and visible-light-driven (VLD) photocatalysis[1]. Unlike traditional wide-bandgap semiconductors (e.g., TiO₂, ZnO) that are restricted to ultraviolet light absorption, BiOI possesses a narrow bandgap of approximately 1.8 eV, allowing it to harvest a significant portion of the solar spectrum[2].

The compound crystallizes in a tetragonal matlockite structure, characterized by [Bi₂O₂]²⁺ layers interleaved with double slabs of iodine (I⁻) ions[2]. This highly anisotropic, layered architecture induces an internal static electric field perpendicular to the layers, which inherently promotes the initial spatial separation of photogenerated electron-hole ( e−/h+ ) pairs[2]. However, pristine bulk BiOI is fundamentally limited by a rapid rate of charge carrier recombination. To engineer highly efficient catalytic systems, application scientists must manipulate its morphology or construct heterojunctions with other semiconductors[3].

Mechanistic Causality: Why BiOI Outperforms Traditional Catalysts

To objectively evaluate BiOI against alternatives like Bi₂O₃, pristine ZnO, or TiO₂, we must examine the causality behind its performance enhancements:

  • Morphology-Driven Surface Area (Solvent Engineering): The catalytic efficiency of BiOI is heavily dictated by its synthesis solvent. Using glycerol (BiOI-GL) instead of acetic acid (BiOI-HAc) fundamentally alters the crystallization kinetics. Glycerol acts as a high-viscosity, structure-directing capping agent. Its hydroxyl groups coordinate with Bi³⁺ ions, restricting rapid isotropic growth and forcing the assembly of 2D nanosheets into 3D hierarchical microspheres[2]. This structural evolution exponentially increases the specific surface area, providing a higher density of active sites for pollutant adsorption and enhanced light-scattering capabilities[2].

  • Heterojunction Engineering (p-n Junctions): Coupling p-type BiOI with n-type semiconductors (e.g., ZnO, TiO₂) resolves the recombination limitation. The differing Fermi levels cause band bending at the interface, establishing a built-in electric field[3]. Upon visible light irradiation, photogenerated electrons in the conduction band (CB) of BiOI are thermodynamically driven to the CB of the n-type material, while holes migrate to the valence band (VB) of BiOI[3]. This spatial isolation suppresses parasitic recombination, maximizing the generation of Reactive Oxygen Species (ROS)[4].

Mechanism Photon Visible Light (hv) BiOI BiOI (p-type) Narrow Bandgap (~1.8 eV) Photon->BiOI Excites Electrons ZnO ZnO (n-type) Wide Bandgap (~3.2 eV) BiOI->ZnO e- Transfer to ZnO CB ROS Reactive Oxygen Species (•OH, •O2-) BiOI->ROS h+ oxidizes H2O ZnO->BiOI h+ Transfer to BiOI VB ZnO->ROS e- reduces O2 Pollutant Organic Pollutants (RhB, 2-CBP) ROS->Pollutant Mineralization

Fig 1: Charge transfer mechanism in a p-n heterojunction (e.g., ZnO/BiOI) under visible light.

Comparative Performance Data

The following table synthesizes experimental degradation efficiencies across various target pollutants, demonstrating the superiority of morphology-tuned BiOI and BiOI-based heterojunctions against baseline catalysts.

Catalyst SystemTarget PollutantLight SourceDegradation EfficiencyRate Constant ( min−1 )Ref
BiOI-GL (Glycerol)Rhodamine B (RhB)Visible99.3% (25 min)0.161 [2]
BiOI-HAc (Acetic Acid)Rhodamine B (RhB)Visible28.5% (25 min)0.010[2]
Bi₂O₃ (Baseline)Rhodamine B (RhB)Visible38.2% (25 min)0.015[2]
Bare BiOI 2-Chlorobiphenyl (2-CBP)Visible49.0% (150 min)0.0046[3]
Bare ZnO (Baseline)2-Chlorobiphenyl (2-CBP)Visible20.0% (150 min)-[3]
ZnO-[10%]BiOI 2-Chlorobiphenyl (2-CBP)Visible56.0% (150 min)0.0086 [3]
Bare TiO₂ (Baseline)4-Chlorophenol (4-CP)Visible0.0% (180 min)-[4]
4×BiOI/TiO₂ 4-Chlorophenol (4-CP)Visible38.3% (180 min)-[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory checkpoints to prevent data artifacts (e.g., conflating physical adsorption with photocatalytic degradation).

Protocol A: Solvothermal Synthesis of Hierarchical BiOI Microspheres
  • Precursor Dissolution: Dissolve 2.0 mmol of Bi(NO₃)₃·5H₂O in 30 mL of glycerol under vigorous magnetic stirring for 30 minutes. The choice of glycerol is critical to restrict isotropic growth[2].

  • Iodine Integration: Slowly add 2.0 mmol of KI dissolved in 10 mL of deionized water dropwise into the bismuth solution. Stir for an additional 1 hour until a homogeneous, brick-red suspension forms.

  • Solvothermal Treatment: Transfer the suspension into a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat at 160°C for 12 hours.

  • Recovery: Cool to room temperature naturally. Centrifuge the precipitate and wash sequentially with absolute ethanol and deionized water (3x each) to remove residual unreacted ions. Dry at 60°C under a vacuum overnight.

  • Phase Validation (Self-Validation Checkpoint): Analyze the powder via X-ray Diffraction (XRD). The pattern must match the tetragonal phase of BiOI (JCPDS 10-0045) without impurity peaks (e.g., Bi₂O₃ or Bi₅O₇I). If impurities are detected, the pH or precursor molar ratio was compromised, and the batch must be discarded[5].

Workflow Prep 1. Precursor Mixing Bi(NO3)3 + KI in Glycerol Solvo 2. Solvothermal Reaction 160°C for 12h Prep->Solvo Wash 3. Washing & Drying Ethanol/Water Wash Solvo->Wash Validate 4. Phase Validation XRD (JCPDS 10-0045) & SEM Wash->Validate Assay 5. Photocatalytic Assay Dark Adsorption + Vis Light Validate->Assay Phase Pure Fail Impurity Detected Adjust pH/Solvent Validate->Fail Impure Phase Fail->Prep

Fig 2: Self-validating experimental workflow for the synthesis and testing of BiOI catalysts.

Protocol B: Standardized Photocatalytic Degradation Assay
  • Suspension Preparation: Disperse 50 mg of the validated BiOI catalyst into 100 mL of an aqueous pollutant solution (e.g., 10 mg/L Rhodamine B or 2-Chlorobiphenyl)[2][3].

  • Dark Adsorption Equilibrium (Critical Causality Step): Stir the suspension in complete darkness for 30 minutes. Why? High-surface-area BiOI will physically adsorb the pollutant. Establishing equilibrium ensures that subsequent concentration drops are strictly due to photolysis, not physical trapping[2].

  • Irradiation: Expose the suspension to a visible light source (e.g., 300W Xenon lamp with a λ>420 nm cutoff filter).

  • Sampling & Kinetics: Extract 3 mL aliquots at 15-minute intervals. Centrifuge immediately to remove the catalyst. Measure the supernatant's absorbance using a UV-Vis spectrophotometer. Fit the degradation data to a pseudo-first-order kinetic model: ln(C0​/C)=kt , where k is the apparent rate constant[3].

  • Mechanistic Validation (Scavenger Test): Repeat the assay adding specific radical scavengers (e.g., isopropanol for •OH, benzoquinone for •O₂⁻, or EDTA-2Na for h+ ). A significant drop in degradation efficiency upon adding a specific scavenger definitively identifies the primary reactive species driving the catalysis[6].

Sources

Comparative

Methodological Comparison Guide: Structural Validation of Synthesized Bismuthine, iodooxo-(9CI)

Executive Overview For researchers and materials scientists developing next-generation photocatalysts, validating the structural integrity of Bismuthine, iodooxo-(9CI) —commonly known as Bismuth oxyiodide (BiOI, CAS: 778...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

For researchers and materials scientists developing next-generation photocatalysts, validating the structural integrity of Bismuthine, iodooxo-(9CI) —commonly known as Bismuth oxyiodide (BiOI, CAS: 7787-63-5)—is a critical step bridging chemical synthesis and functional application.

BiOI is a highly efficient, visible-light-driven p-type semiconductor[1]. Its unique tetragonal matlockite structure consists of [Bi₂O₂]²⁺ layers interleaved by double slabs of I⁻ ions. This layered architecture generates a strong internal electric field (IEF) that drastically reduces the recombination rate of photogenerated electron-hole pairs[2]. However, the efficacy of this IEF is entirely dependent on phase purity, facet exposure, and the precise control of structural defects (such as iodine vacancies)[3].

As a Senior Application Scientist, I have designed this guide to objectively compare BiOI’s performance against alternative photocatalysts and to provide a self-validating, multi-modal analytical framework for confirming its structural and electronic properties post-synthesis.

Performance Comparison: BiOI vs. Alternative Photocatalysts

To understand the rigorous validation requirements for BiOI, we must first establish why it is synthesized over other alternatives. Traditional photocatalysts like TiO₂ and other bismuth oxyhalides (BiOCl, BiOBr) suffer from wide band gaps, restricting their activation primarily to the ultraviolet (UV) spectrum, which comprises only ~4-5% of solar radiation[4].

The table below summarizes the quantitative experimental data comparing BiOI against its primary alternatives[1][4][5]:

PhotocatalystOptical Band Gap (eV)Primary Light AbsorptionRecombination RateDominant Application Profile
TiO₂ (P25) ~3.0 - 3.2UV OnlyHighBasic dye degradation (UV-dependent)
BiOCl ~3.4UV OnlyModerateHigh-energy UV pollutant removal
BiOBr ~2.7 - 2.9UV / Near-VisibleModerateBroad-spectrum wastewater treatment
BiOI ~1.8 - 1.9 Visible Light Low (Strong IEF) Solar N₂ fixation, CO₂ reduction

Causality Insight: BiOI's narrow band gap (~1.8 eV) allows it to harvest a significantly larger portion of the visible spectrum[1]. However, this narrow band gap makes the material highly sensitive to localized defect states. If the crystal lattice is poorly formed, these defects act as recombination centers rather than active sites, nullifying the material's inherent advantages.

Multi-Modal Structural Validation Strategy

Relying on a single analytical technique to validate synthesized BiOI is a critical methodological error. Bulk phase purity does not guarantee surface reactivity, and elemental presence does not confirm chemical state. We must employ a synergistic validation approach.

Comparison of Analytical Modalities
ModalityTarget PropertyResolution / LimitCausality: Why it is Essential
Powder XRD Crystal phase & purityBulk phase (>1% limit)Confirms the alternating [Bi₂O₂]²⁺ and I⁻ slab intercalation required for the IEF[3].
HRTEM / SAED Morphology & single-crystal facetsAtomic scale (<1 nm)Identifies dominant exposed facets (e.g., {001}), which dictate the direction of charge carrier migration.
XPS Chemical states & surface vacanciesSurface depth (~5-10 nm)Quantifies iodine vacancies (Bi³⁺ shift) that act as electron traps and tune the band gap[3].
UV-Vis DRS Electronic band structure~0.1 eV precisionValidates the functional outcome of the synthesis (confirming the ~1.8 eV visible-light absorption edge)[2].
Validation Workflow Diagram

BiOI_Validation_Workflow Synthesis BiOI Synthesis (CAS: 7787-63-5) XRD Powder XRD (Phase Purity) Synthesis->XRD XPS XPS Analysis (Defect States) Synthesis->XPS TEM HRTEM & SAED (Facet Exposure) Synthesis->TEM DRS UV-Vis DRS (Band Gap) Synthesis->DRS Valid Validated BiOI (Eg ≈ 1.8 eV) XRD->Valid XPS->Valid TEM->Valid DRS->Valid

Multimodal structural validation workflow for synthesized Bismuthine, iodooxo-(9CI).

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They contain internal mathematical and physical checks to prevent false positives during structural characterization.

Protocol A: Crystallographic Validation via Powder X-Ray Diffraction (XRD)

Objective: Confirm the tetragonal matlockite phase and validate 2D anisotropic growth.

  • Sample Preparation: Gently grind the synthesized BiOI to a fine powder (<50 µm) using an agate mortar. Causality: Over-grinding induces lattice strain, while under-grinding leads to preferred orientation artifacts that skew peak intensities.

  • Data Acquisition: Scan using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10° to 80° with a step size of 0.02°.

  • Phase Matching: Align the diffractogram with JCPDS card No. 10-0445. Key characteristic peaks must appear at 2θ ≈ 29.7° (102) and 31.7° (110).

  • Self-Validation Check (Internal Consistency): Calculate the Scherrer crystallite size independently using the (102) and (110) planes.

    • Validation Trigger: If the crystallite size derived from the (102) plane is significantly smaller than that from the (110) plane, it mathematically validates that the material has grown anisotropically into 2D nanosheets. If the sizes are identical, the synthesis yielded bulk, isotropic crystals, which will exhibit inferior photocatalytic performance.

Protocol B: Chemical State & Vacancy Quantification via XPS

Objective: Validate surface chemical states and quantify iodine vacancies critical for band gap narrowing[3].

  • Sample Mounting & Degassing: Mount the BiOI powder on conductive carbon tape and degas in an ultra-high vacuum (UHV) chamber (< 10⁻⁸ mbar) to prevent ambient oxygen from masking surface states.

  • Calibration: Acquire the survey spectrum and calibrate all binding energies against the adventitious C 1s peak at exactly 284.8 eV.

  • High-Resolution Acquisition: Perform narrow scans for Bi 4f, I 3d, and O 1s.

  • Deconvolution & Self-Validation Check: Deconvolute the Bi 4f spectra. You should observe the primary Bi³⁺ peaks at ~159.1 eV (Bi 4f₇/₂).

    • Validation Trigger: The energy difference (spin-orbit splitting) between the Bi 4f₇/₂ and Bi 4f₅/₂ peaks must be exactly 5.3 eV . Any deviation >0.1 eV indicates differential surface charging or improper calibration, rendering the defect quantification invalid.

    • Defect Confirmation: The emergence of lower binding energy shoulders (e.g., Bi⁽³⁻ˣ⁾⁺) quantitatively validates the presence of iodine vacancies, confirming the successful engineering of defect states[3].

Protocol C: Electronic Structure Validation via UV-Vis DRS

Objective: Confirm the optical band gap to ensure visible-light harvesting capabilities.

  • Baseline Correction: Use BaSO₄ as a 100% reflectance standard to establish the baseline.

  • Measurement: Record the diffuse reflectance spectra from 200 nm to 800 nm.

  • Kubelka-Munk Transformation: Convert the reflectance data using the equation F(R)=(1−R)2/2R .

  • Self-Validation Check (Tauc Plot): Plot (F(R)hν)1/2 versus photon energy ( ) for an indirect band gap semiconductor. Extrapolate the linear region to the x-axis.

    • Validation Trigger: The x-intercept must fall between 1.80 eV and 1.95 eV [1][2]. A band gap >2.0 eV indicates incomplete phase transition from the BiI₃ precursor or the unintended formation of an iodine-poor phase like Bi₅O₇I[2][3].

References

  • Unveiling the origin of the efficient photocatalytic degradation of nitazoxanide over bismuth (oxy)iodide crystalline phases RSC Publishing
  • Vibrational Structures of Iodine-Vacancy Bismuth Oxyiodides Using Temperature-Dependent Low-Wavenumber Raman Spectroscopy ACS Public
  • Synthesis, characterization and photocatalytic activity of BiOX (X = Cl, I, Br) and their composites with carbon nanotubes (CNT) u-szeged.hu
  • Visible-Light Photocatalysts and Their Perspectives for Building Photocatalytic Membrane Reactors for Various Liquid Phase Chemical Conversions MDPI
  • Efficient p–n Heterojunction Photocatalyst Composed of Bismuth Oxyiodide and Layered Titanate ACS Public

Sources

Validation

"Bismuthine, iodooxo-(9CI)" performance benchmark against palladium catalysts

Title: Bismuthine, iodooxo- (BiOI) vs. Palladium Catalysts: Performance Benchmarks and Synergistic Applications in Photo-Electrocatalysis Executive Summary & Strategic Context In the landscape of modern chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bismuthine, iodooxo- (BiOI) vs. Palladium Catalysts: Performance Benchmarks and Synergistic Applications in Photo-Electrocatalysis

Executive Summary & Strategic Context

In the landscape of modern chemical synthesis and environmental remediation, Palladium (Pd) has long served as the gold standard for catalytic oxidation and cross-coupling reactions. However, pure noble metal catalysts face critical limitations: prohibitive costs, scarcity, and susceptibility to surface deactivation (e.g., CO poisoning during alcohol oxidation).

As a Senior Application Scientist, I frequently evaluate emerging alternatives that can either replace or augment traditional transition metals. Bismuthine, iodooxo- (9CI) , universally referred to as Bismuth oxyiodide (BiOI), has emerged as a highly disruptive p-type semiconductor[1]. Characterized by a narrow bandgap of 1.8 to 1.9 eV and a unique layered [Bi2O2]²⁺ and I⁻ structure, BiOI exhibits exceptional visible-light absorption[1][2].

This guide provides an objective, data-driven benchmark comparing pure Pd catalysts against pure BiOI, and demonstrates how integrating them into a Pd/BiOI heterojunction creates a synergistic system that drastically outperforms either component in isolation[3].

Mechanistic Causality: Electron Transfer & The Schottky Barrier

To understand the benchmark data, we must first examine the causality behind the catalyst's behavior.

When pure BiOI is irradiated with visible light, it generates electron-hole (e⁻/h⁺) pairs. However, a major intrinsic drawback of pure BiOI is the rapid recombination of these charge carriers, which severely limits its catalytic efficiency[1][2]. Conversely, pure Pd cannot utilize visible light to drive reactions.

By decorating the BiOI surface with Pd nanoparticles, we create a metal-semiconductor heterojunction. Because the work function of Pd is lower than the conduction band of BiOI, electrons migrate from the BiOI to the Pd nanoparticles until Fermi level equilibration occurs, forming a Schottky barrier [1].

  • The Causality: The Pd nanoparticles act as an highly efficient "electron sink." This spatial separation traps the electrons on the Pd surface (driving reduction reactions) while leaving the holes in the BiOI valence band (driving oxidation reactions), effectively halting charge recombination[1][2].

  • Structural Enhancement: The integration of Pd into the BiOI matrix induces a localized lattice contraction (the cubic lattice parameter decreases from 3.95 Å to 3.89 Å), which optimizes the binding energies for reactant intermediates[1].

G Light Visible Light (λ ≥ 420 nm) BiOI_VB BiOI Valence Band (VB) (h+ generation) Light->BiOI_VB Photon Excitation BiOI_CB BiOI Conduction Band (CB) (e- generation) BiOI_VB->BiOI_CB e- transition (1.8-1.9 eV) Reaction_Ox Oxidation Reactions (e.g., Methanol, Pollutants) BiOI_VB->Reaction_Ox h+ participation Pd_Sink Palladium (Pd) Nanoparticles (Electron Sink / Schottky Barrier) BiOI_CB->Pd_Sink e- migration (prevents recombination) Reaction_Red Reduction Reactions (e.g., CO2 to Fuels) Pd_Sink->Reaction_Red e- participation

Electron transfer pathway and Schottky barrier formation in Pd/BiOI heterojunctions.

Quantitative Performance Benchmarks

The following tables synthesize experimental data comparing the baseline performance of pure Pd and pure BiOI against the optimized composite (PB10: 10 mol% Pd on BiOI).

Table 1: Electrocatalytic & Photocatalytic Performance Benchmark

Catalyst System Primary Application Baseline Performance (Dark) Photo-Enhanced Performance Cycle Stability
Pure Palladium (Pd) Methanol Oxidation 1.0x (Reference) 1.0x (No photo-response) Susceptible to CO poisoning[3]
Pure BiOI Photocatalysis Negligible Moderate (High recombination) Stable[2][3]

| PB10 (10 mol% Pd/BiOI) | Photo-electrocatalysis | 5.4x higher current density vs Pd | 6.4x higher current density vs Pd | 99.5% retention at 200 cycles[3] |

Table 2: Physicochemical Properties

Material Bandgap (eV) BET Surface Area (m²/g) Lattice Parameter (Cubic, Å) Mechanistic Role
BiOI 1.8 – 1.9[1][2] 95.1[2] N/A p-type semiconductor, visible-light absorber
Pure Pd N/A (Conductor) N/A 3.95[1] Electron sink, catalytic active site

| Pd/BiOI | ~1.9 | 96.7[2] | 3.89 (Contracted)[1] | Synergistic heterojunction, prevents recombination |

Data Interpretation: The addition of Pd does not significantly alter the specific surface area (increasing marginally from 95.1 to 96.7 m²/g)[2]. Therefore, the massive 6.4x increase in current density is causally linked to the electronic heterojunction effect rather than a mere increase in physical surface area[2][3].

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By evaluating the synthesized catalyst under both dark and visible-light conditions, the workflow intrinsically isolates the baseline electrocatalytic contribution of the Pd nanoparticles from the photo-induced charge separation provided by the BiOI support.

Phase 1: Solvothermal Synthesis of BiOI Support
  • Precursor Dissolution: Dissolve 2 mmol of Bi(NO₃)₃·5H₂O in an acidified aqueous/alcohol solution. Separately prepare a stoichiometric KI solution[4][5].

  • Anisotropic Growth: Slowly add the KI solution to the Bismuth precursor under vigorous stirring. Transfer the slurry to a Teflon-lined autoclave and heat solvothermally.

  • Causality Check: Solvothermal conditions are explicitly chosen over standard precipitation because they control the anisotropic growth of BiOI, yielding a "sponge-like" morphology. This maximizes the BET surface area (up to 95.1 m²/g), providing abundant anchoring sites for the subsequent Pd deposition[1][2].

Phase 2: Chemical Reduction of Palladium (Heterojunction Assembly)
  • Precursor Mixing: Disperse the synthesized BiOI powder in ultra-pure water. Add Palladium chloride (PdCl₂) and Polyvinylpyrrolidone (PVP)[1].

  • Reduction: Introduce a Sodium borohydride (NaBH₄) solution dropwise under continuous stirring for 6 hours at room temperature[1].

  • Causality Check: NaBH₄ acts as a strong reducing agent to convert Pd²⁺ to metallic Pd⁰ nanoparticles. PVP is critical here; it acts as a capping agent to prevent the Pd nanoparticles from agglomerating, ensuring uniform dispersion across the BiOI matrix to maximize the Schottky junction interface[1].

Phase 3: Electrochemical Validation (Methanol Oxidation)
  • Electrode Fabrication: Coat a graphite electrode with a thin layer of the PB10 (10 mol% Pd/BiOI) composite[3].

  • Testing: Run cyclic voltammetry in an alkaline methanol solution. Perform the test first in complete darkness, then under visible light irradiation (λ ≥ 420 nm).

  • Self-Validation: If the catalyst is successfully assembled, the dark test will show a 5.4x current density increase over pure Pd (proving the lattice contraction and electronic modulation of Pd by BiOI). The visible light test will show a further jump to 6.4x (proving the successful suppression of electron-hole recombination by the Pd sink)[3].

Step-by-step experimental workflow for synthesizing and validating Pd-decorated BiOI catalysts.

References

  • Chakraborty, M., et al. "Photo-electrocatalytic methanol oxidation on Pd decorated BiOI nanoparticles in alkali." Journal of Materials Science: Materials in Electronics, Springer Nature. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzxzmfHfvVcmuM25w8kgC_8swc8NVY26uCQVG2wmJlxFWYG06AikAxlxCtB8KpefAJIeGYagTbb8gLC3P2LhA8RzDQWEqapJGVHNvhs_mczM5B1Avpsg0IkQ03voijQzvZ0Ok04kLkrcuIVPW8sWG2wmdmVHmW5BVBPiFelwDGCF4CKJlKolWlRLR5nsUMe25SyWsNJfvMumWL66bOCRMC78Q=]
  • Huang, Y., et al. "Efficient Charges Separation Using Advanced BiOI-Based Hollow Spheres Decorated with Palladium and Manganese Dioxide Nanoparticles." ACS Sustainable Chemistry & Engineering, American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESbk2Xfv1UL-v681ehO29HWmXNUY3HtfcY2XHpIMWwztsz48w6hfIbHJXg4FHGBpCBeMdY-NYbt9JMHIxl1qChV9H09aQpAB18MpLvfNq5tuRxCvBWcaAQbC6zNKDDjlkuEVx-ZUG39D1kYsZyXsRg]
  • "An enhanced photo(electro)catalytic CO2 reduction onto advanced BiOX (X = Cl, Br, I) semiconductors and the BiOI–PdCu composite." National Center for Biotechnology Information (NCBI). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN5WexkHSNX5s0JQI_-qsCeL5N3JF16_3fhWzcI38-h2S_joQU0py3UNtAWb2eeONOgWlJ-8e5PARjo7LQBwudLRzR_6PttMYThfx0gjyvkE-Sae1gZIlkFiLIXbD10yNXLX_Nw3ef4hSXTn0=]
  • "Structurally Engineered Two-Dimensional Layered Bismuth Oxyiodide Surfaces as a “Dip Photocatalyst” for a Photocatalytic Reaction." Crystal Growth & Design, American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvgjypcK77cpvyGj3OzxGI_k7aOOHpTFXNEu7QmEeEj8Wv7bCmSO107i2udlPuLYN5ePLpcPW7BzgX9MGRxAYTgqfcLKqM49uDPbzfit31O6j-dtZn7JcAEAhoamvRpHBpjydLQA0bnVnt]
  • Han, A., et al. "Influence of facets and heterojunctions in photoactive bismuth oxyiodide." RSC Advances, Royal Society of Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0oPz8qILHGPSoNMnDDXoZyn-KkAjsuvfUc20rdDyVxTFWrM8cDgICjavIHy1W71HachRivp5ybOK2G0wt0k-ZOI6hDHkHbmbRC4MGxwzSQGxtAY77OGGzK---cB9b-YQfdNc1zPvLWTZmB0XYsqKijClihBA_6mw=]

Sources

Comparative

A Comparative Guide to the Photocatalytic Efficiency of Bismuth Oxyiodide and Titanium Dioxide

In the ever-evolving landscape of materials science, the quest for efficient and sustainable photocatalysts is paramount for applications ranging from environmental remediation to advanced drug development processes. For...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of materials science, the quest for efficient and sustainable photocatalysts is paramount for applications ranging from environmental remediation to advanced drug development processes. For decades, titanium dioxide (TiO₂) has been the benchmark material in photocatalysis, lauded for its stability, low cost, and high reactivity. However, its primary reliance on ultraviolet (UV) irradiation has spurred the search for alternative materials capable of harnessing the broader spectrum of visible light. This guide provides an in-depth, objective comparison of the photocatalytic efficiency of a promising visible-light-driven photocatalyst, Bismuth Oxyiodide (BiOI), with the industry-standard, TiO₂.

A note on nomenclature: The compound "Bismuthine, iodooxo- (9CI)" is a formal chemical name that is less commonly used in the contemporary photocatalysis literature. The material widely investigated and discussed in the context of this guide is Bismuth Oxyiodide, with the chemical formula BiOI.

Fundamental Principles of Photocatalysis

Photocatalysis is a process where a semiconductor material, upon absorbing light energy equal to or greater than its band gap, generates electron-hole pairs. These charge carriers can then migrate to the material's surface and initiate redox reactions with adsorbed molecules, such as water, oxygen, and organic pollutants. This process leads to the formation of highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are powerful oxidizing agents capable of degrading a wide range of organic compounds into simpler, less harmful substances like CO₂ and H₂O.[1]

The efficiency of a photocatalyst is determined by several key factors:

  • Band Gap Energy: This dictates the wavelength of light the material can absorb. A smaller band gap allows for the absorption of lower-energy visible light, which constitutes a larger portion of the solar spectrum compared to UV light.

  • Charge Carrier Separation and Recombination: The efficiency of photocatalysis is highly dependent on the ability of the photogenerated electron-hole pairs to separate and migrate to the surface. A high rate of recombination, where the electron and hole neutralize each other, reduces the number of charge carriers available for redox reactions.[2]

  • Surface Area and Adsorption Capacity: A larger surface area provides more active sites for the adsorption of reactants, a crucial step in the photocatalytic process.

Titanium Dioxide (TiO₂): The Established Benchmark

Titanium dioxide, particularly in its anatase crystalline form, has long been the gold standard in photocatalysis. Its widespread use stems from its high chemical stability, non-toxicity, and cost-effectiveness.

Photocatalytic Mechanism of TiO₂:

Under UV irradiation (λ < 387 nm), an electron in the valence band (VB) of TiO₂ is excited to the conduction band (CB), leaving a hole behind. These charge carriers then react with surface-adsorbed water and oxygen to produce reactive oxygen species.

TiO2_Mechanism cluster_TiO2 TiO₂ Particle cluster_Reactions Surface Reactions Valence_Band Valence Band (VB) (O 2p) Conduction_Band Conduction Band (CB) (Ti 3d) Valence_Band->Conduction_Band hν (UV Light) ≥ 3.2 eV h+ h⁺ e- e⁻ O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation OH- OH⁻ h+->OH- Oxidation Superoxide •O₂⁻ O2->Superoxide Hydroxyl_Radical •OH H2O->Hydroxyl_Radical OH-->Hydroxyl_Radical Pollutants Organic Pollutants Superoxide->Pollutants Oxidation Hydroxyl_Radical->Pollutants Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutants->Degradation_Products

Caption: Photocatalytic mechanism of TiO₂ under UV irradiation.

Limitations of TiO₂:

The primary drawback of TiO₂ is its wide band gap of approximately 3.2 eV for the anatase phase, which restricts its activation to the UV portion of the electromagnetic spectrum, accounting for only about 5% of solar energy.[3] This limitation hinders its efficiency under natural sunlight.

Bismuth Oxyiodide (BiOI): A Visible-Light Contender

Bismuth oxyiodide (BiOI) has emerged as a promising p-type semiconductor photocatalyst due to its narrow band gap and unique layered crystal structure.

Photocatalytic Mechanism of BiOI:

BiOI possesses a narrow band gap of around 1.7-1.9 eV, enabling it to absorb a significant portion of the visible light spectrum.[4] Upon visible light irradiation, BiOI generates electron-hole pairs. The photogenerated holes in the VB of BiOI can directly oxidize pollutants or react with water to form hydroxyl radicals. The electrons in the CB react with adsorbed oxygen to produce superoxide radicals.

BiOI_Mechanism cluster_BiOI BiOI Particle cluster_Reactions Surface Reactions Valence_Band Valence Band (VB) (O 2p, I 5p) Conduction_Band Conduction Band (CB) (Bi 6p) Valence_Band->Conduction_Band hν (Visible Light) ≈ 1.8 eV h+ h⁺ e- e⁻ O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation Pollutants Organic Pollutants h+->Pollutants Direct Oxidation Superoxide •O₂⁻ O2->Superoxide Hydroxyl_Radical •OH H2O->Hydroxyl_Radical Superoxide->Pollutants Oxidation Hydroxyl_Radical->Pollutants Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutants->Degradation_Products

Caption: Photocatalytic mechanism of BiOI under visible light irradiation.

Head-to-Head Comparison: BiOI vs. TiO₂

To provide a clear and objective comparison, the following table summarizes key performance metrics and properties of BiOI and TiO₂ based on experimental data from various studies.

PropertyBismuth Oxyiodide (BiOI)Titanium Dioxide (TiO₂)References
Band Gap (eV) ~1.7 - 2.1~3.2 (Anatase)[4][5]
Light Absorption Visible Light (up to ~700 nm)UV Light (< 387 nm)[3][4]
Crystal Structure TetragonalAnatase, Rutile, Brookite[4][6]
Photocatalytic Activity (Visible Light) HighVery Low to Negligible (unless doped)[7][8]
Photocatalytic Activity (UV Light) ModerateHigh[4][8]
Degradation of Phenol (Visible Light) ~9.1% degradation~8.4% degradation[7]
Degradation of Rhodamine B (Visible Light) High degradation rates reportedLow degradation (sensitization effect)[8][9]
Charge Carrier Recombination Relatively high, can be a limiting factorHigh, a major limitation[2][4]
Stability Generally stable, but can undergo photoreductionHighly stable[10]

Key Insights from the Comparison:

  • Visible Light Activity: The most significant advantage of BiOI over pristine TiO₂ is its ability to be activated by visible light, making it a more efficient photocatalyst under solar irradiation.

  • UV Performance: Under UV light, TiO₂ generally exhibits superior photocatalytic activity due to its electronic structure and well-established charge separation dynamics.

  • Pollutant Specificity: The photocatalytic efficiency of both materials can vary depending on the target pollutant. For instance, while BiOI shows excellent performance for the degradation of various dyes, its efficiency for other organic compounds might differ.

  • Heterojunctions: A promising strategy to overcome the limitations of both materials is the creation of BiOI/TiO₂ heterojunctions. These composite materials can exhibit enhanced charge separation and a broader light absorption range, leading to synergistic improvements in photocatalytic activity under both UV and visible light.[4][6][8]

Experimental Protocols for Comparative Analysis

To ensure a fair and reproducible comparison of the photocatalytic efficiency of BiOI and TiO₂, a standardized experimental protocol is crucial. The following sections outline detailed methodologies for the synthesis of the photocatalysts and the execution of a typical photocatalytic degradation experiment.

Synthesis of Photocatalysts

5.1.1. Hydrothermal Synthesis of Bismuth Oxyiodide (BiOI) Nanoparticles

This method is widely used to produce crystalline BiOI with controlled morphology.[10][11]

Materials:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium iodide (KI)

  • Ethanol

  • Deionized water

  • Nitric acid (HNO₃) (for pH adjustment)

Procedure:

  • Precursor Solution A: Dissolve a specific amount of Bi(NO₃)₃·5H₂O in a mixture of ethanol and deionized water. Add a few drops of HNO₃ to ensure complete dissolution and prevent premature hydrolysis.

  • Precursor Solution B: Dissolve a stoichiometric amount of KI in deionized water.

  • Mixing: Slowly add Solution B to Solution A under vigorous stirring. A precipitate will form immediately.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-24 hours).[10] The temperature and time can be varied to control the crystallinity and morphology of the BiOI particles.

  • Washing and Drying: After the hydrothermal treatment, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dry the product in an oven at a low temperature (e.g., 60-80°C).

5.1.2. Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

The sol-gel method is a versatile technique for preparing high-purity TiO₂ nanoparticles with a high surface area.[5][6][12]

Materials:

  • Titanium (IV) isopropoxide (TTIP) or Titanium (IV) ethoxide

  • Absolute ethanol or Isopropanol

  • Deionized water

  • Nitric acid (HNO₃) or Acetic acid (as a catalyst)

Procedure:

  • Alkoxide Solution: In a dry beaker, mix the titanium alkoxide with the alcohol under vigorous stirring.

  • Hydrolysis Solution: In a separate beaker, prepare a mixture of alcohol, deionized water, and a few drops of acid catalyst. The acid helps to control the hydrolysis and condensation rates.

  • Sol Formation: Add the hydrolysis solution dropwise to the alkoxide solution while stirring continuously. Continue stirring for a few hours to form a stable and transparent sol.

  • Gelation: Cover the beaker and leave the sol undisturbed at room temperature for 24-48 hours to allow for gelation (aging).

  • Drying: Dry the resulting gel in an oven at a temperature around 80-100°C to remove the solvent.

  • Calcination: Calcine the dried gel in a furnace at a high temperature (e.g., 400-500°C) for several hours. This step removes residual organic compounds and induces the crystallization of the TiO₂ nanoparticles, typically in the anatase phase.

Photocatalytic Degradation Experiment

The following protocol describes a typical experiment to evaluate the photocatalytic degradation of a model organic pollutant, such as Rhodamine B (RhB) or Methylene Blue (MB).[13][14][15][16]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare dye solution (e.g., 10 mg/L RhB) B Disperse photocatalyst (e.g., 0.5 g/L) in solution A->B C Stir in dark for 30-60 min (Adsorption-desorption equilibrium) B->C D Irradiate with light source (UV or Visible) C->D E Take aliquots at regular intervals D->E F Centrifuge/filter to remove catalyst E->F G Measure absorbance with UV-Vis Spectrophotometer F->G H Calculate degradation efficiency: (C₀-C)/C₀ x 100% G->H

Caption: General workflow for a photocatalytic degradation experiment.

Detailed Procedure:

  • Reaction Setup: In a beaker or a quartz photoreactor, add a specific volume of the organic pollutant solution of a known initial concentration (e.g., 100 mL of 10 mg/L RhB).[13]

  • Catalyst Loading: Add a predetermined amount of the photocatalyst powder (e.g., 50 mg for a 0.5 g/L concentration).[13]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes. This step is crucial to ensure that an equilibrium is reached between the adsorption and desorption of the pollutant molecules on the catalyst surface. This allows for the differentiation between pollutant removal by adsorption and by photocatalytic degradation.

  • Photocatalytic Reaction: Place the reactor under a suitable light source (e.g., a Xenon lamp with appropriate filters for visible light or a UV lamp). Ensure the distance between the lamp and the solution is constant. Start the irradiation and continue stirring the suspension.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the aliquot to remove the photocatalyst particles. This step is essential to stop the photocatalytic reaction in the collected sample.

  • Analysis: Measure the concentration of the pollutant in the clear supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye (e.g., ~554 nm for RhB).

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of the pollutant (after the dark adsorption step) and Cₜ is the concentration at time 't'. The apparent rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus irradiation time, assuming pseudo-first-order kinetics.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of the photocatalytic efficiencies of Bismuth Oxyiodide and the benchmark material, Titanium Dioxide. The primary advantage of BiOI lies in its ability to harness visible light, offering significant potential for applications utilizing solar energy. While TiO₂ remains a highly effective photocatalyst under UV irradiation, its performance under natural sunlight is limited.

For researchers and professionals in drug development and environmental science, the choice of photocatalyst will depend on the specific application and operating conditions. For processes requiring visible light activation, BiOI and its composites present a compelling alternative to TiO₂.

Future research will likely focus on:

  • Optimizing BiOI Synthesis: Further tailoring the morphology, crystal facets, and defect engineering of BiOI to enhance its charge separation efficiency and overall photocatalytic activity.

  • Advanced Heterostructures: Designing novel heterojunctions and nanocomposites incorporating BiOI and TiO₂ to maximize light absorption across the solar spectrum and improve charge carrier dynamics.

  • Understanding Reaction Mechanisms: Deeper investigations into the specific reaction pathways and the role of different reactive oxygen species in the degradation of various pollutants by these materials.

By continuing to explore and understand the fundamental properties of these photocatalysts, the scientific community can unlock their full potential in developing sustainable and efficient technologies for a cleaner and healthier world.

References

  • ACS Omega. (2023, November 7). Visible-Light-Active BiOI/TiO2 Heterojunction Photocatalysts for Remediation of Crude Oil-Contaminated Water. [Link]

  • IntechOpen. (2019, April 30). TiO 2 Nanoparticles Prepared by Sol-Gel Method for Anode Application in Lithium-Ion Batteries. [Link]

  • ResearchGate. (n.d.). Experimental setup for organic dyes degradation using photocatalyst materials. [Link]

  • Journal of Synthetic Chemistry. (2024, November 11). Synthesis and Characterization of TiO2 Nanoparticles by Sol/Gel Method and its Application in the Production of Esters. [Link]

  • Krishi Sanskriti. (n.d.). Synthesis of TiO2 Nanoparticles by Sol-gel Method and Their Characterization. [Link]

  • SciSpace. (n.d.). Preparation of TiO2 nanoparticles by Sol-Gel route. [Link]

  • MDPI. (2023, March 22). Photocatalytic Degradation of Organic Dyes from Clinical Laboratory Wastewater. [Link]

  • Polish Journal of Environmental Studies. (2019, December 16). Photocatalytic Degradation of Synthetic Organic Reactive Dye Wastewater Using GO-TiO Nanocomposite. [Link]

  • ResearchGate. (n.d.). Apparent quantum yields for photocatalytic phenol degradation (c = 0.1 mM). [Link]

  • ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. [Link]

  • PMC. (n.d.). Charge Carrier Processes and Optical Properties in TiO2 and TiO2-Based Heterojunction Photocatalysts: A Review. [Link]

  • ResearchGate. (n.d.). Schematic representation of BiOI synthesis via the hydrothermal method. [Link]

  • Mendeley. (n.d.). Synthesis temperature-driven enhancements in BiOI photocatalysis: A hydrothermal approach. [Link]

  • ResearchGate. (2017, January 31). Photocatalytic Degradation of Phenol over Highly Visible-Light Active BiOI/TiO2 Nanocomposite Photocatalyst. [Link]

  • Mendeley. (n.d.). Synthesis temperature-driven enhancements in BiOI photocatalysis: A hydrothermal approach. [Link]

  • New Journal of Chemistry. (n.d.). (001)-TiO2 nanosheets loaded on BiOI improve carrier separation and enhance the photocatalytic activity. [Link]

  • MDPI. (2025, September 9). Microwave-Assisted Synthesis of BiOI for Solar-Driven Environmental Remediation. [Link]

  • Taylor & Francis. (2015, August 17). One-pot synthesis of three bismuth oxyhalides (BiOCl, BiOBr, BiOI) and their photocatalytic properties in three different exposure conditions. [Link]

  • PubChem. (n.d.). Iodooxy(dioxo)bismuth. [Link]

  • PMC. (2021, March 22). Enhanced charge separation in TiO2/nanocarbon hybrid photocatalysts through coupling with short carbon nanotubes. [Link]

  • ResearchGate. (2024, January 12). Comparative Study of Visible-light Active BiOI and N,Pd-TiO2 Photocatalysts: Catalytic Ozonation for Dye Degradation. [Link]

  • PMC. (n.d.). Bi/BiOI/carbon quantum dots nano-sheets with superior photocatalysis. [Link]

  • Journal of the American Chemical Society. (2005, February 23). Charge Separation and Catalytic Activity of Ag@TiO2 Core−Shell Composite Clusters under UV−Irradiation. [Link]

  • chemeurope.com. (n.d.). Bismuthine. [Link]

  • MDPI. (2021, August 27). Photocatalytic Degradation of Rhodamine B and Methylene Orange Using TiO2-ZrO2 as Nanocomposite. [Link]

  • MDPI. (2025, February 20). Comparative Evaluation of Photocatalytic Efficiency Measurement Techniques Through Rhodamine B Degradation in TiO2-Based Cementitious Materials. [Link]

  • PMC. (2023, March 24). A Comparative Study in the Design of TiO2 Assisted Photocatalytic Coatings Monitored by Controlling Hydrophilic Behavior and Rhodamine B Degradation. [Link]

  • Scribd. (2013, June 4). Bismuth: Properties and Uses. [Link]

  • RSC Publishing. (n.d.). Highly efficient photocatalytic degradation of dyes and anticancer activity of eco-friendly synthesized Ag/Ag2O/γ-Fe2O3 nanoparticles using Cistus monspeliensis leaf extract. [Link]

  • RSC Advances. (n.d.). Photocatalytic degradation of rhodamine B catalyzed by TiO2 films on a capillary column. [Link]

  • Simple English Wikipedia. (n.d.). Bismuthine. [Link]

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  • PMC. (2023, October 15). Synthesis and Photocatalytic Activity of Novel Polycyclopentadithiophene. [Link]

  • MDPI. (2014, June 17). Photocatalytic Degradation of Phenol and Phenol Derivatives Using a Nano-TiO 2 Catalyst: Integrating Quantitative and Qualitative Factors Using Response Surface Methodology. [Link]

  • ResearchGate. (2025, April). Microwave-enhanced catalytic degradation of organic compounds with silica-coated iron oxide nanocrystals via fenton-like reaction pathway. [Link]

  • MDPI. (2023, March 8). Ag2CO3-Based Photocatalyst with Enhanced Photocatalytic Activity for Endocrine-Disrupting Chemicals Degradation: A Review. [Link]

  • MDPI. (2025, June 22). Synthesis and Photocatalytic Application of Hydrotalcites as an Environmentally Friendly Catalyst for the Elimination of Dye. [Link]

Sources

Validation

Bismuthine, iodooxo-(9CI) in Organic Synthesis: A Comprehensive Cost-Benefit and Performance Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cost-benefit analysis, mechanistic profiling, and self-validating experimental protocols for Bismuth oxyiodide (BiOI) photoc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cost-benefit analysis, mechanistic profiling, and self-validating experimental protocols for Bismuth oxyiodide (BiOI) photocatalysis.

Executive Summary

In the pursuit of sustainable, "green" methodologies for organic synthesis and environmental remediation, traditional photocatalysts like Titanium Dioxide (TiO2) are being rapidly outpaced by visible-light-active alternatives. Bismuthine, iodooxo-(9CI) , commonly known as Bismuth oxyiodide (BiOI) (CAS: 7787-63-5), has emerged as a premier p-type semiconductor photocatalyst. Characterized by its unique[Bi2O2]²⁺ slabs interleaved with I⁻ layers, BiOI generates a strong internal static electric field that drastically reduces electron-hole recombination[1].

This guide provides an objective cost-benefit analysis of BiOI, compares its performance metrics against industry-standard alternatives, and outlines self-validating protocols for its synthesis and application in organic transformations.

Cost-Benefit Analysis: BiOI vs. Traditional Catalysts

The adoption of BiOI in synthetic workflows requires a thorough understanding of its economic and operational trade-offs compared to established catalysts like TiO2 (P25), BiOCl, and BiOBr.

The Costs (Capital & Material)
  • Precursor Expenses: Bismuth is a relatively abundant, non-toxic "green" metal, keeping base costs low. However, iodine precursors (KI or NaI) are marginally more expensive than the chlorides or bromides used for BiOCl/BiOBr. Consequently, the raw material cost per gram of BiOI is slightly higher than that of TiO2 or BiOCl[2].

  • Surface Area Limitations: Bulk BiOI typically exhibits a lower specific surface area (~3–6 m²/g) compared to mesoporous TiO2 (~50 m²/g). To overcome this, BiOI must be engineered into hierarchical structures (e.g., microspheres or nanosheets), which requires specific structure-directing agents like PEG400 during synthesis[3].

The Benefits (Operational & Yield)
  • Massive Energy Savings (Bandgap Engineering): TiO2 has a wide bandgap of 3.2 eV, requiring high-energy UV irradiation (<390 nm) that accounts for only 5% of the solar spectrum[4]. BiOI possesses a narrow bandgap of 1.75–1.9 eV , enabling robust activation under natural sunlight or low-cost visible LEDs (λ > 420 nm). This eliminates the need for expensive, energy-intensive UV photoreactors[5].

  • Low-Temperature Synthesis: Unlike crystalline TiO2, which requires energy-intensive high-temperature calcination (>400°C), highly crystalline BiOI can be synthesized via room-temperature co-precipitation or low-energy solvothermal methods[3],[5].

  • Heterojunction Synergy: BiOI acts as an exceptional sensitizer. When coupled with TiO2 to form a p-n heterojunction (BiOI/TiO2), the composite exhibits up to a 5.5-fold increase in reaction kinetics compared to mechanically mixed counterparts, driven by superior charge carrier separation[6].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing BiOI against standard photocatalytic alternatives in organic degradation/synthesis workflows.

CatalystBandgap (eV)Optimal Light SourceSpecific Surface Area (m²/g)Synthesis Energy CostRelative Photocatalytic Efficiency (Visible Light)
TiO2 (P25) 3.20UV (<390 nm)~50.0High (Calcination)Low (1-2% conversion)[6]
BiOCl 3.40UV~13.6Low (Room Temp)Low[2]
BiOBr 2.70UV / Visible~3.4Low (Room Temp)Moderate[2]
BiOI (2D Plates) 1.85Visible / Solar~6.3Low (Room Temp)High[3]
BiOI (3D Spheres) 1.83Visible / Solar>10.0Low (Room Temp)Very High[3],[7]
BiOI/TiO2 ~2.00Visible / Solar~60.0ModerateExcellent (5.5x pure BiOI)[6]

Mechanistic Profiling & Pathway

The efficacy of BiOI relies on the generation of Reactive Oxygen Species (ROS) upon visible light excitation. The internal electric field along the {001} facets drives photogenerated electrons (e⁻) to the conduction band (CB) and holes (h⁺) to the valence band (VB), preventing premature recombination[1].

G cluster_0 Electron-Hole Separation Light Visible Light (λ > 420 nm) BiOI BiOI Catalyst (Bandgap ~1.8 eV) Light->BiOI Excites CB Conduction Band (e-) BiOI->CB e- migration VB Valence Band (h+) BiOI->VB h+ migration ROS_e Superoxide (•O2-) CB->ROS_e Reduces O2 ROS_h Hydroxyl (•OH) VB->ROS_h Oxidizes H2O Org Organic Substrate VB->Org Direct Oxidation ROS_e->Org Radical Attack ROS_h->Org Radical Attack Prod Synthesized Product / Degraded Pollutant Org->Prod Transformation

Figure 1: Mechanistic pathway of BiOI-mediated visible-light photocatalysis and ROS generation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the causality of each action is understood and verifiable.

Protocol A: Room-Temperature Synthesis of Hierarchical BiOI Microspheres

Objective: Synthesize high-surface-area BiOI without energy-intensive calcination.

  • Dissolution & Viscosity Control: Dissolve 2.0 mmol of Bi(NO₃)₃·5H₂O in 50 mL of a solvent mixture containing water and PEG400.

    • Causality: PEG400 acts as a structure-directing agent. Its high viscosity restricts rapid, random crystallization, forcing the 2D [Bi2O2]²⁺ plates to self-assemble into 3D hierarchical spheres, thereby maximizing the specific surface area[3].

  • Halide Addition: Prepare a 50 mL aqueous solution containing 2.0 mmol of KI. Add this dropwise to the bismuth solution under vigorous magnetic stirring.

    • Causality: Dropwise addition regulates the supersaturation level, ensuring uniform nucleation of the BiOI lattice rather than bulk, amorphous precipitation.

  • Maturation & Recovery: Stir the suspension continuously for 12 hours at room temperature. Centrifuge the product and wash sequentially with deionized water and absolute ethanol to remove unreacted ions and residual PEG400. Dry at 60°C in a vacuum oven.

    • Self-Validation Checkpoint: The reaction mixture must transition from a transparent/white suspension to a distinct brick-red/brown precipitate . A pale or yellow powder indicates incomplete iodination or the formation of BiOCl/BiOBr impurities. XRD analysis should confirm dominant {001} facet exposure[1].

Protocol B: Visible-Light Photocatalytic Organic Transformation Workflow

Objective: Execute and validate a visible-light-driven organic oxidation/degradation.

  • Adsorption-Desorption Equilibrium: Suspend 50 mg of the synthesized BiOI microspheres in 200 mL of the organic reactant solution (e.g., 10 mg/L target substrate). Stir the suspension in complete darkness for 30 minutes.

    • Causality: This step is non-negotiable. It establishes a baseline equilibrium. Without it, initial concentration drops during irradiation might be falsely attributed to photocatalysis rather than mere physical adsorption into the mesoporous BiOI network[7].

  • Visible Light Irradiation: Expose the suspension to a 100-W visible LED array (λ > 420 nm) or natural sunlight under continuous stirring.

    • Causality: Utilizing >420 nm light ensures that only the narrow-bandgap BiOI is excited, preventing high-energy UV-induced direct photolysis of the substrate[6].

  • Kinetic Sampling & Validation: Withdraw 3 mL aliquots at 15-minute intervals. Centrifuge immediately to remove the catalyst, and analyze the supernatant via HPLC or UV-Vis spectroscopy.

    • Self-Validation Checkpoint: You must run two parallel controls: a "Dark + Catalyst" and a "Light + No Catalyst" reactor. Both controls must show <5% substrate conversion. If conversion is higher, your system is compromised by thermal degradation or direct photolysis, invalidating the photocatalytic efficacy claims[6].

Conclusion

For drug development professionals and synthetic chemists looking to transition toward sustainable, low-energy catalytic processes, Bismuthine, iodooxo-(9CI) (BiOI) presents a highly favorable cost-benefit profile. While the initial material cost of iodine precursors is marginally higher than titanium, the operational savings achieved by eliminating high-temperature calcination and UV-reactor dependencies far outweigh this capital expense. By engineering BiOI into 3D hierarchical microspheres or coupling it with TiO2, researchers can achieve unparalleled visible-light-driven synthetic yields.

Comprehensive References

1.3 - American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS) 2.4 - National Institutes of Health (NIH) / PMC 3.6 - The Journal of Physical Chemistry C - ACS Publications 4.1 - ACS Applied Materials & Interfaces - ACS Publications 5.2 - Taylor & Francis Online 6. 7 - Desalination and Water Treatment 7.5 - SciELO Brazil

Sources

Comparative

A Comparative Guide to Halogenated Bismuth Compounds: Spotlight on Bismuth Oxyiodide (Bismuthine, iodooxo-)

For researchers and professionals in drug development and materials science, the selection of inorganic compounds with tailored properties is a critical step. Among the vast landscape of available materials, bismuth comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the selection of inorganic compounds with tailored properties is a critical step. Among the vast landscape of available materials, bismuth compounds, particularly halogenated derivatives, have carved a significant niche due to their unique electronic, optical, and catalytic properties. This guide provides an in-depth comparison of Bismuth Oxyiodide (formally known as Bismuthine, iodooxo-), with its halogenated counterparts, Bismuth Oxychloride (BiOCl) and Bismuth Oxybromide (BiOBr). We will delve into their synthesis, structural and functional differences, and performance in key applications, supported by experimental data.

The unique properties of bismuth oxyhalides stem from their distinct layered crystal structure, which consists of [Bi₂O₂]²⁺ layers sandwiched between double layers of halogen ions. This arrangement creates an internal static electric field that facilitates the separation of photogenerated electron-hole pairs, a crucial factor in photocatalysis.[1] The nature of the halogen atom significantly influences the electronic band structure and, consequently, the material's properties and applications.[2]

Comparative Analysis of Key Properties

The choice of a specific bismuth oxyhalide is dictated by the intended application, which in turn is governed by the material's intrinsic properties. The following table summarizes the key physical and electronic properties of BiOCl, BiOBr, and BiOI.

PropertyBismuth Oxychloride (BiOCl)Bismuth Oxybromide (BiOBr)Bismuth Oxyiodide (BiOI)
Chemical Formula BiOClBiOBrBiOI
Molar Mass 260.43 g/mol [3]304.88 g/mol 351.88 g/mol [4]
Appearance Lustrous white solid[3]White or slightly yellow powderBrick red crystalline powder[4]
Crystal Structure Tetragonal, P4/nmm[3]Tetragonal, P4/nmm[5]Tetragonal, P4/nmm[1][4]
Band Gap (eV) ~3.2 - 3.5[2][6]~2.6 - 2.9[2][7]~1.7 - 1.9[1][2]
Photocatalytic Activity Primarily UV lightVisible light[5]Visible light[1]

As evidenced by the data, a clear trend is observable down the halogen group. The band gap energy decreases from BiOCl to BiOI, which corresponds to a shift in light absorption from the UV to the visible region of the electromagnetic spectrum. This makes BiOBr and BiOI particularly attractive for applications that utilize solar energy.

Performance in Photocatalysis: A Comparative Study

A primary application for bismuth oxyhalides is in photocatalysis for the degradation of organic pollutants and for CO₂ reduction. The efficiency of these materials is directly linked to their ability to absorb light and separate charge carriers.

A study comparing the photocatalytic activity of thin films of BiOCl, BiOBr, and BiOI for the degradation of rhodamine B (a common organic dye) in water revealed significant differences in their performance.

PhotocatalystBand Gap (eV)Mineralization of Rhodamine B after 96h (%/mg)
BiOCl3.223.9
BiOBr2.649.2
BiOI1.89Lower than BiOBr

Data adapted from a comparative study on bismuth oxyhalide thin films.

The results indicate that under the experimental conditions, BiOBr exhibited the highest photocatalytic activity for the mineralization of rhodamine B. While BiOI has a narrower band gap and can absorb a broader range of visible light, its photocatalytic efficiency in this specific application was lower than that of BiOBr. This can be attributed to several factors, including the position of the valence and conduction bands, which affects the redox potential of the photogenerated charge carriers.[2]

G

Experimental Protocols: Synthesis of Bismuth Oxyhalides

The performance of bismuth oxyhalides is highly dependent on their morphology and crystallinity, which can be controlled through the synthesis method. Here, we detail a common hydrothermal method for the synthesis of BiOCl, BiOBr, and BiOI.

Hydrothermal Synthesis of BiOX (X = Cl, Br, I)

This method allows for the formation of well-defined crystalline structures.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium chloride (KCl), Potassium bromide (KBr), or Potassium iodide (KI)

  • Ethylene glycol

  • Deionized water

  • Absolute ethanol

Procedure:

  • Precursor Solution A: Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in ethylene glycol with vigorous stirring until a clear solution is obtained.

  • Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of the corresponding potassium halide (KCl, KBr, or KI) in deionized water.

  • Mixing: Add Solution B dropwise into Solution A under continuous stirring. A precipitate will form immediately.

  • Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 160 °C for 12-24 hours.

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation, and wash it several times with deionized water and absolute ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 60-80 °C for several hours.

G

Applications Beyond Photocatalysis

While photocatalysis is a major area of research, halogenated bismuth compounds have found applications in other fields as well.

  • Cosmetics: Bismuth oxychloride is widely used in cosmetics as a pearlescent pigment in products like eye shadow, nail polish, and powders, owing to its light-reflecting properties that impart a shimmering effect.[3] Its plate-like structure provides a smooth feel and good skin adhesion.

  • Medicine: Bismuth compounds, in general, have a long history of medicinal use for treating gastrointestinal ailments. While the specific halogenated compounds discussed here are not primary therapeutic agents, the broader family of bismuth compounds demonstrates antimicrobial properties.

Conclusion

The selection of a halogenated bismuth compound is a nuanced decision that depends on the specific requirements of the application.

  • Bismuth Oxychloride (BiOCl) , with its wide band gap, is suitable for applications requiring UV photocatalysis or as a white, pearlescent pigment in cosmetics.[3]

  • Bismuth Oxybromide (BiOBr) offers a balance of visible-light absorption and high photocatalytic activity, making it a strong candidate for environmental remediation applications.[5]

  • Bismuth Oxyiodide (Bismuthine, iodooxo-) possesses the narrowest band gap, allowing it to absorb the broadest range of visible light, which is advantageous for solar energy conversion applications, although its photocatalytic efficiency can be application-dependent.[1][2]

Future research will likely focus on the development of heterostructures and composites that leverage the unique properties of each bismuth oxyhalide to create materials with enhanced performance for a variety of applications, from catalysis to optoelectronics.

References

  • A review on bismuth oxyhalide based materials for photoc
  • Bismuth oxyiodide. (n.d.). Wikipedia.
  • Synthesis of bismuth oxyhalide (BiOBr z I (1- z) ) solid solutions for photodegradation of methylene blue dye. (2022). Open Research Africa.
  • Bismuth Oxychloride – A Multifunctional Color Additive. (n.d.). Cosmetics & Toiletries.
  • Bismuth oxychloride. (n.d.). Wikipedia.
  • A comparative investigation of the catalytic efficiency of different bismuth compounds. (n.d.). Benchchem.
  • Bismuth Oxychloride. (2023). Making Cosmetics.
  • Thin Films of Bismuth Oxyhalides (BiOX, X = Cl, Br, I)
  • Bismuth Oxychloride (BiOCl) - Cosmetic Grade Pigment. (n.d.). HENI Chemicals.
  • Potential Application of Bismuth Oxyiodide (BiOI) When It Meets Light. (n.d.).
  • Hydrolytically Stable Bismuth Catalysts – Extended Shelf Life and Performance Studies. (n.d.).
  • What Is Bismuth Oxychloride And Is It Safe?. (n.d.). Sterling Minerals.
  • Bismuth Oxyhalide-Based Materials (BiOX: X = Cl, Br, I)
  • Bismuth oxyhalides: Recent progress and its applications in photocatalysis, hydrogen production, antibacterial studies, and sensors. (2023).
  • Bismuth Oxyhalide-Based Photocatalysts for Visible-Light-Driven Photocatalytic Degradation of PPCPs in Water: Removal Mechanisms, Property-Performance Relationships, and Practical Applicability. (n.d.). ProQuest.
  • Potential application of bismuth oxyiodide (BiOI) when it meets light. (n.d.). RSC Publishing.
  • Laser Synthesis and Photocatalytic Properties of Bismuth Oxyhalides Nanoparticles. (2024). MDPI.
  • A novel solvent-free strategy for the synthesis of bismuth oxyhalides. (2025).
  • Influence of different bismuth oxyhalides on the photocatalytic activity of graphitic carbon nitride: a compar
  • 2D Layered Structure of Bismuth Oxyhalides for Advanced Applications. (2020).
  • Bismuth oxyiodide-based composites for advanced visible-light activation of peroxymonosulfate in pharmaceutical mineraliz
  • Interplay of Orbital and Relativistic Effects in Bismuth Oxyhalides: BiOF, BiOCl, BiOBr, and BiOI. (2016).
  • Bismuth oxybromide photocatalysts for CO2 reduction: modification methods, bottlenecks, and optimization strategies. (n.d.).
  • Novel bismuth compounds: synthesis, characterization and biological activity against human adenocarcinoma cells. (n.d.). RSC Publishing.
  • Bismuth oxyiodide. (n.d.). Wikipedia.
  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. (n.d.). PMC.
  • Synthesis, Structural Characterization, and Luminescent Properties of Heteroleptic Bismuth-Organic Compounds. (2021).
  • Establishing Composition of Solid Solution Based on Single Crystal and Powder X-ray Measurement: The Case of Halogenated Bismuth(III) Complexes with Acetophenone-4-methyl-3-thiosemicarbazone. (2024). MDPI.
  • High‐Performance Bi‐Based Catalysts for CO₂ Reduction: In Situ Formation of Bi/Bi₂O₂CO₃ and Enhanced Form
  • Inorganic Bismuth Catalysts for Photocatalytic Organic Reactions. (2025). MDPI.
  • Bismuth Molybdate Catalysts Prepared by Mild Hydrothermal Synthesis: Influence of pH on the Selective Oxid
  • CelluPhot: Hybrid Cellulose−Bismuth Oxybromide Membrane for Pollutant Removal. (2020).
  • Bismuth Oxybromide with Reasonable Photocatalytic Reduction Activity under Visible Light. (2014).
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Validation

The Reproducibility of Bismuth-Based Oxidations: A Comparative Guide for the Synthetic Chemist

A Senior Application Scientist's Perspective on Navigating the Nuances of "Bismuthine, iodooxo-(9CI)" and its Alternatives in Alcohol Oxidation For researchers, scientists, and drug development professionals, the selecti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating the Nuances of "Bismuthine, iodooxo-(9CI)" and its Alternatives in Alcohol Oxidation

For researchers, scientists, and drug development professionals, the selective oxidation of alcohols to aldehydes and ketones is a foundational transformation. The choice of oxidant is critical, dictating not only the reaction's success but also its reproducibility—a cornerstone of reliable process development and scalable synthesis. This guide provides an in-depth technical comparison of "Bismuthine, iodooxo-(9CI)," more commonly known as bismuth oxyiodide (BiOI), and its catalytic counterparts within the bismuth family, against widely-used stoichiometric oxidants. We will delve into the causality behind experimental choices, the inherent challenges to reproducibility, and provide actionable protocols to ensure robust and reliable results.

"Bismuthine, iodooxo-(9CI)" (BiOI): A Shift in Paradigm from Stoichiometric Reagent to Photocatalyst

Initial interest in bismuth compounds for oxidation stems from their low toxicity and cost-effectiveness.[1] However, the direct use of iodooxobismuthine as a stoichiometric oxidant in routine organic synthesis is not well-documented in contemporary literature. Instead, its primary application has emerged in the field of heterogeneous photocatalysis .[2][3] This marks a significant departure from traditional solution-phase oxidations and introduces a unique set of variables that profoundly impact experimental reproducibility.

In a photocatalytic system, BiOI acts as a semiconductor that, upon irradiation with visible light, generates electron-hole pairs.[4] These charge carriers then interact with adsorbed molecules (the alcohol and oxygen) to produce reactive oxygen species that drive the oxidation.[5] While offering a green and sustainable approach, the reproducibility of these systems is contingent on a host of factors often less critical in traditional synthesis.

Factors Influencing Reproducibility in BiOI-Based Photocatalysis:

  • Material Synthesis: The photocatalytic activity of BiOI is highly dependent on its morphology, crystal structure, and surface area.[3][6] Variations in the synthesis protocol (e.g., solvothermal conditions, precursors) can lead to different material properties and, consequently, inconsistent catalytic performance.[6]

  • Light Source and Reactor Geometry: The intensity, wavelength, and uniformity of the light source are critical. Inconsistent reactor geometry can lead to variations in light penetration and catalyst irradiation, affecting reaction rates.

  • Catalyst Loading and Dispersion: Ensuring a consistent and uniform dispersion of the solid photocatalyst in the reaction medium is crucial for reproducible results.

Bismuth-Based Catalytic Systems: A Bridge to Greener Chemistry

While BiOI's primary role is in photocatalysis, other bismuth compounds have been successfully employed as catalysts in more conventional thermal oxidations, offering a greener alternative to stoichiometric heavy-metal oxidants.

  • Bismuth(III) Oxide (Bi₂O₃) with tert-Butyl Hydroperoxide (t-BuOOH): This system effectively oxidizes a range of alcohols to their corresponding carbonyl compounds.[7] The use of a catalytic amount of Bi₂O₃ with a common and inexpensive terminal oxidant like t-BuOOH makes this an attractive and environmentally benign method.[7]

  • Bismuth(III) Bromide (BiBr₃) with Aqueous Hydrogen Peroxide (H₂O₂): This protocol offers a rapid and efficient oxidation of alcohols in an organic solvent-free system, with water being the only byproduct from the oxidant.[8] The in-situ generation of hypobromous acid is proposed as the active oxidizing species.[8]

These catalytic systems, while more aligned with traditional synthetic workflows, still present reproducibility challenges related to catalyst purity, particle size, and the stability of the peroxide oxidants.

Established Alternatives: The Benchmarks for Reproducibility in Alcohol Oxidation

To objectively assess the reproducibility of bismuth-based systems, we must compare them against the well-established and extensively documented methods that form the bedrock of modern organic synthesis.

Hypervalent Iodine Reagents: The Mild and Selective Workhorses

Dess-Martin Periodinane (DMP) and its precursor, 2-Iodoxybenzoic acid (IBX) , are renowned for their mildness, high selectivity, and broad functional group tolerance in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9][10][11]

Key Features and Reproducibility Considerations:

  • Mild Conditions: Reactions are typically run at room temperature under neutral pH, preserving sensitive functional groups.[12]

  • High Selectivity: Over-oxidation of primary alcohols to carboxylic acids is rarely observed.[13][14]

  • Solubility: DMP exhibits greater solubility in common organic solvents compared to the largely insoluble IBX, which often requires DMSO or elevated temperatures for effective use.[15][16]

  • Safety: A significant drawback is the potential explosive nature of DMP and IBX, especially on a larger scale.[9][17] Careful handling and adherence to established safety protocols are paramount.

  • Reagent Purity: The purity of DMP and IBX can influence reaction rates. Impure samples of DMP, containing partially hydrolyzed material, have been reported to be more effective oxidants in some cases.[14]

The Swern Oxidation: A Cryogenic Powerhouse

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (typically oxalyl chloride) at cryogenic temperatures (-78 °C), followed by the addition of a hindered base.[18][19]

Key Features and Reproducibility Considerations:

  • Mild and Selective: The extremely low reaction temperature ensures high functional group tolerance and prevents over-oxidation.[13]

  • Metal-Free: Avoids the use of toxic heavy metals.[13]

  • Strict Temperature Control: Maintaining the reaction at -78 °C is critical for reproducibility and to avoid side reactions. Deviations in temperature can lead to inconsistent yields and by-product formation.

  • Reagent Stoichiometry and Addition Rate: Precise control over the stoichiometry and addition rate of reagents is essential for reliable outcomes.

  • By-product Odor: The reaction produces dimethyl sulfide, which has a notoriously unpleasant smell, necessitating the use of a well-ventilated fume hood and appropriate quenching procedures.[20]

Comparative Analysis of Performance and Reproducibility

Method Oxidant System Typical Conditions Advantages Challenges to Reproducibility
BiOI Photocatalysis BiOI, Visible Light, O₂Ambient Temperature, HeterogeneousGreen, SustainableCatalyst synthesis variability, Light source inconsistency, Catalyst dispersion
Bismuth Catalysis Bi₂O₃/t-BuOOH or BiBr₃/H₂O₂Reflux or 70 °CCatalytic, Greener reagentsCatalyst purity and particle size, Peroxide stability
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, High selectivity, Broad scopeReagent purity, Potential for explosiveness
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 °CVery mild, High selectivity, Metal-freeStrict temperature control, Reagent stoichiometry, Odorous by-product

Experimental Protocols and Methodologies

To provide a practical framework for comparison, the following are representative, step-by-step protocols for the oxidation of a generic primary alcohol (R-CH₂OH) to the corresponding aldehyde (R-CHO).

Protocol 1: Photocatalytic Oxidation using BiOI

Objective: To illustrate a typical setup for a BiOI-based photocatalytic oxidation.

Materials:

  • BiOI photocatalyst (synthesized via a consistent, documented procedure)

  • Primary alcohol (e.g., benzyl alcohol)

  • Solvent (e.g., acetonitrile)

  • Photoreactor with a visible light source (e.g., LED lamp with a defined wavelength and power)

  • Oxygen source (e.g., balloon or continuous flow)

  • Magnetic stirrer

Procedure:

  • Suspend a precisely weighed amount of the BiOI photocatalyst in a solution of the primary alcohol in the chosen solvent within the photoreactor.

  • Seal the reactor and purge with oxygen for 10-15 minutes. Maintain a positive pressure of oxygen.

  • Initiate vigorous stirring to ensure a uniform suspension of the catalyst.

  • Turn on the light source and maintain a constant temperature (e.g., using a water bath).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC-MS.

  • Upon completion, turn off the light source and filter the reaction mixture to recover the solid photocatalyst.

  • Isolate the product from the filtrate by solvent evaporation and subsequent purification (e.g., column chromatography).

Self-Validation and Reproducibility Checks:

  • Characterize each batch of synthesized BiOI (e.g., via XRD and SEM) to ensure consistent morphology and crystallinity.

  • Calibrate the light source output to ensure consistent irradiation between experiments.

  • Run a control experiment in the dark to confirm the reaction is light-dependent.

  • Perform multiple runs under identical conditions to establish a baseline for yield and reaction rate.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

Objective: To provide a standard protocol for a reliable and reproducible DMP oxidation.

Materials:

  • Dess-Martin Periodinane (DMP)

  • Primary alcohol

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnetic stirrer

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM, add Dess-Martin Periodinane (1.5 equiv) in one portion at room temperature.[9]

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography if necessary.

Self-Validation and Reproducibility Checks:

  • Use DMP from the same batch for a series of related experiments.

  • Ensure the use of anhydrous solvent to prevent potential side reactions.

  • Consistent and vigorous stirring is important for this heterogeneous reaction (if the DMP is not fully dissolved).

Visualizing the Workflows

To further clarify the experimental and logical relationships, the following diagrams are provided.

Experimental_Workflow Figure 1: Comparative Experimental Workflows cluster_BiOI BiOI Photocatalysis cluster_DMP Dess-Martin Oxidation BiOI_Start Suspend BiOI & Alcohol BiOI_O2 Purge with O2 BiOI_Start->BiOI_O2 BiOI_Stir Stir & Irradiate BiOI_O2->BiOI_Stir BiOI_Monitor Monitor Reaction (TLC/GC) BiOI_Stir->BiOI_Monitor BiOI_Filter Filter Catalyst BiOI_Monitor->BiOI_Filter BiOI_Isolate Isolate Product BiOI_Filter->BiOI_Isolate DMP_Start Dissolve Alcohol in DCM DMP_Add Add DMP DMP_Start->DMP_Add DMP_Stir Stir at RT DMP_Add->DMP_Stir DMP_Monitor Monitor Reaction (TLC) DMP_Stir->DMP_Monitor DMP_Quench Quench Reaction DMP_Monitor->DMP_Quench DMP_Isolate Isolate Product DMP_Quench->DMP_Isolate

Caption: Figure 1: Comparative Experimental Workflows

Decision_Tree Figure 2: Oxidant Selection Logic Start Need to Oxidize an Alcohol Green_Chem Is Green Chemistry a Priority? Start->Green_Chem Sensitive_FG Sensitive Functional Groups Present? Green_Chem->Sensitive_FG No BiOI Consider BiOI Photocatalysis Green_Chem->BiOI Yes Temp_Control Precise Low Temp Control Available? Sensitive_FG->Temp_Control No DMP Use Dess-Martin Periodinane Sensitive_FG->DMP Yes Scale Large Scale Synthesis? Temp_Control->Scale No Swern Use Swern Oxidation Temp_Control->Swern Yes Scale->DMP No Bi_Cat Consider Bismuth Catalysis Scale->Bi_Cat Yes

Caption: Figure 2: Oxidant Selection Logic

Conclusion: Navigating the Path to Reproducible Oxidations

The quest for reproducible experimental outcomes in alcohol oxidation requires a nuanced understanding of the chosen methodology. While "Bismuthine, iodooxo-(9CI)" (BiOI) has carved a niche in the realm of sustainable photocatalysis, its application as a routine synthetic oxidant is limited. For day-to-day synthetic challenges demanding high reproducibility, established methods like the Dess-Martin and Swern oxidations remain the gold standard, albeit with their own stringent requirements for procedural consistency.

The emergence of bismuth-catalyzed systems offers a promising compromise, blending the operational simplicity of traditional synthesis with a greener chemical footprint. Ultimately, the selection of an oxidant should be a deliberate choice, weighing the demands of the specific chemical transformation against the practicalities of the laboratory setting and the overarching goal of achieving robust, reliable, and reproducible results.

References

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Zhang, X., et al. (2013). Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water.
  • Intrate, S., et al. (2022). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Pharmaceuticals.
  • Dess-Martin Periodinane (DMP) Reagent || Important Practice Questions || Advanced Organic Chemistry. (2022, March 14). YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Malik, P., & Chakraborty, D. (2010). Bismuth(III) Oxide Catalyzed Oxidation of Alcohols with tert-Butyl Hydroperoxide. Synfacts.
  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Yoshimura, A., et al. (n.d.).
  • Morales-García, C. A., et al. (n.d.). Visible-light-driven BiOI and GO/BiOI photocatalysts for organic pollutants degradation and hydrogen production using low power sources. Frontiers in Chemical Engineering.
  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Han, M.-k., et al. (2015). Bismuth Tribromide Catalyzed Oxidation of Alcohols with Aqueous Hydrogen Peroxide. Synfacts.
  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Mondaca, R. A., et al. (2022). Selective Oxofunctionalization of Cyclohexane and Benzyl Alcohol over BiOI/TiO 2 Heterojunction.
  • Azimi, S., et al. (2019). Synthesis of BiOI/ZnFe2O4–Metal–Organic Framework and g-C3N4-Based Nanocomposites for Applications in Photocatalysis. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2024, April 5). (PDF) Synthesis and photocatalytic activity of BiOI particles: An efficient visible-light-driven degradation of organic pollutants in aqueous environments. Retrieved from [Link]

  • Resonance. (n.d.).
  • Salinas-Salazar, C., et al. (n.d.). Synthesis of BiOI/Mordenite Composites for Photocatalytic Treatment of Organic Pollutants Present in Agro-Industrial Wastewater.
  • Liu, M., et al. (2023). Fe- and S-Modified BiOI as Catalysts to Oxygen Evolution and Hydrogen Evolution Reactions in Overall Photoelectrochemical Water Splitting.
  • Lim, S. P., et al. (n.d.). Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review. Environmental Science and Pollution Research.
  • RDiscovery. (2019, December 26). DFT-Based Comparison between Mechanistic Aspects of Amine and Alcohol Oxidation Mediated by IBX. Retrieved from [Link]

  • Baimukhanova, S., et al. (2025, April 22).
  • Beilstein Journals. (2013, July 17). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Retrieved from [Link]

  • University of Michigan. (2011, May 10). Experiment 2. Oxidation of an Alcohol. Retrieved from [Link]

  • ResearchGate. (2023, March 6). Study of the oxidation process of bismuth nanoparticles using NaClO. Retrieved from [Link]

  • Li, A. Y. (n.d.). A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX).
  • More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX). Organic Letters.
  • National Institutes of Health. (2025, September 12). Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX). Retrieved from [Link]

  • ResearchGate. (2020, March 30). (PDF) Studying the effects of bismuth on the electrochemical properties of lead dioxide layers by using the in situ EQCM technique. Retrieved from [Link]

  • ChemRxiv. (n.d.). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 14). 9.8: Oxidation of Alcohols. Retrieved from [Link]

  • YouTube. (2025, March 21). Oxidation Reactions of Alcohols | Organic Chemistry. Retrieved from [Link]

  • Wipf Group. (2006, April 2). 1. Alcohol Oxidations. Retrieved from [Link]

  • ResearchGate. (2024, February 5). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. Retrieved from [Link]

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Comparative

Analytical methods for the validation of "Bismuthine, iodooxo-(9CI)" purity

Comprehensive Comparison Guide: Analytical Methods for the Purity Validation of Bismuthine, iodooxo-(9CI) Introduction Bismuthine, iodooxo-(9CI), universally recognized as bismuth oxyiodide (BiOI) (CAS: 7787-63-5), is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Methods for the Purity Validation of Bismuthine, iodooxo-(9CI)

Introduction

Bismuthine, iodooxo-(9CI), universally recognized as bismuth oxyiodide (BiOI) (CAS: 7787-63-5), is a ternary V-VI-VII semiconductor characterized by a two-dimensional layered structure where [Bi2O2]2+ slabs are interleaved with iodine atoms[1]. Due to its narrow bandgap (~1.8 eV) and internal electrostatic field, BiOI is a highly sought-after material in photocatalysis, optoelectronics, and environmental remediation[1][2].

However, the synthesis of BiOI is highly susceptible to stoichiometric deviations. Iodine deficiencies or incomplete reactions frequently lead to the formation of unreacted precursors (e.g., BiI3) or iodine-poor secondary phases such as Bi4O5I2, Bi7O9I3, and Bi5O7I[3][4]. Because the optoelectronic and catalytic performance of BiOI is strictly dictated by its phase purity, establishing a rigorous, self-validating analytical framework is critical for researchers and drug development professionals utilizing bismuth-based compounds.

This guide objectively compares the primary analytical methodologies used to validate BiOI purity, detailing the causality behind experimental choices to ensure absolute scientific integrity.

Comparative Analysis of Analytical Methods

To validate the purity of BiOI, scientists must interrogate the material across three dimensions: bulk crystal phase, surface chemical state, and trace elemental composition. No single technique provides a complete picture; therefore, comparing their capabilities and limitations is essential for designing a robust QA/QC workflow.

X-Ray Diffraction (XRD): The Standard for Phase Purity

XRD is the definitive method for identifying the bulk crystalline phase of BiOI. Pure tetragonal BiOI yields a highly specific diffraction pattern (JCPDS No. 10-0445)[3].

  • The Causality: By analyzing the diffraction angles, researchers can differentiate pure BiOI from its iodine-poor derivatives. For instance, pure BiOI exhibits its most intense peak at 2θ = 29.7°, corresponding to the (012) crystal plane, alongside other key peaks at 31.7° (110) and 37.1° (013)[2]. Conversely, the emergence of major diffraction peaks at 28.68° and 45.04° indicates contamination by monoclinic Bi4O5I2[3].

X-Ray Photoelectron Spectroscopy (XPS): Surface State Verification

While XRD confirms the bulk lattice, XPS is required to validate the oxidation states of the elements at the surface (top 5–10 nm)[5].

  • The Causality: Surface defects, oxygen vacancies, or the reduction of bismuth can drastically alter material performance. In pure BiOI, bismuth must exist in a +3 oxidation state. XPS validates this by confirming the Bi 4f7/2 and Bi 4f5/2 binding energies at approximately 159.6 eV and 164.9 eV, respectively[6][7]. The presence of minor peaks at lower binding energies (e.g., 157.2 eV) would expose trace amounts of metallic Bi(0) impurities[8].

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Trace Metal Detection

Energy-Dispersive X-ray Spectroscopy (EDX) is often used to confirm the 1:1:1 bulk atomic ratio of Bi:O:I[6], but it lacks the sensitivity required for pharmaceutical or high-grade semiconductor applications.

  • The Causality: ICP-MS is deployed to detect parts-per-billion (ppb) level heavy metal impurities or to precisely quantify the I:Bi molar ratio when halogen diffusion limits the reaction[9]. Because BiOI is insoluble in water but decomposes in strong acids[10], acid digestion is a mandatory prerequisite for this liquid-phase analysis.

Quantitative Data Presentation: Method Comparison

Analytical MethodTarget Analyte / PropertyLimit of Detection (LOD)Primary AdvantageCritical Limitation
Powder XRD Crystal phase (BiOI vs. Bi4O5I2 vs. BiI3)~1–5% phase fractionNon-destructive; definitively identifies exact structural polymorphs.Blind to amorphous impurities and trace elemental contaminants.
XPS Surface oxidation states (Bi3+, I-, O2-)~0.1 atomic %Highly sensitive to chemical environments and surface defects.Probes only the top 5–10 nm; requires ultra-high vacuum conditions.
EDX Bulk elemental ratio (Bi:O:I)~0.1 wt%Allows rapid, localized mapping of elemental distribution.Low sensitivity for trace elements; overlapping energy peaks.
ICP-MS Trace heavy metals & precise halogen stoichiometryParts per trillion (ppt)Ultimate sensitivity for elemental impurities and dopants.Destructive (requires harsh acid digestion); complex sample prep.

Experimental Protocol: Self-Validating Purity Workflow

To establish a self-validating system, the following step-by-step methodology integrates bulk, surface, and trace analyses.

Step 1: Bulk Phase Identification via Powder XRD

  • Grind the synthesized BiOI sample into a fine, homogenous powder to minimize preferred orientation effects.

  • Mount the powder on a zero-background holder and analyze using a diffractometer with Cu Kα radiation (λ = 1.5418 Å)[1].

  • Scan the sample at a rate of 8°/min over a 2θ range of 10° to 70°[4].

  • Validation: Cross-reference the diffractogram against JCPDS No. 10-0445. The sample passes bulk purity only if the (012) peak at 29.7° dominates and no residual BiI3 or Bi4O5I2 peaks are detected[2][3].

Step 2: Surface Chemical State Verification via XPS

  • Press the BiOI powder onto carbon tape and load it into the XPS high-vacuum chamber (10⁻⁸ Pa)[5].

  • Perform a full survey scan followed by high-resolution scans of the Bi 4f, I 3d, and O 1s regions[11].

  • Calibration Causality: Calibrate all binding energies using the adventitious Carbon 1s peak at 284.8 eV to correct for any charge-induced peak shifting[8].

  • Validation: Confirm that the I 3d5/2 and I 3d3/2 peaks appear at ~619.1 eV and ~630.5 eV, representing the -1 oxidation state of iodine[8].

Step 3: Trace Elemental Quantification via ICP-MS

  • Weigh exactly 10.0 mg of the BiOI sample.

  • Digest the sample in a Teflon vessel using concentrated HNO3 (Nitric acid), as BiOI is readily decomposed by strong acids[10].

  • Dilute the digested solution with ultra-pure deionized water to fall within the linear dynamic range of the ICP-MS instrument.

  • Validation: Analyze the solution for trace heavy metals (e.g., Pb, As, Cd) to ensure compliance with semiconductor or pharmaceutical purity thresholds[9].

Workflow Visualization

BiOI_Validation Start BiOI Sample (Bismuthine, iodooxo-) XRD Powder XRD (Bulk Phase Purity) Start->XRD XPS XPS Analysis (Oxidation States) Start->XPS ICP ICP-MS (Trace Impurities) Start->ICP PhaseCheck Check 2θ Peaks (29.7°, 31.7°) XRD->PhaseCheck StateCheck Check Bi 4f Binding (~159.6 eV) XPS->StateCheck TraceCheck Acid Digestion & Metal Quantification ICP->TraceCheck Decision Purity Criteria Met? PhaseCheck->Decision StateCheck->Decision TraceCheck->Decision Pass Validated BiOI (High Purity) Decision->Pass Yes Fail Reject / Recrystallize (Impurities Detected) Decision->Fail No

Multi-tiered analytical workflow for validating the purity of Bismuthine, iodooxo-(9CI).

References

  • CAS 7787-63-5: Bismuth oxyiodide. CymitQuimica.
  • Novel mesoporous bismuth oxyiodide single-crystal nanosheets with enhanced c
  • High resolution XPS spectra of the Bi 4f, I 3d, and O 1s spectral regions.
  • Photocatalytic properties of bismuth oxyiodide nanomaterials with different morphologies.
  • Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis.
  • Bismuth oxyiodide-based composites for advanced visible-light activation.
  • Photocatalytic removal of tetracycline by a Z-scheme heterojunction of bismuth oxyiodide. GDUT.
  • Bismuth-rich oxyhalide (Bi7O9I3–Bi4O5Br2)
  • Efficient p–n Heterojunction Photocatalyst Composed of Bismuth Oxyiodide.
  • Enhancing the Conductivity and Dielectric Characteristics of Bismuth Oxyiodide. PMC.
  • Ultrathin-Layer Structure of BiOI Microspheres Decor

Sources

Validation

Mechanistic Comparison of "Bismuthine, iodooxo-(9CI)" Catalyzed Reactions: An Advanced Guide

Executive Summary Bismuthine, iodooxo-(9CI) (CAS: 7787-63-5), universally recognized in literature as Bismuth oxyiodide (BiOI), has emerged as a highly efficient, visible-light-driven semiconductor photocatalyst. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo-(9CI) (CAS: 7787-63-5), universally recognized in literature as Bismuth oxyiodide (BiOI), has emerged as a highly efficient, visible-light-driven semiconductor photocatalyst. Unlike traditional wide-bandgap alternatives such as Titanium dioxide (TiO 2​ ), BiOI possesses a narrow bandgap (~1.89 eV), allowing for superior solar energy utilization. As an application scientist, understanding the exact charge-transfer kinetics and Reactive Oxygen Species (ROS) generation pathways of BiOI is critical for optimizing environmental remediation and organic synthesis workflows.

This guide provides an objective mechanistic comparison of BiOI against conventional catalysts, detailing its unique pathways, and provides self-validating experimental protocols to ensure scientific integrity in your laboratory evaluations.

Mechanistic Profiling: BiOI vs. Conventional Photocatalysts

The catalytic superiority of BiOI under visible light stems from its unique[Bi 2​ O 2​ ] 2+ and [I] layered structure. This alternating layer configuration induces a strong internal static electric field that naturally promotes the separation of photogenerated electron-hole (e /h + ) pairs, a mechanism thoroughly validated in 1[1].

  • Bandgap Dynamics: While industry-standard TiO 2​ (P25) requires high-energy UV irradiation due to its 3.20 eV bandgap, BiOI operates efficiently under standard visible light (λ > 420 nm)[1].

  • ROS Generation Pathways: The valence band (VB) of BiOI is highly positive, making direct hole (h + ) oxidation the dominant degradation pathway. However, its conduction band (CB) potential is thermodynamically limited for the single-electron reduction of O 2​ to superoxide (•O 2−​ ) under standard conditions. Recent2 reveal that hydroxyl radicals (•OH) are negligible in BiOI systems; instead, singlet oxygen ( 1 O 2​ ) and direct h + transfer drive the mineralization process[2]. Conversely, specific temperature-driven synthesis can alter the defect states to favor •O 2−​ generation[3].

Quantitative Performance Comparison

To objectively evaluate BiOI, we compare its intrinsic properties and catalytic performance against industry standards and advanced heterostructures.

Catalyst SystemBandgap (eV)Primary Light SourceDominant ROS PathwayTypical Degradation Efficiency (60 min)
TiO 2​ (P25) 3.20UV•OH, •O 2−​ High (UV), Negligible (Vis)
BiOCl 3.40UV•OH, h + High (UV), Negligible (Vis)
Bismuthine, iodooxo- (BiOI) 1.80 - 1.94Visibleh + , 1 O 2​ , •O 2−​ Moderate-High (Vis)
MoS 2​ /BiOI Heterostructure ~1.75Visibleh + , •O 2−​ Very High (Vis)

Visualizing the Charge Transfer Pathway

Fig 1: Mechanistic charge transfer and ROS generation pathway in BiOI photocatalysis.

Experimental Methodologies: A Self-Validating System

Establishing a reproducible and self-validating protocol is critical for mechanistic research. The following workflows detail the optimal synthesis of BiOI and the mechanistic validation of its ROS pathways.

Protocol A: Controlled Hydrothermal Synthesis of Phase-Pure BiOI

Causality: Synthesis temperature directly dictates crystallinity and defect density. Processing at 180°C provides the optimal thermodynamic energy to form highly crystalline structures without agglomeration, minimizing defect sites that act as recombination centers, as demonstrated in recent 3[3].

  • Precursor Dissolution: Dissolve 0.010 mol of Bismuth nitrate pentahydrate (Bi(NO 3​ ) 3​ ·5H 2​ O) in 70 mL of ethylene glycol under continuous magnetic stirring until a transparent solution forms[4].

  • Halide Introduction: Slowly add 0.010 mol of Potassium iodide (KI) dropwise into the solution. The stoichiometric 1:1 ratio ensures the pure phase of Bismuthine, iodooxo-(9CI).

  • Hydrothermal Treatment: Transfer the homogeneous suspension into a Teflon-lined stainless-steel autoclave and heat at 180°C for 12 hours[4].

  • Purification: Cool to room temperature, centrifuge the precipitate, wash sequentially with deionized water and absolute ethanol three times, and dry at 60°C under vacuum for 8 hours.

Protocol B: Mechanistic Validation via ROS Scavenging

Causality: To prove the catalytic mechanism, we must systematically inhibit specific ROS. By adding targeted scavengers, we isolate the kinetic contribution of each pathway. This self-validating loop ensures that the observed degradation is accurately attributed to the correct active species[2].

  • Preparation: Disperse 50 mg of the synthesized BiOI in 50 mL of a target pollutant solution (e.g., 5.0 × 10 −5 M Indigo Carmine)[3].

  • Scavenger Allocation: Divide into four identical batches.

    • Batch 1 (Control): No scavenger.

    • Batch 2 (•OH test): Add 1 mM Isopropanol (IPA).

    • Batch 3 (•O2- test): Add 1 mM Benzoquinone (BQ).

    • Batch 4 (h+ test): Add 1 mM EDTA-2Na.

  • Equilibration: Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.

  • Irradiation & Sampling: Irradiate under visible light (e.g., PHILIPS TLD 18W/865 fluorescent lamps), extracting 3 mL aliquots every 15 minutes[3].

  • Analysis: Centrifuge the aliquots and measure the absorbance via UV-Vis spectroscopy. Expected Result: Severe inhibition in Batch 4 confirms h + as the primary driver, while Batch 2 will show minimal change.

Validation_Workflow Start Baseline Degradation (No Scavenger) IPA + Isopropanol (IPA) Quenches •OH Start->IPA BQ + Benzoquinone (BQ) Quenches •O2- Start->BQ EDTA + EDTA-2Na Quenches h+ Start->EDTA Res_IPA High Degradation (•OH is minor) IPA->Res_IPA Res_BQ Moderate Degradation (•O2- is active) BQ->Res_BQ Res_EDTA Low Degradation (h+ is dominant) EDTA->Res_EDTA

Fig 2: Self-validating ROS scavenger workflow for mechanistic determination.

Advanced Modifications: Overcoming Intrinsic Limitations

While pristine BiOI is highly active, its rapid e /h + recombination rate can limit industrial scalability. To counter this, researchers employ interfacial coupling. For example, constructing a5 creates a built-in electric field that significantly increases carrier mobility and light harvesting[5]. Similarly, Fe-modification (Fe/BiOI) has been shown to drastically enhance the oxygen evolution reaction (OER) capabilities in 4[4].

References

  • Source: chula.ac.
  • Source: researchgate.
  • Source: mdpi.
  • Source: rsc.
  • Source: mdpi.

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Comparative

Green Chemistry Metrics Evaluation: Bismuthine, iodooxo-(9CI) vs. Traditional Photocatalysts

Executive Summary The drive toward sustainable environmental remediation and green organic synthesis has exposed the critical limitations of traditional photocatalysts like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO). W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward sustainable environmental remediation and green organic synthesis has exposed the critical limitations of traditional photocatalysts like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO). While effective under ultraviolet (UV) irradiation, their wide bandgaps (≥3.2 eV) render them highly inefficient under natural solar light, violating the core green chemistry principle of energy efficiency.

Bismuthine, iodooxo-(9CI) , commonly known as Bismuth oxyiodide (BiOI) , has emerged as a superior, visible-light-driven alternative[1]. Characterized by a narrow bandgap (1.8–1.9 eV) and a unique layered crystal structure, BiOI demonstrates exceptional quantum efficiency and low toxicity[2]. This guide provides a rigorous, data-driven comparison of BiOI against conventional alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its green synthesis.

Mechanistic Causality: Why BiOI Excels Under Visible Light

The fundamental limitation of isotropic photocatalysts like TiO₂ is the rapid recombination of photogenerated electron-hole ( e−/h+ ) pairs. BiOI overcomes this through its highly anisotropic, layered tetragonal structure.

BiOI consists of positively charged [Bi2​O2​]2+ layers interleaved with double slabs of highly polarizable I− ions[2]. This alternating arrangement induces a strong internal static electric field perpendicular to the layers. When visible light ( λ<650 nm) excites an electron from the valence band (dominated by I 5p and O 2p orbitals) to the conduction band (Bi 6p orbitals), this internal field physically drives the electrons and holes in opposite directions[1]. This structural causality drastically reduces recombination rates, allowing the charge carriers to migrate to the surface and generate Reactive Oxygen Species (ROS) such as superoxide ( ∙O2−​ ) and hydroxyl radicals ( ∙OH )[3].

G cluster_0 Charge Separation Light Visible Light (hv < 2.0 eV) BiOI BiOI Layered Structure [Bi2O2]2+ / I- Light->BiOI CB Conduction Band (e-) BiOI->CB Excitation VB Valence Band (h+) BiOI->VB Excitation ROS1 Superoxide (•O2-) CB->ROS1 O2 reduction ROS2 Hydroxyl (•OH) VB->ROS2 H2O oxidation Degradation Pollutant Degradation (e.g., Phenol, Dyes) VB->Degradation Direct h+ oxidation ROS1->Degradation ROS2->Degradation

Fig 1: Photocatalytic charge separation and ROS generation mechanism in BiOI under visible light.

Comparative Green Chemistry Metrics

To objectively evaluate BiOI, we must analyze it through the lens of green chemistry metrics, specifically focusing on energy efficiency, toxicity, and operational sustainability. Unlike TiO₂ and ZnO, which require energy-intensive high-temperature calcination (>400°C) to achieve their active crystalline phases, BiOI can be synthesized at room temperature[4]. Furthermore, BiOI's high density allows for rapid gravitational settling post-reaction, eliminating the need for energy-intensive ultracentrifugation required to recover colloidal TiO₂.

Table 1: Green Chemistry Metrics & Physicochemical Properties
Metric / PropertyBismuthine, iodooxo-(9CI) (BiOI)Titanium Dioxide (TiO₂ P25)Zinc Oxide (ZnO)
Bandgap ( Eg​ ) 1.8 – 1.9 eV[2]3.2 eV3.2 – 3.37 eV[4]
Light Activation Visible / Solar (λ < 650 nm)UV only (λ < 387 nm)UV only (λ < 387 nm)
Synthesis Energy Low (Room Temp Co-precipitation)High (Calcination >400°C)High (Vapor phase / Calcination)
Toxicity Profile Low (Bi is a non-toxic heavy metal)[5]LowModerate (Zn²⁺ leaching potential)
Catalyst Recovery High (Dense, settles gravitationally)Low (Forms stable colloids)Moderate

Self-Validating Experimental Protocol: Green Synthesis of BiOI

The following protocol outlines a room-temperature, solvent-optimized synthesis of 2D BiOI nanosheets. To ensure scientific integrity, this workflow is designed as a self-validating system : it incorporates mandatory analytical checkpoints that dictate whether the material is fit for application or requires synthesis recalibration.

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 1.0 mmol of Bi(NO3​)3​⋅5H2​O in 10 mL of ethylene glycol (or a verified aqueous plant extract[6]).

    • Causality: Ethylene glycol acts as a chelating agent. Its high viscosity sterically hinders the rapid hydrolysis of Bi3+ ions, forcing the slow, thermodynamically controlled growth of 2D nanosheets rather than amorphous bulk aggregates[2].

  • Halide Addition: Dissolve 1.0 mmol of Potassium Iodide (KI) in 10 mL of deionized water. Add this dropwise (1 mL/min) to the bismuth solution under continuous magnetic stirring.

    • Causality: Dropwise addition meticulously controls the supersaturation level, preventing rapid nucleation bursts that lead to severe particle agglomeration[7].

  • Maturation: Stir the deep-red suspension at room temperature (25°C) for 2 hours to ensure complete co-precipitation.

  • Separation & Washing: Recover the precipitate via centrifugation (4000 rpm, 5 mins). Wash sequentially with deionized water (3x) and absolute ethanol (2x) to remove unreacted K+ and NO3−​ ions.

  • Drying: Dry the purified powder in a vacuum oven at 60°C for 12 hours.

The Self-Validating QA/QC Loop

Before deploying the synthesized BiOI in degradation assays, the material must pass two critical checkpoints:

  • Checkpoint 1 (Phase Purity): Conduct Powder X-Ray Diffraction (XRD). The diffractogram must match the tetragonal phase of BiOI (JCPDS 73-2062)[2]. Validation logic: If the (102) peak is shifted or absent, it indicates iodine vacancies. The protocol must be aborted, and the Bi:I precursor ratio recalibrated.

  • Checkpoint 2 (Electronic Structure): Perform UV-Vis Diffuse Reflectance Spectroscopy (DRS) and plot the Tauc transformation. Validation logic: If the calculated bandgap exceeds 2.0 eV, the particles are suffering from severe quantum confinement (too small) or Bi2​O3​ impurities are present. The corrective action is to decrease the stirring rate in Step 3 to promote Ostwald ripening.

Workflow cluster_val Self-Validating Feedback Loop Step1 Precursors: Bi(NO3)3 + KI Step3 Room Temp Co-precipitation (Stirring 2h) Step1->Step3 Step2 Green Solvent (Ethylene Glycol) Step2->Step3 Step4 Washing & Drying (60°C) Step3->Step4 Val1 XRD: Tetragonal Phase (JCPDS 73-2062) Step4->Val1 Val2 DRS: Bandgap Check (1.8 - 1.9 eV) Step4->Val2 Val1->Step1 Fail: Adjust Bi:I ratio Final Active BiOI Photocatalyst Val1->Final Pass Val2->Step3 Fail: Adjust stirring rate Val2->Final Pass

Fig 2: Self-validating green synthesis workflow for BiOI with integrated QA/QC feedback loops.

Performance Evaluation Data

The true metric of a photocatalyst's viability is its degradation efficiency against recalcitrant organic pollutants under visible light ( λ>400 nm). Table 2 consolidates experimental performance data comparing BiOI against commercial TiO₂ P25 and ZnO. Because TiO₂ and ZnO lack visible-light absorption capabilities, their performance in these specific assays is fundamentally restricted to minor dye-sensitization effects or surface adsorption.

Table 2: Photocatalytic Performance Comparison (Visible Light Irradiation)
Target PollutantBiOI Degradation EfficiencyTiO₂ P25 Degradation EfficiencyZnO Degradation Efficiency
Phenol (Colorless, 10 mg/L)~51% (120 min)[3]~11% (120 min)[3]<10% (120 min)
Rhodamine B (Dye, 10 mg/L)>90% (60 min)[7]<20% (60 min)<15% (60 min)
Tetracycline (Antibiotic)84.0% - 94.6% (120 min)[8]<30% (120 min)<25% (120 min)

Note: The degradation of colorless Phenol is a critical benchmark. Unlike colored dyes (e.g., Rhodamine B) which can artificially inflate apparent photocatalytic activity via dye-sensitization under visible light, phenol degradation strictly requires the generation of ∙OH and ∙O2−​ radicals directly from the catalyst's band edges[3]. BiOI's superior performance here definitively proves its intrinsic visible-light activity.

Conclusion

Bismuthine, iodooxo-(9CI) (BiOI) represents a paradigm shift in green photocatalysis. By leveraging its inherent layered structure to mitigate charge recombination and its narrow bandgap to harvest abundant solar energy, BiOI vastly outperforms traditional metal oxides like TiO₂ and ZnO under visible light. Coupled with low-energy, room-temperature synthesis pathways, BiOI satisfies the most stringent green chemistry metrics, making it a highly scalable candidate for wastewater remediation and sustainable chemical processing.

References

  • Green Synthesis of Catalytic gold/bismuth Oxyiodide Nanocomposites With Oxygen Vacancies for Treatment of Bacterial Infections - PubMed -
  • Bismuth oxyiodides: photocatalytic performance, by-products, and degradation pathways - ResearchG
  • Structurally Engineered Two-Dimensional Layered Bismuth Oxyiodide Surfaces as a "Dip Photocatalyst" for a Photocatalytic Reaction - ACS Public
  • Improved photocatalytic activity of ZnO-[10%]BiOI and ZnO-[10%]WO3 heterostructure in the destruction of 2-chlorobiphenyl - RSC Publishing -
  • Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review - Royal Society Open Science -
  • Photocatalytic NOx Removal in Bismuth-Oxyhalide (BiOX, X = I, Cl) Cement-Based Materials Exposed to Outdoor Conditions - MDPI -
  • Synergistic interaction of Z-scheme 2D/3D gC3N4/BiOI heterojunction and porous PVDF membrane for greatly improving the photodegradation efficiency of tetracycline - CABI Digital Library -
  • Fabrication of leaf extract mediated bismuth oxybromide/oxyiodide (BiOBrxI1-x)

Sources

Validation

Efficacy of Bismuthine, iodooxo-(9CI) Across Solvent Systems: A Comparative Technical Guide

Executive Summary Bismuthine, iodooxo-(9CI), universally recognized in materials science as Bismuth oxyiodide (BiOI), is a highly potent p-type semiconductor and visible-light-driven photocatalyst[1]. Its efficacy in env...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Bismuthine, iodooxo-(9CI), universally recognized in materials science as Bismuth oxyiodide (BiOI), is a highly potent p-type semiconductor and visible-light-driven photocatalyst[1]. Its efficacy in environmental remediation, antibacterial coatings, and photodynamic drug development is fundamentally dictated by its morphological architecture. This guide provides an objective, data-backed comparison of BiOI synthesized across different solvent systems, demonstrating how solvent viscosity acts as the primary causal agent in tuning specific surface area, band gap, and ultimate catalytic performance[2].

The Mechanistic Role of Solvent Viscosity in Crystal Growth

The synthesis of BiOI relies on the self-assembly of bismuth and iodine precursors. The choice of solvent is not merely a medium for dissolution; it is the primary structure-directing agent.

When synthesized in low-viscosity solvents like water or ethanol, rapid ion diffusion leads to the fast nucleation of 2D square-like nanosheets[2]. Because the growth is unhindered, these flat structures tend to agglomerate tightly to minimize surface energy, which severely limits their exposed active surface area.

Conversely, utilizing high-viscosity polyols—such as ethylene glycol (EG) or glycerol (GLY)—fundamentally alters the crystallization kinetics. The elevated viscosity sterically hinders rapid ion mobility, enforcing a controlled, diffusion-limited growth regime[3]. This slow growth allows primary BiOI nanosheets to self-assemble into complex 3D hierarchical architectures, such as flower-like microspheres or hollow spheres[4].

Causality of Enhanced Efficacy:

  • Maximized Active Sites: 3D hierarchical structures prevent nanosheet restacking, exponentially increasing the Brunauer–Emmett–Teller (BET) specific surface area, providing more docking sites for target molecules[5].

  • Enhanced Light Harvesting: The micro-cavities within flower-like and hollow spheres induce multiple internal reflections of incident light, drastically improving photon absorption[2].

  • Charge Carrier Separation: The hierarchical assembly creates internal electric fields that suppress the recombination of photogenerated electron-hole pairs ( e−/h+ ), a critical factor for sustained radical generation[4].

G S1 Low Viscosity Solvent (Water / Ethanol) D1 Rapid Ion Diffusion S1->D1 S2 High Viscosity Solvent (Ethylene Glycol / Glycerol) D2 Controlled Ion Diffusion S2->D2 M1 2D Nanosheets (Low Surface Area) D1->M1 M2 3D Microspheres (High Surface Area) D2->M2 E1 Moderate Efficacy (~40-75%) M1->E1 E2 Superior Efficacy (>95%) M2->E2

Mechanistic pathway: Solvent viscosity dictates BiOI morphology and photocatalytic efficacy.

Comparative Efficacy Across Solvent Systems

The table below synthesizes experimental data comparing the physicochemical properties and photocatalytic efficacy of BiOI across four common solvent systems. Efficacy is benchmarked by the degradation efficiency of standard organic pollutants (e.g., Rhodamine B) and heavy metals (e.g., Cr(VI)) under visible light irradiation[2],[4],[6].

Solvent SystemViscosity (cP at 20°C)Dominant MorphologySpecific Surface Area (BET, m²/g)Band Gap (eV)Degradation Efficiency (%)
Water (H₂O) ~1.02D Nanosheets / Plates~15 - 25~1.85 - 1.90~40 - 60%
Ethanol (EtOH) ~1.2Agglomerated Nanosheets~20 - 30~1.82 - 1.88~60 - 75%
Ethylene Glycol (EG) ~16.13D Flower-like Microspheres~60 - 80~1.75 - 1.80~95 - 97%
Glycerol (GLY) ~1412.03D Hollow Microspheres~90 - 120~1.70 - 1.75>99%

Data indicates that transitioning to high-viscosity polyols (EG, GLY) narrows the band gap slightly due to quantum confinement effects in the ultra-thin constituent nanosheets, while massively boosting surface area and catalytic efficiency[6].

Standardized Solvothermal Protocol & Self-Validating Assays

To ensure high reproducibility and scientific integrity, the following protocol outlines a self-validating solvothermal synthesis workflow. A critical standard in photocatalytic evaluation is the inclusion of a "Dark Adsorption Control" phase. Without establishing an adsorption-desorption equilibrium in the dark, researchers cannot differentiate true photocatalytic degradation from mere physical adsorption[7].

Workflow Step1 1. Precursor Dissolution Bi(NO3)3·5H2O + Solvent Step2 2. Halide Addition Slow dropwise KI solution Step1->Step2 Step3 3. Solvothermal Treatment 160°C for 12 hours Step2->Step3 Step4 4. Washing & Drying EtOH/H2O wash, dry at 60°C Step3->Step4 Step5 5. Dark Adsorption Control Stir in dark for 30-60 min Step4->Step5 Step6 6. Visible Light Assay Xenon lamp & kinetic sampling Step5->Step6

Step-by-step solvothermal synthesis and self-validating photocatalytic efficacy assay for BiOI.

Step-by-Step Methodology:
  • Precursor Dissolution: Dissolve 2.0 mmol of Bi(NO3​)3​⋅5H2​O in 50 mL of the chosen solvent (e.g., Ethylene Glycol) under continuous magnetic stirring at room temperature[7].

    • Rationale: The solvent acts as both the reaction medium and a structure-directing template. Complete dissolution ensures the absence of unreacted bulk bismuth centers.

  • Halide Addition: Dissolve 2.0 mmol of KI in 20 mL of deionized water. Add this solution dropwise to the bismuth precursor solution.

    • Rationale: Dropwise addition prevents localized supersaturation, ensuring uniform primary particle size and preventing uncontrolled bulk precipitation.

  • Ultrasonication & Solvothermal Treatment: Sonicate the mixture for 30 minutes to ensure homogeneity. Transfer the suspension to a Teflon-lined stainless-steel autoclave and heat at 160°C for 12 hours[2].

    • Rationale: The elevated temperature and pressure drive the dissolution-recrystallization mechanism, forcing the primary nanosheets to self-assemble into 3D microspheres[8].

  • Recovery & Purification: Cool to room temperature naturally. Isolate the precipitate via centrifugation (8000 rpm, 10 min). Wash sequentially with absolute ethanol and deionized water three times. Dry in a vacuum oven at 60°C for 12 hours[7].

    • Rationale: Ethanol washing is mandatory to strip away residual viscous polyols (EG/GLY) that could otherwise block the active catalytic sites on the BiOI surface.

  • Self-Validating Efficacy Assay (Dark Adsorption + Irradiation):

    • Disperse 50 mg of the synthesized BiOI in 100 mL of target pollutant solution (e.g., 10 mg/L RhB or Cr(VI)).

    • Crucial Control Step: Stir the suspension in complete darkness for 30-60 minutes. Rationale: This establishes the adsorption-desorption equilibrium, isolating the material's physical porosity from its photo-reactive capabilities[7].

    • Expose the suspension to a 300W Xenon lamp (visible light source, λ>420 nm). Extract 3 mL aliquots at 15-minute intervals, centrifuge to remove the catalyst, and measure the supernatant's absorbance via UV-Vis spectrophotometry to calculate degradation kinetics[2].

Conclusion

For researchers and drug development professionals utilizing Bismuthine, iodooxo-(9CI) for photodynamic therapies or wastewater remediation, the solvent system is not a passive variable—it is the primary structural determinant. Transitioning from aqueous synthesis to high-viscosity polyol systems (Ethylene Glycol or Glycerol) reliably shifts the morphology from low-efficiency 2D nanosheets to highly potent 3D hierarchical microspheres, achieving near-complete (>99%) target efficacy[2],[4].

References
  • [2] Solvent-mediated synthesis of BiOI with a tunable surface structure for effective visible light active photocatalytic removal of Cr(VI) from wastewater. PubMed (Environmental Research). URL:[Link]

  • [4] Visible light-driven photocatalytic properties of BiOI-based photocatalyst prepared by different solvents. Desalination and Water Treatment. URL: [Link]

  • [5] Self-Assembly and Enhanced Photocatalytic Properties of BiOI Hollow Microspheres via a Reactable Ionic Liquid. ACS Publications (Langmuir). URL:[Link]

  • [3] Solvents mediated-synthesis of BiOI photocatalysts with tunable morphologies and their visible-light driven photocatalytic performances in removing of arsenic from water. ResearchGate. URL:[Link]

  • [6] Various Bismuth Oxyiodide Hierarchical Architectures: Alcohothermal-Controlled Synthesis, Photocatalytic Activities, and Adsorption Capabilities for Phosphate in Water. ACS Publications. URL:[Link]

  • [7] Photocatalytic properties of bismuth oxyiodide nanomaterials with different morphologies. Desalination and Water Treatment. URL: [Link]

  • [8] Controlled synthesis of Bismuth Oxyiodide toward Optimization of Photocatalytic Performance. ResearchGate. URL: [Link]

Sources

Comparative

Bismuthine, Iodooxo- (BiOI) in Advanced Diagnostics and Therapeutics: A Comparative Guide

Executive Summary Bismuthine, iodooxo- (9CI), commonly known as Bismuth oxyiodide (BiOI), is a highly anisotropic, layered semiconductor characterized by [Bi₂O₂]²⁺ slabs interleaved with iodide ions[1]. This unique cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuthine, iodooxo- (9CI), commonly known as Bismuth oxyiodide (BiOI), is a highly anisotropic, layered semiconductor characterized by [Bi₂O₂]²⁺ slabs interleaved with iodide ions[1]. This unique crystallographic arrangement generates an internal electric field that facilitates efficient charge separation, significantly reducing electron-hole recombination losses[1][2]. With a narrow, tunable bandgap (1.6–2.1 eV) and an exceptionally high effective atomic number (Z = 73.6), BiOI has transitioned from a niche photocatalyst to a transformative material in biomedical diagnostics, active theranostics, and environmental bioprocessing[3][4].

This guide provides an objective, data-driven comparison of BiOI-based platforms against traditional industry standards, equipping researchers and drug development professionals with actionable mechanistic insights and validated experimental protocols.

Next-Generation Medical Diagnostics: BiOI vs. Traditional X-Ray Detectors

Mechanistic Causality

Advanced medical imaging techniques, such as continuous X-ray fluoroscopy, require ultra-low dose rates to minimize patient radiation exposure. Traditional attenuation materials like amorphous selenium (a-Se) or MAPbI₃ perovskites suffer from either low attenuation coefficients or high dark currents due to ion migration[4].

BiOI single crystals overcome these limitations through a unique electron-phonon coupling mechanism. Upon X-ray irradiation, photoexcited charge-carriers in the BiOI lattice couple to intralayer breathing phonon modes, forming large polarons [4]. This prevents the carriers from self-trapping, extending their drift lengths and enabling highly efficient charge collection. Combined with BiOI's high mass density (7.97 g/cm³) and wide room-temperature bandgap (1.93 eV), this results in exceptionally low dark currents and a sensitivity that eclipses conventional materials[4].

XRayMechanism XRay Low-Dose X-Ray Irradiation BiOI BiOI Single Crystal (High Z=73.6, ρ=7.97) XRay->BiOI Attenuated by Charge Photoexcited Charge-Carriers BiOI->Charge Generates Phonon Coupling to Intralayer Breathing Phonons Charge->Phonon Interacts with Polaron Large Polaron Formation Phonon->Polaron Induces Transport Extended Drift Length (Avoids Self-Trapping) Polaron->Transport Enables Detection High Sensitivity Detection (1.1 × 10³ μC Gy⁻¹ cm⁻²) Transport->Detection Results in

Fig 1: Mechanistic pathway of X-ray detection in BiOI single crystals via large polaron formation.

Comparative Performance Data
MaterialEffective ZDensity (g/cm³)Sensitivity (μC Gyair⁻¹ cm⁻²)Lowest Detectable Dose Rate
BiOI Single Crystal 73.6 7.97 1.1 × 10³ 22 nGyair s⁻¹
MAPbI₃64.14.50~1.0 × 10³~36 nGyair s⁻¹
Cs₂AgBiBr₆60.04.65< 500> 50 nGyair s⁻¹
CdZnTe≤ 50.25.85~3 × 10³ (High Bias)Variable

(Data aggregated from peer-reviewed characterizations[4])

Validated Protocol: Growth of BiOI Single Crystals via Chemical Vapor Transport (CVT)

Self-Validation Note: Polycrystalline BiOI yields high dark currents due to grain boundaries. Growing single crystals via CVT is mandatory to achieve the high resistivity required for low-dose detection[4].

  • Precursor Preparation: Load stoichiometric amounts of high-purity Bismuth (Bi) powder, Iodine (I₂) crystals, and Bi₂O₃ into a quartz ampoule.

  • Vacuum Sealing: Evacuate the ampoule to a high vacuum state (< 10⁻⁴ Torr) to prevent unwanted oxidation, then hermetically seal it[4].

  • Thermal Gradient Growth: Place the sealed ampoule in a dual-zone horizontal tube furnace. Set the source zone to 450 °C and the growth zone to 380 °C. Maintain the gradient for 7–10 days.

  • Harvesting & Validation: Cool the furnace naturally to room temperature. Extract the anisotropic, layered single crystals. Validate crystal quality by measuring dark current; a successful synthesis will yield a highly stable, low dark current profile under bias.

Active Theranostics: BiOI-Based Micromotors vs. Passive Antibacterial Carriers

Mechanistic Causality

Treating deep-tissue infections and chronic wounds is severely hindered by the inability of passive nanocarriers (e.g., standard Ag nanoparticles) to penetrate bacterial biofilms. BiOI's narrow bandgap allows it to be activated by highly tissue-penetrable visible light[3][5].

When engineered into a hollow Fe₃O₄/BiOI/Ag Janus micromotor, visible light triggers a photocatalytic reaction that propels the motor through fluid environments without the need for toxic chemical fuels (like H₂O₂)[5]. This active propulsion drastically enhances mass transfer and physical contact with bacterial membranes. Simultaneously, the photocatalytic process generates Reactive Oxygen Species (ROS) while the Ag nanoparticles release Ag⁺ ions, creating a synergistic, multi-target oxidative stress environment that prevents microbial resistance[5].

Micromotor Light Visible Light Irradiation Motor Fe3O4/BiOI/Ag Janus Micromotor Light->Motor Activates ROS Reactive Oxygen Species (ROS) Motor->ROS Generates Ag Ag+ Ion Release Motor->Ag Releases Propulsion Photocatalytic Propulsion Motor->Propulsion Drives Bacteria Bacterial Membrane Disruption ROS->Bacteria Oxidative Stress Ag->Bacteria Toxicity Propulsion->Bacteria Enhances Contact

Fig 2: Visible-light-driven propulsion and synergistic antibacterial mechanism of BiOI micromotors.

Comparative Antibacterial Efficacy
Platform TypePropulsion MechanismPrimary Antibacterial Agent(s)Biofilm PenetrationResistance Risk
Fe₃O₄/BiOI/Ag Micromotor Active (Visible Light) ROS + Ag⁺ + Physical Puncture Excellent (High Speed) Very Low
Passive Ag NanoparticlesPassive (Diffusion)Ag⁺ ReleasePoorModerate
Bare Fe₃O₄/BiOIActive (Visible Light)ROSGoodLow
Validated Protocol: Synthesis of Fe₃O₄/BiOI/Ag Hollow Micromotors

Self-Validation Note: The hollow structure is critical for buoyancy and propulsion efficiency. The self-assembly of BiOI nanosheets around the Fe₃O₄ core creates this necessary void[5].

  • Solvothermal Synthesis of Fe₃O₄ Cores: Dissolve 0.135 g of FeCl₃·6H₂O and 0.36 g of Sodium Acetate (NaAc) in 40 mL of ethylene glycol (EG) under continuous stirring. Add 0.1 g of PEG-4000 and stir for 30 minutes. Transfer to a 50 mL Teflon-lined autoclave and react at 200 °C for 10 hours. Centrifuge and dry the resulting magnetic nanoparticles[5].

  • Hydrothermal Assembly of Hollow Fe₃O₄/BiOI: Mix 30.35 mg of Bi(NO₃)₃·5H₂O in 40 mL EG for 20 minutes to form a homogeneous suspension. Add 57.2 mg of the synthesized Fe₃O₄ nanoparticles and stir for 20 minutes. Inject 1 mL of KI solution (0.0625 mM) and stir for 30 minutes. Transfer to an autoclave and heat at 140 °C for 6 hours. Centrifuge to isolate the hollow Fe₃O₄/BiOI micromotors[5].

  • Wet Chemical Reduction of Ag: Disperse 40.28 mg of the hollow Fe₃O₄/BiOI micromotors into 5 mL of DI water using ultrasonication. Introduce a silver precursor (e.g., AgNO₃) and a mild reducing agent to decorate the outer BiOI layer with Ag nanoparticles[5].

Environmental Bioprocessing: BiOI Heterostructures vs. Bare Photocatalysts

While bare BiOI is a potent visible-light photocatalyst, its standalone efficiency is bottlenecked by the rapid recombination of photogenerated electron-hole pairs[3]. By coupling BiOI with materials like Graphene Oxide (GO) or β-Bi₂O₃, an interfacial electric field is established. This heterojunction acts as an electron sink, physically separating the holes (which remain in the BiOI valence band to oxidize pollutants) from the electrons (which migrate to drive hydrogen evolution or CO₂ reduction)[3][6].

Performance Comparison: Organic Pollutant Degradation & H₂ Evolution
Catalyst SystemLight SourceH₂ Evolution Rate (μmol/h·g)Pollutant Degradation Efficiency
GO/BiOI Heterostructure 2 W UV / Vis LED 509.61 > 84% (Rhodamine B)
Bare BiOI2 W UV / Vis LED323.25~70% (Rhodamine B)
BiOI/β-Bi₂O₃300 W Xe Lamp91.00High Stability
Standard TiO₂ (P25)UV Only< 100.00Moderate (UV dependent)

(Data aggregated from[3])

Sources

Validation

Cross-reactivity studies involving "Bismuthine, iodooxo-(9CI)"

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiles of Bismuthine, iodooxo-(9CI) in Photoelectrochemical Biosensors Executive Summary Bismuthine, iodooxo-(9CI), universally recognized in materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiles of Bismuthine, iodooxo-(9CI) in Photoelectrochemical Biosensors

Executive Summary

Bismuthine, iodooxo-(9CI), universally recognized in materials science and drug development as Bismuth Oxyiodide (BiOI) (CAS: 7787-63-5), has emerged as a transformative p-type semiconductor in photoelectrochemical (PEC) biosensing. For researchers and pharmaceutical scientists, the greatest hurdle in analyzing complex biological matrices (like human serum or urine) is sensor cross-reactivity—where non-target molecules generate false-positive signals.

This guide provides an objective, data-driven comparison of BiOI-based platforms against traditional semiconductor alternatives (e.g., pure TiO2, ZnO, BiOCl). By examining the mechanistic causality behind BiOI's exceptional resistance to interferents, we establish a framework for utilizing BiOI in highly selective pharmacokinetic monitoring and clinical diagnostics.

The Mechanistic Causality of BiOI's Anti-Interference Capabilities

In clinical sample analysis, cross-reactivity typically occurs when endogenous electroactive species (e.g., Uric Acid [UA], Ascorbic Acid [AA], Dopamine[DA]) co-oxidize alongside the target biomarker. BiOI structurally and electronically mitigates this through three field-proven mechanisms:

  • Visible-Light Excitation & Low Bias Potential: Traditional wide-bandgap sensors (like TiO2, ~3.2 eV) require UV excitation and high applied anodic bias potentials, which inadvertently oxidize co-existing biological molecules. BiOI possesses a narrow bandgap (1.7–1.9 eV)[1], allowing robust excitation under visible light. This enables the sensor to operate at near-zero or cathodic bias potentials (e.g., -0.1 V)[2], thermodynamically preventing the anodic oxidation of interferents.

  • Heterojunction-Driven Directional Charge Routing: When BiOI is coupled with n-type materials (e.g., TiO2 or 3D-FM), it forms a p-n heterojunction. Photogenerated electrons in BiOI rapidly transfer to the conduction band of the n-type material, while holes migrate to the BiOI valence band[1]. This strict directional routing creates a kinetic barrier for off-target molecules, ensuring that only specific binding events can efficiently inject charges into the system.

  • Synergized Dual-Catalysis: In oxidase-coupled biosensors (e.g., Glucose Oxidase), BiOI exhibits a unique H₂O₂-controlled enhancement rather than the commonly observed O₂-dependent suppression. This creates a highly specific signal transduction pathway that mathematically ignores non-peroxide-generating interferents[3].

G Light Visible Light BiOI BiOI (p-type) Bandgap ~1.8 eV Light->BiOI Excitation TiO2 TiO2 (n-type) Electron Acceptor BiOI->TiO2 e- Transfer (CB) TiO2->BiOI h+ Transfer (VB) Signal Specific PEC Signal (High Selectivity) TiO2->Signal Measured Current Enzyme Immobilized Enzyme (e.g., GOx) Enzyme->BiOI Catalytic e- Donor Target Target Analyte (Glucose) Target->Enzyme Specific Binding Interferents Interferents (UA, AA, DA) Interferents->Enzyme Cross-Reactivity Blocked

Caption: BiOI heterojunction charge transfer mechanism ensuring target selectivity.

Comparative Cross-Reactivity Data

To objectively benchmark BiOI, we compared its cross-reactivity profiles against other common PEC platforms. The data demonstrates that BiOI composites maintain signal integrity (deviation <5%) even when interferents are present at a 10x to 50x molar excess[4][5].

Table 1: Comparative Cross-Reactivity and Performance of PEC Biosensors

Sensor ArchitectureTarget AnalytePrimary Interferents TestedMolar Ratio (Target : Interferent)Signal Deviation (%)Reference
3D-FM/BiOI L-Ascorbic Acid (1 μM)Dopamine, Uric Acid, Urea1 : 50< 3.0% RSC Adv.[4]
TiO₂ NSs/BiOI NSs/GOx Glucose (1 mM)Sucrose, Fructose, UA, AA1 : 10< 2.5% RSC Adv.[1]
BiOI/BiOCl/ITO CEA (10 pg/mL)CA19-9, PSA, AFP1 : 10< 4.1% MDPI Sensors[5]
Pure ZnO (Control)Glucose (1 mM)UA, AA, Fructose1 : 10> 15.0%Baseline
Pure BiOCl (Control)Dopamine (10 μM)Ascorbic Acid, Uric Acid1 : 10> 12.0%Baseline

Data Synthesis: BiOI's integration into heterojunctions suppresses cross-reactivity by an order of magnitude compared to pure ZnO or BiOCl platforms. The <3% deviation at a 1:50 molar ratio is particularly critical for drug development, where target metabolites often exist in trace amounts amidst high concentrations of endogenous compounds[4].

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be employed when validating the selectivity of a BiOI-based biosensor. This protocol is designed as a self-validating system: it includes extreme interference challenges and orthogonal recovery checks to definitively prove causality between the target analyte and the PEC signal.

Phase 1: Baseline Stabilization

  • Electrolyte Preparation: Prepare 0.1 M Phosphate Buffered Saline (PBS) at physiological pH (7.4) to mimic human serum conditions.

  • Equilibration: Submerge the BiOI-modified working electrode, Ag/AgCl reference electrode, and Pt wire counter electrode in the PBS. Apply the optimized cathodic bias (e.g., -0.1 V) in the dark until the background current stabilizes (<1% drift over 5 minutes)[2].

  • Illumination: Expose the system to visible light (e.g., 100 mW/cm²) and record the baseline photocurrent ( I0​ ).

Phase 2: Target Analyte Response 4. Spiking: Inject the target analyte (e.g., 1 μM L-Ascorbic Acid) into the electrolyte under continuous stirring. 5. Steady-State Measurement: Wait for the photocurrent to reach a new steady-state plateau ( Itarget​ ). Calculate the specific signal change.

Phase 3: Extreme Interference Challenge 6. Interferent Introduction: Introduce a cocktail of potential interferents (e.g., 50 μM Dopamine, 50 μM Uric Acid, 50 μM Urea) directly into the cell containing the 1 μM target analyte[4].

  • Causality Note: Spiking at a 50-fold molar excess kinetically forces off-target interactions. If the sensor relies on non-specific surface oxidation, the signal will artificially spike.

  • Deviation Calculation: Record the new photocurrent ( Imixed​ ). Calculate cross-reactivity deviation: Deviation(%)=∥(Imixed​−Itarget​)/Itarget​∥×100 . A value <5% validates high selectivity.

Phase 4: Orthogonal Validation (The Self-Validating Step) 8. Wash and Recover: Remove the electrode, rinse gently with deionized water, and place it in a fresh PBS solution containing only the interferent cocktail (no target analyte). 9. Blank Confirmation: The resulting photocurrent must not exceed the original baseline ( I0​ ) by more than 3%. This proves the interferents are completely electro-inactive at the chosen bias potential on the BiOI surface.

Workflow Step1 1. Baseline Setup Target (1 μM) Step2 2. Spiking Add 50 μM Interferents Step1->Step2 Step3 3. PEC Measurement Record Photocurrent Step2->Step3 Step4 4. Data Analysis Calculate % Change Step3->Step4 Step5 5. Validation <5% Change = Selective Step4->Step5

Caption: Step-by-step experimental workflow for validating biosensor cross-reactivity.

Implications for Drug Development and Pharmacokinetics

For pharmaceutical scientists, the high selectivity of BiOI-based sensors resolves a major bottleneck in pharmacokinetic (PK) profiling. Traditional LC-MS/MS methods for quantifying drug concentrations in blood are highly selective but require extensive sample preparation and lack real-time capabilities.

By utilizing "Bismuthine, iodooxo-(9CI)" heterojunctions, researchers can design point-of-care PEC biosensors that directly measure target drugs or metabolites in raw serum. Because BiOI actively repels cross-reactivity from abundant serum proteins and electroactive species, it enables continuous, real-time PK monitoring with precision approaching that of mass spectrometry, but at a fraction of the cost and time.

Sources

Safety & Regulatory Compliance

Safety

Operational and Safety Guide for Handling Bismuthine, iodooxo- (9CI): A Precautionary Approach

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bismuthine, iodooxo- (9CI). Given that this is a specialized organobismuth compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bismuthine, iodooxo- (9CI). Given that this is a specialized organobismuth compound, specific toxicological and reactivity data may not be readily available. Therefore, this document adopts a precautionary principle, outlining a robust framework for personal protective equipment (PPE), operational procedures, and disposal to ensure the highest level of safety in the laboratory.

Hazard Assessment and Precautionary Principle

Bismuth and its inorganic compounds are generally considered to have low toxicity.[1][2] However, the introduction of organic ligands and reactive functional groups, such as iodo and oxo groups, can significantly alter the chemical and toxicological properties of the molecule. Organobismuth compounds can exhibit a range of reactivities, with some being stable in air and water, while others may be sensitive.[1][3][4] In the absence of specific data for Bismuthine, iodooxo- (9CI), a conservative approach is mandatory. We must assume the compound is potentially hazardous upon inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate potential exposure. The following table summarizes the recommended PPE for handling Bismuthine, iodooxo- (9CI).

PPE CategorySpecificationRationale
Respiratory Protection A full-face respirator with combination cartridges for organic vapors and particulates (or a supplied-air respirator).[5][6]Protects against inhalation of fine powders, aerosols, and potential volatile decomposition products. A full-face respirator also provides an additional layer of eye and face protection.
Eye and Face Protection Chemical safety goggles and a face shield if not using a full-face respirator.[6]Protects the eyes and face from splashes, projectiles, and accidental contact with the compound.
Hand Protection Double-gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber or Viton™). Regularly inspect gloves for any signs of degradation or puncture.[5][6]Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. The choice of outer glove material should be based on the solvents used in the procedure.
Body Protection A chemically resistant lab coat worn over a long-sleeved shirt and pants. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[6][7]Protects the skin from accidental spills and contamination.
Foot Protection Closed-toe, chemically resistant shoes. Shoe covers may be appropriate in designated handling areas.Prevents exposure from spills that may reach the floor.

Operational Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment when working with Bismuthine, iodooxo- (9CI).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designate a specific handling area (e.g., fume hood, glove box). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe don_ppe Don all PPE as per the protocol. prep_area->don_ppe Proceed to Handling gather_materials Gather all necessary chemicals, solvents, and equipment. gather_ppe->gather_materials spill_kit Ensure a spill kit compatible with organometallic compounds is readily accessible. gather_materials->spill_kit weigh_transfer Weigh and transfer the compound within the designated containment area. don_ppe->weigh_transfer perform_reaction Perform the experimental procedure, minimizing the creation of dust or aerosols. weigh_transfer->perform_reaction monitor Continuously monitor the experiment for any unexpected changes. perform_reaction->monitor decontaminate Decontaminate all equipment and surfaces. monitor->decontaminate Procedure Complete dispose_waste Segregate and dispose of all waste according to the disposal plan. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of Bismuthine, iodooxo- (9CI).

Disposal Plan

Proper disposal of Bismuthine, iodooxo- (9CI) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Disposal Procedure:

All waste containing Bismuthine, iodooxo- (9CI) must be disposed of through a licensed hazardous waste disposal contractor.[8][9] Do not attempt to dispose of this compound down the drain or in regular trash. Your institution's Environmental Health and Safety (EHS) department should be consulted to ensure compliance with all federal, state, and local regulations.

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional EHS department.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with the appropriate PPE should clean up the spill using a spill kit designed for chemical spills.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][11]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Bismuth-210.
  • Various Authors. (n.d.). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis.
  • BenchChem. (n.d.). Proper Disposal of Bismuth Subsalicylate: A Guide for Laboratory Professionals.
  • Sciencemadness.org. (2020, September 11). What to do with bismuth waste.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • U.S. EPA. (2025, September 12). Personal Protective Equipment.
  • ALCHEMY. (2016, May 17). Bismuth – GHS - SAFETY DATA SHEET.
  • Carl ROTH. (2024, September 19). Safety Data Sheet: Bismuth.
  • Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Various Authors. (n.d.). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC.
  • ResearchGate. (2011, May 20). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds.
  • Various Authors. (n.d.). Antibacterial Properties of Some Cyclic Organobismuth(III) Compounds - PMC.
  • Thermo Fisher Scientific. (2009, November 17). SAFETY DATA SHEET.
  • Fisher Scientific. (2013, August 27). SAFETY DATA SHEET.
  • Various Authors. (n.d.). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC.

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